molecular formula C8H10BClO3 B1587342 4-Chloro-2-ethoxyphenylboronic acid CAS No. 850568-80-8

4-Chloro-2-ethoxyphenylboronic acid

Cat. No.: B1587342
CAS No.: 850568-80-8
M. Wt: 200.43 g/mol
InChI Key: NIWJJDHZRLYASL-UHFFFAOYSA-N
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Description

4-Chloro-2-ethoxyphenylboronic acid is a useful research compound. Its molecular formula is C8H10BClO3 and its molecular weight is 200.43 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-ethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H10BClO3/c1-2-13-8-5-6(10)3-4-7(8)9(11)12/h3-5,11-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWJJDHZRLYASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)Cl)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90401269
Record name 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID
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Molecular Weight

200.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

850568-80-8
Record name 4-CHLORO-2-ETHOXYPHENYLBORONIC ACID
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Record name 4-Chloro-2-ethoxyphenylboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern organic synthesis, the strategic construction of carbon-carbon bonds remains a cornerstone of molecular architecture. Arylboronic acids have emerged as indispensable reagents, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Among these, 4-Chloro-2-ethoxyphenylboronic acid (CAS No. 850568-80-8) is a particularly noteworthy building block. Its unique substitution pattern—featuring an electron-donating ethoxy group and a strategically placed chlorine atom—offers chemists a nuanced tool for creating complex biaryl structures.

This guide provides an in-depth technical overview of this compound, tailored for researchers, medicinal chemists, and process development scientists. We will move beyond simple data recitation to explore the causality behind its reactivity, provide field-proven protocols, and contextualize its application in the synthesis of high-value molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2]

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white crystalline solid or powder.[3][4] Its key identifiers and physical characteristics are summarized below.

main l1 This compound l2 Cl l3 O l4 B(OH)2

Caption: Chemical Structure of this compound.

Table 1: Core Properties of this compound

Property Value Source(s)
CAS Number 850568-80-8 [3][5][6]
Molecular Formula C₈H₁₀BClO₃ [5][7]
Molecular Weight 200.43 g/mol [5][6][7]
Appearance White to almost white powder/crystal [3][4]
Melting Point 154-158 °C [3][5]
Boiling Point 354.7 ± 52.0 °C (Predicted) [3][5]
Density 1.27 ± 0.1 g/cm³ (Predicted) [3][5]

| pKa | 8.44 ± 0.58 (Predicted) |[3] |

The Boroxine Anhydride Consideration

A critical, often overlooked, aspect of handling arylboronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration. Several suppliers explicitly state that this compound may contain varying amounts of its anhydride.[4][5][7]

G Equilibrium between Boronic Acid and Boroxine cluster_0 Boronic Acid Monomer cluster_1 Boroxine (Trimeric Anhydride) cluster_2 Water A 3 x Ar-B(OH)₂ B (ArBO)₃ A->B - H₂O B->A + H₂O C 3 x H₂O

Caption: Reversible formation of boroxine from the boronic acid.

Expertise & Causality: The presence of boroxines can lead to inconsistent reactivity and inaccurate molar calculations in subsequent reactions like the Suzuki coupling.[8] While boroxines can participate in the catalytic cycle, their reactivity profile differs from the free acid. For stoichiometric precision and reproducibility, especially in methods development, it is highly recommended to either use freshly acquired material or implement a purification/hydrolysis step prior to use.[8]

Expected Spectral Characteristics

While a dedicated spectrum was not available, the structure allows for a reliable prediction of its key NMR signals:

  • ¹H NMR: Expect signals for the three aromatic protons, exhibiting splitting patterns influenced by their positions relative to the chloro and ethoxy groups. The ethoxy group will present as a characteristic quartet and triplet. The two hydroxyl protons on the boron atom will appear as a broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: Six distinct aromatic carbon signals are expected, with their chemical shifts influenced by the attached substituents (Cl, O-Et, B(OH)₂). Two signals corresponding to the ethoxy group carbons will also be present.

Synthesis and Purification

This compound is a synthetic building block, typically prepared via a directed ortho-metalation-borylation sequence. This method provides a high degree of regiochemical control.

A Plausible Synthetic Workflow

The most logical synthetic route involves the lithiation of 1-chloro-3-ethoxybenzene, directed by the ethoxy group, followed by quenching the resulting aryllithium intermediate with a trialkyl borate.

G start Start: 1-Chloro-3-ethoxybenzene step1 Dissolve in dry THF under N₂ atmosphere start->step1 step2 Cool to -78 °C step1->step2 step3 Add n-BuLi dropwise (Directed ortho-lithiation) step2->step3 step4 Stir for 2-3 hours at -78 °C step3->step4 step5 Quench with Triisopropyl borate B(O-iPr)₃ step4->step5 step6 Warm to Room Temperature step5->step6 step7 Acidic Workup (e.g., aq. HCl) (Hydrolysis of borate ester) step6->step7 step8 Extraction with Ethyl Acetate step7->step8 step9 Purification (Recrystallization) step8->step9 end Product: this compound step9->end Suzuki_Cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition Intermediate Ar-Pd(II)-X(L₂) pd0->ox_add Oxidative Addition trans Transmetalation Intermediate Ar-Pd(II)-Ar'(L₂) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) trans->product reagents1 Ar-X (Aryl Halide) reagents1->ox_add reagents2 Ar'-B(OH)₂ (Boronic Acid) + Base reagents2->trans

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Structural Integrity in Drug Discovery

In the landscape of modern drug discovery and development, the precise molecular structure of a compound is its definitive identity. This blueprint dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. For researchers and scientists, the unambiguous elucidation of a molecule's structure is a cornerstone of scientific integrity and a prerequisite for advancing any compound through the rigorous pipeline of pharmaceutical development. 4-Chloro-2-ethoxyphenylboronic acid, a versatile building block in organic synthesis, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling reactions, is no exception.[1][2] Its utility as an intermediate for active pharmaceutical ingredients (APIs) necessitates a robust and multi-faceted approach to structural verification.[3]

This in-depth technical guide provides a comprehensive framework for the structural elucidation of this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to confidently and accurately characterize this and similar boronic acid derivatives.

The Analytical Gauntlet: A Multi-technique Approach to Structural Verification

The definitive characterization of this compound, with the molecular formula C8H10BClO3 and a molecular weight of 200.43 g/mol , relies not on a single technique, but on the convergence of evidence from a suite of orthogonal analytical methods.[4][5] Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system that leaves no room for ambiguity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and single-crystal X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and for this compound, ¹¹B, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR provides a detailed picture of the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of each signal reveal the electronic environment, the number of protons, and the neighboring protons, respectively.

Expected ¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~7.8-8.0d1HAr-H (ortho to -B(OH)₂)The deshielding effect of the adjacent boronic acid group and the ethoxy group results in a downfield shift. The coupling to the meta proton results in a doublet.
~7.3-7.4dd1HAr-H (ortho to -Cl)The deshielding effect of the chlorine atom and coupling to two neighboring protons results in a doublet of doublets.
~6.9-7.0d1HAr-H (ortho to -OEt)The shielding effect of the electron-donating ethoxy group results in an upfield shift relative to the other aromatic protons. Coupling to the meta proton results in a doublet.
~4.1-4.2q2H-O-CH₂ -CH₃The protons are deshielded by the adjacent oxygen atom. The coupling to the three protons of the methyl group results in a quartet.
~1.4-1.5t3H-O-CH₂-CH₃ These protons are in a typical aliphatic region. The coupling to the two protons of the methylene group results in a triplet.
(Broad)s2H-B(OH )₂The protons of the hydroxyl groups on the boron atom are acidic and often exchange with trace water in the solvent, resulting in a broad singlet that may appear over a wide chemical shift range.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry 5 mm NMR tube.[6] The choice of solvent is critical, as boronic acids can form boroxines (anhydrides) in non-polar, aprotic solvents, which can complicate the spectrum.[7] Using a protic solvent like Methanol-d₄ can help to ensure the compound remains as the free acid.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Framework

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Although less sensitive than ¹H NMR, it is invaluable for confirming the number and types of carbon atoms.

Expected ¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz):

Chemical Shift (δ) ppmAssignmentCausality of Chemical Shift
~160C -OEtThe carbon atom directly attached to the electron-donating ethoxy group is significantly deshielded and appears far downfield.
~135-140C -ClThe carbon atom bonded to the electronegative chlorine atom is deshielded.
~130-135C -H (Aromatic)Aromatic carbons typically appear in this region.
~120-125C -H (Aromatic)Aromatic carbons typically appear in this region.
~115-120C -B(OH)₂The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening from the boron nucleus. Its chemical shift is influenced by the boron's hybridization.
~110-115C -H (Aromatic)Aromatic carbons typically appear in this region.
~64-O-CH₂ -CH₃The methylene carbon is deshielded by the adjacent oxygen atom.
~15-O-CH₂-CH₃ The methyl carbon appears in the typical aliphatic region.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each unique carbon. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹¹B NMR Spectroscopy: A Direct Look at the Boron Center

¹¹B NMR is a crucial technique for characterizing boronic acids as it directly probes the boron atom, which is the functional heart of the molecule. The chemical shift of the ¹¹B nucleus is highly sensitive to its hybridization state.[8]

  • sp²-hybridized boron in trigonal planar boronic acids typically resonates in the range of δ 28-34 ppm .

  • sp³-hybridized boron in tetrahedral boronate esters or adducts resonates further upfield, typically in the range of δ 2-10 ppm .

For this compound, a single, relatively broad signal is expected in the downfield region (around 30 ppm), confirming the presence of the trigonal planar boronic acid moiety.

Experimental Protocol: ¹¹B NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (around 10-20 mg in 0.7 mL of deuterated solvent) is often beneficial. It is imperative to use a quartz NMR tube to avoid a broad background signal from borosilicate glass.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing the ¹¹B nucleus.

  • Data Acquisition: Acquire a one-dimensional ¹¹B NMR spectrum. An external reference standard, such as BF₃·OEt₂, is typically used (δ 0.0 ppm).

  • Data Processing: Process the spectrum as with other NMR techniques. The line width of the signal can also provide structural information.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation pattern.

Challenges in Boronic Acid Mass Spectrometry:

Boronic acids are prone to dehydration in the mass spectrometer, leading to the formation of boroxines (cyclic trimers).[9] This can complicate the interpretation of the mass spectrum. To mitigate this, derivatization or the use of soft ionization techniques is often employed.

Predicted Mass Spectrometry Data (Electrospray Ionization - ESI):

m/z (Mass-to-Charge Ratio)AdductIdentity
201.0484[M+H]⁺Protonated molecular ion
223.0304[M+Na]⁺Sodiated molecular ion
199.0339[M-H]⁻Deprotonated molecular ion
183.0384[M+H-H₂O]⁺Dehydrated molecular ion

Fragmentation Analysis:

Under higher energy conditions (e.g., tandem MS/MS), fragmentation of the molecular ion can provide further structural confirmation. Expected fragmentation pathways for this compound include the loss of water, the ethoxy group, and cleavage of the aromatic ring.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[10]

  • Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and dehydration.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and increase the confidence in the molecular weight determination.

  • Data Analysis: Identify the molecular ion peak and any common adducts. If necessary, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and analyze the resulting daughter ions to confirm the structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3600-3200 (broad)O-H stretchBoronic acid (-B(OH)₂)
~3100-3000C-H stretchAromatic C-H
~2980-2850C-H stretchAliphatic C-H (-CH₂CH₃)
~1600, 1475C=C stretchAromatic ring
~1350B-O stretchBoronic acid
~1250C-O stretchAryl ether (-O-CH₂)
~1100C-Cl stretchAryl chloride

The presence of a broad absorption band in the 3600-3200 cm⁻¹ region is characteristic of the O-H stretching of the boronic acid group, and a strong band around 1350 cm⁻¹ corresponding to the B-O stretch is also a key indicator.[2]

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups expected in the structure of this compound.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

While NMR, MS, and FT-IR provide compelling evidence for the structure of this compound, single-crystal X-ray crystallography offers the ultimate, unambiguous proof by determining the precise three-dimensional arrangement of atoms in the solid state.[11]

Experimental Workflow: X-ray Crystallography

The process involves three main stages:

  • Crystal Growth: This is often the most challenging step. It involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques like vapor diffusion or cooling to induce the formation of a single, high-quality crystal (typically >0.1 mm in all dimensions).[12][13]

  • Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Obtaining a crystal structure provides definitive confirmation of the atomic connectivity, bond lengths, bond angles, and intermolecular interactions, leaving no doubt as to the compound's identity.

Visualizing the Elucidation Workflow and Molecular Structure

To better illustrate the logical flow of the structural elucidation process and the molecule itself, the following diagrams are provided.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Definitive Structural Confirmation cluster_conclusion Conclusion synthesis Synthesis of this compound nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) synthesis->nmr Primary Analysis ms Mass Spectrometry (ESI-MS) synthesis->ms Primary Analysis ftir FT-IR Spectroscopy synthesis->ftir Primary Analysis xray X-ray Crystallography (Optional but Definitive) synthesis->xray For Absolute Proof elucidation Structure Elucidated nmr->elucidation Convergent Evidence ms->elucidation Convergent Evidence ftir->elucidation Convergent Evidence xray->elucidation

Caption: Workflow for the structural elucidation of this compound.

Caption: 2D Structure of this compound.

Conclusion: A Commitment to Scientific Rigor

The structural elucidation of this compound is a clear demonstration of the necessity of a rigorous, multi-technique approach in modern chemical science. By systematically applying NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy, a confident structural assignment can be made. For absolute confirmation, single-crystal X-ray crystallography provides the definitive answer. This comprehensive analytical strategy not only ensures the identity and purity of this important synthetic building block but also upholds the principles of scientific integrity that are paramount in research and drug development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists, enabling them to navigate the challenges of structural elucidation with confidence and precision.

References

(4-Chloro-2-ethoxyphenyl)boronic acid CAS number 850568-80-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Chloro-2-ethoxyphenyl)boronic acid (CAS 850568-80-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(4-Chloro-2-ethoxyphenyl)boronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds to construct complex biaryl structures.[1][2] These molecular frameworks are central to the development of new pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive technical overview of its properties, core applications, detailed experimental protocols, and best practices for handling and characterization, designed to empower researchers in leveraging this versatile reagent to its full potential.

Introduction: A Versatile Synthetic Intermediate

In the landscape of drug discovery and materials science, the ability to efficiently construct complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools in this endeavor. (4-Chloro-2-ethoxyphenyl)boronic acid, with its specific substitution pattern, offers chemists a valuable intermediate. The ethoxy group and chlorine atom on the phenyl ring provide distinct electronic and steric properties, influencing reactivity and providing sites for potential downstream functionalization.

Its most significant application is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method celebrated for its mild reaction conditions, functional group tolerance, and the low toxicity of its boron-containing reagents and by-products.[4][5][6] This reaction has become one of the most utilized methods for C-C bond formation in synthetic chemistry.[5]

Physicochemical Properties and Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its successful application.

Key Properties
PropertyValueReference(s)
CAS Number 850568-80-8[7]
Molecular Formula C₈H₁₀BClO₃[1]
Molecular Weight 200.43 g/mol [1][8]
Appearance White to off-white solid/powder[9]
Melting Point 154-158 °C[1][8]
Solubility Soluble in organic solvents like Dioxane, THF, DMF

Note: Commercial products may contain varying amounts of the corresponding boroxine (anhydride), which can affect reactivity.[1][10]

Analytical Characterization

Confirming the identity and purity of (4-Chloro-2-ethoxyphenyl)boronic acid before use is critical.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The presence of water and the boroxine trimer, a common impurity formed by dehydration, can often be detected in the ¹H NMR spectrum.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with mass spectrometry is a powerful tool for assessing purity. Optimized methods are necessary as boronic acids can be challenging to analyze, sometimes forming adducts or dehydrating in the ion source.[12][13] A reverse-phase C18 column is often effective for separation.[12]

  • Purity Assessment: Quantitative NMR (qNMR) or HPLC with a calibrated standard can be used to determine the precise purity of the material.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for (4-Chloro-2-ethoxyphenyl)boronic acid, enabling the synthesis of biaryl compounds by coupling it with an aryl or vinyl halide (or pseudohalide).[4][6]

The Catalytic Cycle

The reaction mechanism is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][14] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.[14]

  • Transmetalation: In the presence of a base, the boronic acid forms a boronate species, which then transfers its organic group (the 4-chloro-2-ethoxyphenyl moiety) to the palladium center, displacing the halide.[14] The base is crucial for activating the boronic acid and facilitating this step.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L₂-X (Palladacycle) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation biaryl_pd_complex R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² (Biaryl Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide generalized yet detailed protocols. Causality: Each component and step is selected to ensure optimal reaction kinetics, minimize side reactions, and guarantee reproducibility.

Protocol: Representative Suzuki-Miyaura Coupling

This protocol describes a typical coupling between (4-Chloro-2-ethoxyphenyl)boronic acid and an aryl bromide.

Materials:

  • (4-Chloro-2-ethoxyphenyl)boronic acid (1.1 - 1.5 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Procedure:

  • Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, (4-Chloro-2-ethoxyphenyl)boronic acid, and the base. The use of an oven-dried flask is crucial to minimize water, which can affect catalyst activity and promote side reactions like protodeboronation.

  • Degassing: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent mixture via syringe, followed by the palladium catalyst. The solvent choice is key; a mixture including water often accelerates the transmetalation step.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

Workflow: From Reaction to Purified Product

Workflow setup 1. Reaction Setup (Inert Atmosphere) reaction 2. Heating & Stirring (Reaction Monitoring) setup->reaction workup 3. Aqueous Work-up (Quench, Extract) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Characterization (NMR, MS, Purity) purification->analysis product Pure Biaryl Product analysis->product

General experimental workflow for Suzuki-Miyaura coupling.
Protocol: Product Work-up and Purification

Trustworthiness: This self-validating system ensures removal of reagents and by-products, with the final characterization confirming success.

  • Quenching: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water. This removes inorganic salts like the base and boron by-products.

  • Extraction: Separate the organic layer. Wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel. Note: Boronic acids and related compounds can be challenging to purify via standard silica chromatography due to their polarity and potential for decomposition on the stationary phase.[15] A carefully selected eluent system (e.g., Hexanes/Ethyl Acetate gradient) is required. If issues arise, alternative techniques like reverse-phase chromatography or recrystallization may be necessary.[15][16]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the reagent's integrity.

  • Safety: (4-Chloro-2-ethoxyphenyl)boronic acid is an irritant. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Arylboronic acids can be susceptible to slow degradation over time, particularly protodeboronation in the presence of moisture.

  • Stability: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[11] While often in equilibrium, the presence of significant amounts of boroxine can sometimes lead to lower reaction yields.[11] Using high-purity material or converting to a more stable boronate ester (e.g., pinacol ester) can mitigate these issues, although the latter requires an additional synthetic step.[17]

Conclusion

(4-Chloro-2-ethoxyphenyl)boronic acid is a powerful and versatile reagent for the synthesis of complex organic molecules. Its value is most profoundly realized in the Suzuki-Miyaura cross-coupling reaction, a robust and reliable method for constructing biaryl scaffolds. By understanding its chemical properties, adhering to rigorous experimental protocols, and employing proper handling techniques, researchers can effectively utilize this building block to advance projects in drug development, materials science, and beyond.

References

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-chloro-2-ethoxyphenylboronic acid, a valuable reagent in modern organic chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the prevalent synthetic strategies, offering not just procedural steps but also the underlying chemical principles and rationale that govern these transformations.

Introduction: The Significance of this compound

This compound is a key building block, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl and heteroaryl structures. These motifs are frequently found in pharmaceuticals, agrochemicals, and advanced materials.[1] The specific substitution pattern of this compound, featuring a chloro group and an ethoxy group, provides chemists with versatile handles for further functionalization and allows for the fine-tuning of the electronic and steric properties of the target molecules.

Synthetic Methodologies: A Comparative Analysis

The synthesis of arylboronic acids, including this compound, is predominantly achieved through two main pathways: the Grignard reaction and the lithiation-borylation sequence.

The Grignard-based Approach: A Robust and Scalable Method

The reaction of an aryl Grignard reagent with a trialkyl borate ester is a widely employed and reliable method for the preparation of arylboronic acids. This approach is favored for its scalability and the use of readily available starting materials.

Causality Behind the Experimental Choices:

  • Starting Material: The logical precursor for this synthesis is an aryl halide, specifically 1-bromo-4-chloro-2-ethoxybenzene. The bromine atom is more reactive than the chlorine atom in the formation of the Grignard reagent, allowing for selective metal-halogen exchange.

  • Grignard Reagent Formation: The insertion of magnesium into the carbon-bromine bond is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (THF).[3] These solvents are crucial as they solvate and stabilize the highly reactive Grignard reagent through Lewis acid-base interactions. Anhydrous conditions are paramount to prevent the protonation of the Grignard reagent by water, which would lead to the formation of the corresponding arene byproduct.[4] The reaction can be initiated by the addition of a small crystal of iodine, which activates the magnesium surface.[3]

  • Borylation: The Grignard reagent, a potent nucleophile, is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, which acts as the boron electrophile. This reaction is conducted at low temperatures (typically -78 °C to 0 °C) to prevent over-addition of the Grignard reagent to the initially formed boronate ester, which would lead to the formation of undesired borinic and boronic acids.

  • Hydrolysis: The resulting boronate ester is not isolated but is directly hydrolyzed under acidic conditions to yield the final this compound.[5]

Lithiation-Borylation: A Pathway for Functionalized Arenes

An alternative route involves the use of an organolithium reagent, generated either by direct lithiation or halogen-lithium exchange, followed by borylation. This method is particularly useful for substrates with functional groups that are incompatible with Grignard reagents.

Causality Behind the Experimental Choices:

  • Organolithium Formation: Aryl bromides or iodides can undergo halogen-lithium exchange with an alkyllithium reagent, such as n-butyllithium or sec-butyllithium, at low temperatures (-78 °C). This exchange is typically very fast. Alternatively, direct ortho-lithiation can be achieved if a directing group is present on the aromatic ring.

  • Borylation and Workup: The subsequent borylation with a trialkyl borate and acidic workup are similar to the Grignard-based approach. The extremely low temperatures are critical to control the reactivity of the organolithium species and prevent side reactions.

Experimental Protocol: Grignard-based Synthesis

The following is a detailed, step-by-step protocol for the synthesis of this compound, adapted from established procedures for arylboronic acids.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )QuantityMolesNotes
1-Bromo-4-chloro-2-ethoxybenzeneC₈H₈BrClO235.5010.0 g0.0425Starting material.[6]
Magnesium turningsMg24.311.24 g0.051Ensure turnings are fresh and dry.
IodineI₂253.811 small crystal-Initiator.
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1150 mL-Solvent. Must be dry.
Trimethyl borateB(OCH₃)₃103.916.62 g (7.1 mL)0.0637Boron source.
2 M Hydrochloric acidHCl36.46~30 mL-For hydrolysis and workup.
Diethyl ether(C₂H₅)₂O74.12100 mL-For extraction.
Saturated Sodium Chloride (Brine)NaCl58.4430 mL-For washing.
Anhydrous Magnesium SulfateMgSO₄120.37As needed-Drying agent.
Step-by-Step Procedure
  • Apparatus Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is flame-dried and allowed to cool to room temperature.

  • Grignard Reagent Formation:

    • Magnesium turnings (1.24 g) and a small crystal of iodine are placed in the reaction flask.

    • 1-Bromo-4-chloro-2-ethoxybenzene (10.0 g) is dissolved in 20 mL of anhydrous THF and transferred to the dropping funnel.

    • A small portion of the aryl bromide solution is added to the magnesium turnings to initiate the reaction, which is evidenced by a color change and gentle refluxing.

    • Once initiated, the remaining aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, the mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation:

    • The Grignard solution is cooled to -78 °C using a dry ice/acetone bath.

    • Trimethyl borate (7.1 mL) dissolved in 10 mL of anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.

  • Hydrolysis and Workup:

    • The reaction mixture is cooled in an ice bath, and 2 M HCl (~30 mL) is slowly added to quench the reaction and hydrolyze the boronate ester. The mixture is stirred vigorously for 30 minutes.

    • The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with brine (30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of water and an organic solvent, or by an acid-base extraction.[7]

    • For acid-base extraction, the crude product is dissolved in diethyl ether and extracted with a 1 M NaOH solution. The aqueous layer is then washed with diethyl ether, acidified with concentrated HCl, and the precipitated boronic acid is extracted with diethyl ether. The organic layer is dried and concentrated to afford the purified product.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 1-Bromo-4-chloro- 2-ethoxybenzene Grignard_Formation Grignard Reagent Formation (Mg, THF) Start->Grignard_Formation Grignard_Reagent (4-Chloro-2-ethoxyphenyl) magnesium bromide Grignard_Formation->Grignard_Reagent Borylation Borylation (B(OMe)3, -78 °C) Grignard_Reagent->Borylation Boronate_Ester Intermediate Boronate Ester Borylation->Boronate_Ester Hydrolysis Acidic Hydrolysis (HCl) Boronate_Ester->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Recrystallization or Acid-Base Extraction) Crude_Product->Purification Final_Product 4-Chloro-2-ethoxyphenyl- boronic acid Purification->Final_Product

Caption: Workflow for the Grignard-based synthesis of this compound.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy should show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and a broad singlet for the B(OH)₂ protons. It's important to note that boronic acids can form cyclic anhydrides (boroxines), which can lead to complex NMR spectra. Running the NMR in a solvent like d₄-methanol can sometimes simplify the spectrum.[8]

    • ¹³C NMR spectroscopy will confirm the carbon framework of the molecule.

  • Mass Spectrometry (MS): Mass spectrometry, particularly high-resolution mass spectrometry (HRMS), should be used to confirm the molecular weight and elemental composition of the product.

  • Melting Point: The melting point of the purified product should be determined and compared to literature values.

Safety Considerations

  • Grignard Reagents and Organolithiums: These reagents are highly reactive, pyrophoric, and react violently with water. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and flame-dried glassware.[4]

  • Solvents: Diethyl ether and THF are highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

  • Acids and Bases: Concentrated acids and bases are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Boronic Acids: While generally less hazardous than the reagents used in their synthesis, boronic acids can be irritants.[9] Appropriate PPE should be worn when handling the final product.

References

An In-Depth Technical Guide to 4-Chloro-2-ethoxyphenylboronic Acid for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Chloro-2-ethoxyphenylboronic acid has emerged as a critical building block in modern organic synthesis, particularly within the realms of pharmaceutical discovery and materials science. Its unique substitution pattern offers steric and electronic properties that are highly valuable in constructing complex molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, including its precise molecular weight, validated protocols for its use in cornerstone reactions like the Suzuki-Miyaura coupling, and insights into its role in the development of bioactive compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Core Physicochemical Properties

A comprehensive understanding of a reagent's physical and chemical characteristics is fundamental to its effective application in synthesis. This compound is a crystalline solid that, like many boronic acids, may exist in equilibrium with its anhydride (boroxine) form.[1] Accurate characterization is therefore crucial for stoichiometric calculations and ensuring reaction reproducibility.

The molecular weight of a compound is a foundational piece of data, essential for all quantitative aspects of experimental chemistry. For this compound, this value is precisely determined by its chemical formula.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 200.43 g/mol [2][3][4]
Molecular Formula C₈H₁₀BClO₃[2][3]
Exact Mass 200.04100 Da[4]
CAS Number 850568-80-8[3]
Melting Point 154-158 °C[3]
Appearance White to off-white crystalline solid[5]
Boiling Point (Predicted) 354.7 ± 52.0 °C[3]
InChIKey NIWJJDHZRLYASL-UHFFFAOYSA-N[6]

It is imperative for researchers to note that commercial boronic acids can contain varying amounts of their corresponding boroxine (anhydride) trimers.[1] This is often the result of dehydration. The presence of boroxines can impact reactivity in certain applications, and recrystallization from water is a common and effective method to hydrolyze the anhydride back to the desired boronic acid form, ensuring maximum efficiency in reactions like the Suzuki coupling.[1]

Synthesis and Quality Control Workflow

While this compound is commercially available, understanding its synthesis provides insight into potential impurities and informs quality control (QC) strategies. A common route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup.

A robust workflow for ensuring the quality of the boronic acid before its use in sensitive downstream applications is critical for reproducibility.

Synthesis_QC_Workflow cluster_synthesis Synthesis & Purification cluster_qc Quality Control start Aryl Halide Precursor step1 Lithiation or Grignard Formation start->step1 step2 Reaction with Trialkyl Borate step1->step2 step3 Acidic Workup (Hydrolysis) step2->step3 step4 Recrystallization (e.g., from H₂O) step3->step4 end_synthesis Purified Boronic Acid step4->end_synthesis qc1 Melting Point Analysis end_synthesis->qc1 qc2 NMR Spectroscopy (¹H, ¹³C, ¹¹B) end_synthesis->qc2 qc3 Mass Spectrometry end_synthesis->qc3

Caption: A generalized workflow for the synthesis and quality control of aryl boronic acids.

Self-Validating QC Protocol:
  • Melting Point Determination: A sharp melting point within the established range (e.g., 154-158 °C) indicates high purity.[3] A broad melting range often suggests the presence of impurities or residual solvent.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify any organic impurities. ¹¹B NMR is particularly useful for assessing the ratio of boronic acid to boroxine.

  • Purity Confirmation: The purity should be ≥98% as determined by techniques like HPLC or qNMR before use in GMP or regulated environments.[3]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][7] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[8][9]

The ethoxy group at the ortho position and the chloro group at the para position on the phenyl ring provide specific steric and electronic characteristics that can be exploited to fine-tune molecular properties in drug discovery.[7]

Catalytic Cycle of the Suzuki-Miyaura Reaction

The mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition, transmetalation, and reductive elimination.[10][11] A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[10]

Suzuki_Cycle pd0 Pd(0)L₂ pd2_complex Ar¹-Pd(II)L₂-X pd0->pd2_complex oa_label Oxidative Addition pd2_boronate Ar¹-Pd(II)L₂-Ar² pd2_complex->pd2_boronate tm_label Transmetalation pd2_boronate->pd0 product Ar¹-Ar² pd2_boronate->product re_label Reductive Elimination boronic_acid Ar²B(OH)₂ (4-Chloro-2-ethoxy -phenylboronic acid) boronate [Ar²B(OH)₃]⁻ (Boronate) boronic_acid->boronate + OH⁻ base Base (e.g., K₂CO₃)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

This protocol describes a representative Suzuki-Miyaura coupling between this compound and an aryl bromide.

Objective: To synthesize a substituted biaryl compound.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (e.g., 4-bromoanisole) (1.0 eq)

  • Pd(PPh₃)₄ (Palladium Tetrakis) (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Toluene/Water (4:1 mixture)

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexanes

Procedure:

  • Reactor Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.5 eq).

    • Rationale: Using a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. K₂CO₃ is a common, effective base for activating the boronic acid.[12]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, and removing air prevents its decomposition, which would halt the catalytic cycle.[11]

  • Solvent and Catalyst Addition: Add the Toluene/Water solvent mixture via syringe, followed by the Pd(PPh₃)₄ catalyst.

    • Rationale: The biphasic solvent system is effective; the organic phase solubilizes the reactants and catalyst, while the inorganic base resides primarily in the aqueous phase.[9]

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure biaryl product.

  • Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

Significance in Drug Discovery and Development

Boronic acids are integral to medicinal chemistry, serving as key intermediates in the synthesis of numerous drug candidates and approved drugs.[13][14] The first FDA-approved boronic acid-containing drug, Bortezomib (Velcade), highlighted the therapeutic potential of this class of compounds.[13][14]

The structural motif provided by this compound is valuable for several reasons:

  • Modularity: It allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[5]

  • Physicochemical Tuning: The ethoxy group can improve properties like solubility and cell permeability, while the chlorine atom can enhance metabolic stability or provide a vector for target interaction.[8]

  • Scaffold Construction: It is used to build complex molecular cores that are difficult to access through other synthetic routes.[8][13]

Its application is crucial in developing molecules for targeted therapies, particularly in areas like oncology, where the specific orientation of aryl groups is essential for binding to biological targets like kinases.[8]

Safety and Handling

As a professional laboratory chemical, this compound must be handled with appropriate precautions.

  • Hazards: The compound is harmful if swallowed or in contact with skin and is harmful to aquatic life.[15] It can cause skin and eye irritation.[16]

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat.[15][17]

  • Handling: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[15][18] Avoid formation of dust and aerosols.[18]

  • Storage: Store in a tightly sealed container in a dry, room-temperature environment.[2]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[15]

References

Introduction: Navigating the Nuances of Arylboronic Acid Stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-ethoxyphenylboronic Acid

This compound stands as a valuable building block in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility, however, is intrinsically linked to its purity and stability. As researchers and drug development professionals, understanding the factors that govern the integrity of this reagent is not merely a matter of good laboratory practice; it is fundamental to ensuring the reproducibility, efficiency, and success of complex synthetic endeavors.

This guide moves beyond generic storage instructions to provide a deep, mechanistic understanding of the degradation pathways inherent to this compound and its class. By elucidating the causality behind its instability, we can establish rational, field-proven protocols for its storage and handling, thereby safeguarding this critical reagent and the integrity of the research it supports.

Compound Identification and Physicochemical Properties

A clear understanding of the subject molecule is the foundation of any technical assessment.

PropertyValueSource
Chemical Name (4-chloro-2-ethoxyphenyl)boronic acid[1]
Synonyms 4-Chloro-2-ethoxybenzeneboronic acid[1][2]
CAS Number 850568-80-8[1]
Molecular Formula C₈H₁₀BClO₃[1][3]
Molecular Weight 200.43 g/mol [1]
Appearance White to off-white powder or crystal[2]
Melting Point 154-158 °C[1]

It is crucial to recognize that commercial batches of this compound often contain varying amounts of its corresponding cyclic anhydride, the boroxine.[2][4] This is a common characteristic of boronic acids, resulting from the intermolecular dehydration of three monomer units.[5] While this is often a reversible process, its presence underscores the compound's inherent sensitivity to moisture and thermal conditions.

Core Stability Challenges: The Primary Degradation Pathways

The stability of an arylboronic acid is not absolute but is a dynamic equilibrium influenced by its environment. Three primary degradation pathways represent the most significant risks to the integrity of this compound: Protodeboronation, Oxidation, and Dehydration.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is a prevalent and often undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process effectively consumes the active reagent, converting it into an inert chloro-ethoxy-benzene byproduct. The propensity for protodeboronation is highly dependent on reaction conditions, particularly pH.[6]

  • Mechanism: The reaction can proceed through multiple pathways. Under aqueous conditions, both general acid-catalyzed and specific base-catalyzed mechanisms have been identified.[6] The base-catalyzed process, which is particularly relevant to Suzuki coupling conditions, involves the formation of a more reactive tetrahedral boronate anion ([ArB(OH)₃]⁻), which then reacts with a proton source like water.[6][8][9] Electron-deficient arylboronic acids can be especially susceptible to rapid decomposition under basic conditions.[10][11]

Oxidation: Conversion to Phenolic Impurities

Arylboronic acids are susceptible to oxidation, which typically converts the boronic acid moiety into a hydroxyl group, yielding the corresponding phenol (4-chloro-2-ethoxyphenol in this case).[12][13] This transformation can be initiated by various oxidants.

  • Causality: The presence of atmospheric oxygen, peroxides (often found in aged etheric solvents), or other oxidizing agents can facilitate this degradation.[12][14] The reaction mechanism can involve the formation of an intermediate boronate-oxidant complex, followed by rearrangement and hydrolysis to yield the phenol.[12] This pathway is a critical consideration, as the resulting phenolic impurity can interfere with subsequent reactions and complicate purification.

Dehydration: Formation of Boroxines

As mentioned, boronic acids have a strong tendency to undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides known as boroxines.[5]

  • Equilibrium: This is a condensation reaction where three molecules of the boronic acid lose three molecules of water. While often reversible upon exposure to water, the presence of boroxines can complicate stoichiometry and reaction kinetics. The equilibrium between the boronic acid and its boroxine is influenced by temperature and the presence of moisture. Storing the compound in a scrupulously dry environment is the primary means of minimizing boroxine formation.

The following diagram illustrates the two most detrimental degradation pathways that compromise the chemical identity of the reagent.

G cluster_main This compound main This compound protodeboronation Protodeboronation Product (1-Chloro-3-ethoxybenzene) main->protodeboronation H₂O (Acid or Base Catalyzed) oxidation Oxidation Product (4-Chloro-2-ethoxyphenol) main->oxidation [O] (e.g., Air, Peroxides)

Caption: Primary degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on a mechanistic understanding of the degradation pathways, a robust storage and handling strategy can be implemented. The core principle is the exclusion of atmospheric moisture, oxygen, light, and incompatible chemical agents.

Quantitative Storage Recommendations

The following table summarizes the optimal conditions for maintaining the long-term stability and integrity of this compound, synthesized from multiple safety data sheets and best practice guides.

ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows the rate of all degradation pathways, including oxidation and dehydration.[15]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, directly inhibiting oxidation and hydrolysis-driven protodeboronation.[16]
Container Tightly sealed, opaque containerPrevents ingress of moisture and air; protects from light which can catalyze oxidative processes.[15][16][17]
Environment Dry, well-ventilated areaMinimizes ambient moisture and ensures safe dispersal of any potential vapors.[15][18]
Incompatibilities Strong oxidizing agents, strong acids, strong bases, moistureThese materials can directly initiate or catalyze the primary degradation pathways.[15][17][19]
Safe Handling Workflow

Adherence to a strict handling protocol is essential to prevent contamination and degradation during use.

Workflow start Start prep Equilibrate Container to Room Temperature start->prep 1. inert Work in Inert Atmosphere (Glovebox or Schlenk Line) prep->inert 2. weigh Weigh Required Amount Quickly inert->weigh 3. seal Tightly Reseal Primary Container weigh->seal 4. purge Purge Headspace with Inert Gas seal->purge 5. store Return to Recommended Storage (2-8 °C) purge->store 6. end End store->end 7.

Caption: Recommended workflow for handling this compound.

Causality within the Workflow:

  • Step 1 (Equilibration): Bringing the sealed container to room temperature before opening is critical. Opening a cold container will cause atmospheric moisture to condense on the cold solid, introducing water and initiating hydrolysis and protodeboronation.

  • Step 2 & 3 (Inert Atmosphere): Handling the solid under an inert gas is the most effective way to prevent exposure to both oxygen and moisture during transfer.

  • Step 5 (Purging): Backfilling the container's headspace with an inert gas before re-storing displaces any air that entered during handling, preserving the integrity of the remaining reagent.

Experimental Protocol: Forced Degradation Study for Stability Assessment

To empirically validate the stability of a given batch of this compound, a forced degradation study is the authoritative method. This protocol is designed to be a self-validating system, identifying the specific vulnerabilities of the compound.

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal) and identify key degradation products.

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh approximately 50 mg of this compound.

    • Dissolve in 50.0 mL of acetonitrile to create a 1 mg/mL stock solution. This serves as the unstressed control sample (T=0).

  • Acidic Hydrolysis:

    • Pipette 5.0 mL of the stock solution into a vial.

    • Add 5.0 mL of 0.1 M HCl.

    • Cap the vial and heat at 60 °C for 24 hours.

  • Basic Hydrolysis:

    • Pipette 5.0 mL of the stock solution into a vial.

    • Add 5.0 mL of 0.1 M NaOH.

    • Cap the vial and keep at room temperature for 8 hours. Note: Basic conditions often cause rapid degradation and may not require heating.[8][10]

  • Oxidative Degradation:

    • Pipette 5.0 mL of the stock solution into a vial.

    • Add 5.0 mL of 3% hydrogen peroxide (H₂O₂).

    • Cap the vial and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Accurately weigh ~10 mg of the solid compound into an open glass vial.

    • Place in an oven at 80 °C for 48 hours.

    • After stressing, allow the vial to cool, then dissolve the contents in 10.0 mL of acetonitrile.

  • Sample Analysis (HPLC):

    • For liquid samples (acid, base, oxidative), neutralize the solution if necessary and dilute with mobile phase to an appropriate concentration (~50 µg/mL).

    • Analyze the T=0 control and all stressed samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water/acetonitrile containing 0.1% formic acid, with UV detection).

    • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound indicates degradation. The appearance of new peaks signifies the formation of degradation products. Peak tracking and mass spectrometry (LC-MS) can be used to identify these products and confirm degradation pathways.

Conclusion

The stability of this compound is not a passive characteristic but an active state that must be diligently maintained. Its primary vulnerabilities—protodeboronation, oxidation, and dehydration—are mechanistically well-understood phenomena. By grounding our storage and handling procedures in this scientific rationale, we can effectively mitigate these risks. Storing the compound under refrigerated, inert, and dry conditions, coupled with meticulous handling protocols, is paramount. For researchers in drug development and discovery, implementing such rigorous, evidence-based practices ensures the reliability of this key synthetic intermediate, ultimately upholding the quality and reproducibility of the scientific outcomes.

References

Spectroscopic data for 4-Chloro-2-ethoxyphenylboronic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Chloro-2-ethoxyphenylboronic Acid

This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the comprehensive characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data presentation to offer insights into experimental design, data interpretation, and the underlying chemical principles that validate the structure and purity of this versatile synthetic building block.

Introduction: The Analytical Imperative for Arylboronic Acids

This compound is a valuable reagent in modern organic synthesis, most notably as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction. Its utility in constructing complex molecular architectures makes it a frequent component in medicinal chemistry and materials science. However, the unique chemistry of boronic acids, particularly their propensity to form cyclic trimeric anhydrides known as boroxines, presents specific analytical challenges.[1][2]

Accurate structural confirmation and purity assessment are therefore non-negotiable for ensuring reproducibility and success in downstream applications. This guide details the application of orthogonal spectroscopic techniques (NMR, IR, and MS) to provide a complete analytical profile of the target molecule, establishing a benchmark for its identity and quality.

Molecular Structure and Properties

A thorough analysis begins with a clear understanding of the molecule's fundamental structure.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Processing PlaceSample Place Solid Sample on ATR Crystal ApplyPressure Apply Pressure PlaceSample->ApplyPressure CollectSample Collect Sample Spectrum (4000-400 cm⁻¹) ApplyPressure->CollectSample CollectBG Collect Background (Clean Crystal) SubtractBG Background Subtraction CollectBG->SubtractBG CollectSample->SubtractBG FinalSpectrum Generate Final IR Spectrum SubtractBG->FinalSpectrum fragmentation Parent (4-Chloro-2-ethoxyphenyl)B(OH)₂H⁺ m/z = 201.05 Frag1 (4-Chloro-2-ethoxyphenyl)B(OH)⁺ m/z = 183.04 Parent:ion->Frag1 - H₂O Frag2 4-Chloro-2-ethoxyphenylene⁺ m/z = 155.03 Frag1:ion->Frag2 - B(OH)

References

The Strategic Application of 4-Chloro-2-ethoxyphenylboronic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Medicinal Chemistry Professionals

Abstract

In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Phenylboronic acids have emerged as exceptionally versatile reagents, primarily due to their pivotal role in palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth analysis of a particularly valuable, yet specific reagent: 4-Chloro-2-ethoxyphenylboronic acid. We will explore its fundamental properties, dissect its primary application in Suzuki-Miyaura coupling, and present case studies demonstrating its utility in the synthesis of high-value pharmaceutical targets. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to leverage this reagent's full potential.

Foundational Profile of the Reagent

This compound is a substituted aromatic boronic acid that serves as a key intermediate in organic synthesis.[3] Its structural features—a chlorine atom at the 4-position and an ethoxy group at the 2-position—are not merely incidental. These substitutions critically influence the electronic properties and steric profile of the molecule, which in turn dictates its reactivity and the pharmacological properties of the final compounds it helps to create.

Physicochemical Properties

A clear understanding of a reagent's physical properties is essential for its proper handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 850568-80-8[4][5]
Molecular Formula C₈H₁₀BClO₃[5][6]
Molecular Weight 200.43 g/mol [5]
Appearance White to off-white powder or crystal[4]
Melting Point 154-158 °C[4][5]
Storage Room temperature[3][7]

Causality Insight: The ethoxy group ortho to the boronic acid can influence the reaction kinetics through steric hindrance and electronic effects. The electron-donating nature of the ethoxy group and the electron-withdrawing nature of the chlorine atom create a specific electronic environment that can be exploited for selective coupling reactions.

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The paramount application of this compound in medicinal chemistry is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl or vinyl-aryl structures that form the backbone of many drugs.[2][9][10]

The reaction's success in pharmaceuticals stems from its mild conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of boronic acid reagents.[11][12][13]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[9]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_halide R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_halide Oxidative Addition pd2_boronate R¹-Pd(II)L₂-R² (Transmetalated Complex) pd2_halide->pd2_boronate Transmetalation pd2_boronate->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd2_boronate->product sub_start R¹-X (Aryl/Vinyl Halide) sub_start->pd0 boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd2_halide base Base (e.g., CO₃²⁻) base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) complex.[9] The rate of this step is typically I > Br > Cl.

  • Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[9]

Case Study: Synthesis of Corticotropin-Releasing Factor 1 (CRF₁) Receptor Antagonists

The 4-chloro-2-ethoxyphenyl moiety is a key structural feature in the development of novel antagonists for the CRF₁ receptor, a target for treating anxiety, depression, and stress-related disorders.

A study by Mochizuki et al. detailed the discovery of potent benzimidazole-based CRF₁ receptor antagonists.[14] While their final lead compound contained a related phenoxy group, the synthetic strategy and structure-activity relationship (SAR) studies are highly relevant. The core synthesis involves coupling a functionalized benzimidazole with an appropriate boronic acid. Using this compound in such a synthesis allows for the introduction of a critical pharmacophore.

Synthetic Rationale:

The 4-chloro substitution can enhance binding affinity through halogen bonding or by occupying a specific hydrophobic pocket in the receptor. The ortho-ethoxy group serves multiple purposes:

  • Conformational Lock: It imparts a steric twist to the biaryl system, locking it into a specific, biologically active conformation.

  • Metabolic Stability: It can shield adjacent positions from metabolic attack by cytochrome P450 enzymes, improving the pharmacokinetic profile of the drug candidate.[14]

  • Solubility & Lipophilicity: The ethoxy group modulates the lipophilicity of the molecule, which is critical for balancing membrane permeability and aqueous solubility.

SAR_Logic reagent This compound Chloro Group Ethoxy Group coupling Suzuki-Miyaura Coupling reagent->coupling properties Pharmacological Profile Enhanced Binding Metabolic Stability Optimal Conformation reagent:f0->properties:p0 contributes to reagent:f1->properties:p1 improves reagent:f1->properties:p2 induces scaffold Core Scaffold (e.g., Benzimidazole) scaffold->coupling product Final Molecule (CRF₁ Antagonist) coupling->product product->properties results in

Caption: Logical relationship of the reagent's features to final drug properties.

Broader Applications & Future Directions

While C-C bond formation is its primary role, the unique properties of phenylboronic acids (PBAs) are being exploited in other advanced applications.

Kinase Inhibitor Scaffolds

The biaryl motif is prevalent in a vast number of kinase inhibitors designed to treat cancers and inflammatory diseases.[15] The ability to rapidly synthesize libraries of substituted biaryls using a diverse set of boronic acids is a cornerstone of modern kinase inhibitor discovery. This compound represents a valuable building block for generating novel chemical matter to probe the active sites of kinases, where the specific substitution pattern can confer selectivity and potency.

Targeted Drug Delivery

Phenylboronic acids have the unique ability to form reversible covalent bonds with 1,2- or 1,3-diols.[16] This chemistry is being ingeniously applied in cancer therapy. Many cancer cells overexpress sialic acid residues on their surfaces, which contain diol functionalities.[17][18] By functionalizing nanoparticles or drug-delivery systems with PBA derivatives, researchers can achieve targeted delivery of chemotherapeutics directly to tumor cells, potentially reducing systemic toxicity and increasing efficacy.[17][19] While simple PBAs are used for this, the principles can be extended to more complex, functionalized versions.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative, self-validating workflow for coupling this compound with a generic aryl bromide.

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Reagents and Equipment
  • Aryl Bromide (1.0 mmol, 1.0 eq.)

  • This compound (1.2 mmol, 1.2 eq.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%) or Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Phosphine Ligand (e.g., SPhos, XPhos) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 mmol, 2.5 eq.)[20]

  • 1,4-Dioxane (5 mL) and Water (1 mL)

  • Round-bottom flask or pressure vessel, magnetic stir bar, condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology
  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), potassium carbonate (2.5 eq.), palladium catalyst, and phosphine ligand.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the removal of all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvents (1,4-Dioxane and water) via syringe. The use of water is often necessary to dissolve the inorganic base.[20]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 2-12 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.[21]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Methodological & Application

Advanced Protocol for Suzuki-Miyaura Coupling: Utilizing 4-Chloro-2-ethoxyphenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a detailed protocol and expert insights for the coupling of 4-chloro-2-ethoxyphenylboronic acid, a valuable building block in pharmaceutical and materials science. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and present a troubleshooting framework to empower researchers in achieving high-yield, reproducible results. The focus is on leveraging modern catalyst systems designed to activate challenging aryl chloride electrophiles.

Introduction: The Strategic Importance of Substituted Biaryls

The biaryl motif is a privileged scaffold in numerous FDA-approved drugs and advanced materials. The Suzuki-Miyaura reaction, first reported by Akira Suzuki in 1979, offers a powerful method for constructing these structures by coupling an organoboron species with an organohalide using a palladium catalyst.[1][3] Boronic acids are particularly favored due to their stability, low toxicity, and commercial availability.[4][5]

The subject of this guide, this compound, is of significant interest. The chloro-substituent provides a handle for further functionalization or can be a key pharmacophore element, while the ethoxy group modulates the electronic properties and solubility of the molecule.[6][7] However, the use of aryl chlorides as coupling partners presents a distinct challenge: the strength of the C-Cl bond makes the rate-determining oxidative addition step significantly slower compared to aryl bromides or iodides.[2][8] This guide addresses this challenge by employing advanced catalyst systems that are highly effective for these less reactive electrophiles.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The process is a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[9][10]

The three primary steps are:

  • Oxidative Addition: The catalytically active Pd(0) species inserts into the carbon-halogen bond of the aryl halide (Ar¹-X). This is typically the rate-determining step, especially for aryl chlorides, and results in a Pd(II) complex.[1][3]

  • Transmetalation: The organic moiety from the activated organoboron species (Ar²-B(OR)₃⁻) is transferred to the Pd(II) center, displacing the halide. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][4][11]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled as the final biaryl product (Ar¹-Ar²). This step regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[1][3]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pdi_oxidative Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pdi_oxidative Oxidative Addition pdi_trans Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) pdi_oxidative->pdi_trans Transmetalation pdi_trans->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdi_trans->product aryl_halide Ar¹-X (Aryl Halide) aryl_halide->pdi_oxidative boronic_acid Ar²-B(OH)₂ (Boronic Acid) activated_boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->activated_boronate + Base base Base (e.g., K₃PO₄) activated_boronate->pdi_trans

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Experimental Parameters and Rationale

Optimizing a Suzuki coupling requires careful consideration of each component.[12] For coupling an aryl chloride with this compound, the following choices are critical.

  • Palladium Catalyst & Ligand: The challenge of activating the C-Cl bond necessitates the use of highly active catalyst systems. Modern bulky, electron-rich phosphine ligands, such as SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are ideal.[9] These ligands promote the difficult oxidative addition step and stabilize the active Pd(0) species.[3][9] Using a pre-formed catalyst (precatalyst) where the ligand is already coordinated to palladium can ensure a reliable initiation of the catalytic cycle.

  • Base: A base is essential for activating the boronic acid to facilitate transmetalation.[4][13] The base reacts with the boronic acid to form a more nucleophilic boronate anion.[13] For many applications, potassium phosphate (K₃PO₄) is an excellent choice as it is effective without being overly harsh, preserving sensitive functional groups. Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are also commonly used.[9]

  • Solvent System: The choice of solvent is dictated by the solubility of the reagents and the required reaction temperature. A mixture of an organic solvent and water is common in Suzuki couplings.[11] Toluene, 1,4-dioxane, or THF are excellent organic solvents, while the addition of water can aid in dissolving the base and the boronate intermediate. Anhydrous conditions can also be employed, depending on the specific substrates and catalyst system.

Detailed Application Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner.

Objective: To synthesize a substituted biaryl compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme: (Illustrative scheme showing this compound coupling with a generic Aryl-Br)

Materials and Reagents
  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • SPhos Pd G2 Precatalyst (or similar Buchwald precatalyst, 1-2 mol%)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv.)

  • Toluene (Anhydrous)

  • Deionized Water

  • Diethyl ether or Ethyl acetate (for workup)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask or reaction vial suitable for heating

  • Magnetic stir plate and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G2 precatalyst (0.02 equiv., 2 mol%).

  • Solvent Addition: Add anhydrous toluene and deionized water (e.g., a 4:1 or 5:1 ratio of toluene:water, ensuring the total solvent volume gives a substrate concentration of ~0.1-0.2 M).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C. Allow the reaction to stir vigorously overnight (12-18 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from the reaction mixture.

  • Workup - Quenching: Once the reaction is complete (indicated by the consumption of the limiting reagent), remove the flask from the heat and allow it to cool to room temperature.

  • Workup - Extraction: Dilute the reaction mixture with ethyl acetate or diethyl ether. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (2x) and then with brine (1x).

  • Workup - Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Expected Outcomes

The parameters outlined in this protocol are a robust starting point for achieving high yields.

ParameterRecommended Value/ConditionRationale
Boronic Acid 1.1 - 1.5 equivalentsEnsures complete consumption of the limiting aryl halide.
Catalyst Loading 1 - 3 mol %Balances reaction efficiency with cost and ease of removal.
Base K₃PO₄ (2.0 - 3.0 equiv.)Effective activation of boronic acid with good functional group tolerance.[9]
Solvent Toluene / Water (4:1 v/v)Good solubility for many substrates; biphasic system aids base action.[11]
Temperature 80 - 110 °CProvides sufficient thermal energy for the catalytic cycle, especially oxidative addition.
Reaction Time 12 - 24 hoursTypically sufficient for completion; should be monitored by TLC or LC-MS.

Expected Yield: Yields for this type of reaction are typically in the range of 75-95%, depending on the specific aryl halide partner used.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently inert atmosphere.3. Insufficient temperature.1. Use a fresh bottle of catalyst or a precatalyst.2. Ensure proper degassing of solvents and purging of the reaction vessel.3. Increase the reaction temperature in 10 °C increments.
Significant Starting Material Remains 1. Reaction not yet complete.2. Insufficient catalyst loading.3. Poor quality of boronic acid.1. Allow the reaction to run longer.2. Add an additional portion of the catalyst.3. Use freshly purchased or purified boronic acid.
Protodeboronation (Boronic acid replaced by -H) 1. Presence of excess water or protic sources.2. Reaction run for too long at high temperature.1. Use anhydrous solvents and ensure the base is dry.2. Monitor the reaction and stop it once the starting material is consumed.
Homocoupling (Ar¹-Ar¹ or Ar²-Ar²) 1. Oxygen contamination in the reaction.2. Catalyst decomposition.1. Thoroughly degas the solvent and maintain a strict inert atmosphere.2. Consider a different ligand or catalyst system that is more stable.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for synthetic chemists in drug discovery and materials science. By understanding the underlying mechanism and selecting the appropriate modern catalyst system, even challenging aryl chloride substrates can be coupled effectively. The protocol detailed herein provides a reliable and reproducible method, while the troubleshooting guide offers a framework for overcoming common experimental hurdles, ultimately accelerating the synthesis of complex molecular targets.

References

Application Note: A Practical Guide to the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides an in-depth guide to the cross-coupling of 4-Chloro-2-ethoxyphenylboronic acid, a key building block in the synthesis of complex molecules for pharmaceuticals and material science.[3][4] We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction components for challenging aryl chloride substrates, and provide a detailed, step-by-step protocol for successful execution. This guide is designed to empower researchers to navigate the intricacies of this powerful transformation and achieve high-yield, reproducible results.

Introduction: The Challenge and Opportunity of Aryl Chlorides

The formation of biaryl structures is a fundamental transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced organic materials.[5] The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a preferred method for this task due to its mild conditions and the stability of the boronic acid reagents.[6][7]

While aryl iodides and bromides are highly reactive coupling partners, their cost and the generation of halogenated waste present challenges for large-scale synthesis. Aryl chlorides are significantly more abundant, less expensive, and more environmentally benign starting materials. However, their utility is hampered by the strength of the C-Cl bond, which makes the initial, rate-limiting oxidative addition step to the palladium(0) center kinetically challenging.[6][8]

The successful coupling of this compound, therefore, depends critically on a well-designed catalyst system capable of overcoming this activation barrier. This guide focuses on the strategic selection of ligands, bases, and solvents to unlock the synthetic potential of this valuable substrate.

The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to troubleshooting and optimization. The process is a catalytic cycle involving palladium cycling between the Pd(0) and Pd(II) oxidation states. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][8][9]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by ligands (L), inserts into the carbon-halogen bond of the aryl chloride (Ar-X). This is the most challenging step for aryl chlorides and oxidizes the metal to a Pd(II) species.[8]

  • Transmetalation: The boronic acid (R-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic group (R) to the Pd(II) center, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments on the palladium center couple to form the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, which re-enters the cycle.[1][8]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Ar-X oa_label Oxidative Addition trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex R-B(OR')₃⁻ trans_label Transmetalation trans_complex->pd0 product Ar-R (Product) trans_complex->product re_label Reductive Elimination

Figure 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Causality Behind Experimental Choices: A Scientist's Perspective

A successful cross-coupling is not merely about mixing reagents; it's about creating an environment where each component synergistically facilitates the catalytic cycle.

The Palladium Precursor: Generating the Active Catalyst

The active catalyst is a Pd(0) species, but for practical reasons of air stability and ease of handling, Pd(II) salts are typically used as "precatalysts". Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, often by a phosphine ligand or other components in the reaction mixture.

The Ligand: The Key to Unlocking Aryl Chlorides

For aryl chlorides, the choice of ligand is the single most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are generally ineffective because they do not provide the necessary electronic and steric properties to promote the difficult oxidative addition step.[6]

Expert Insight: The breakthrough in aryl chloride coupling came with the development of sterically bulky and highly electron-donating ligands.[11][12]

  • Electron-richness: Donating electron density to the palladium center makes it more nucleophilic and more reactive towards the C-Cl bond.

  • Steric Bulk: Large ligands promote the formation of coordinatively unsaturated, highly reactive monoligated palladium species (Pd(0)L) and facilitate the final reductive elimination step.[13]

Highly effective ligand classes for this purpose include:

  • Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are considered the gold standard for challenging couplings due to their exceptional activity and broad substrate scope.[11][14]

  • N-Heterocyclic Carbenes (NHCs): These are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that can overcome the challenge of aryl chloride activation.[12]

The Base: Activating the Boronic Acid

The base plays a crucial role in the transmetalation step.[8][10] It reacts with the boronic acid to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily transfers its organic group to the palladium center.[15]

The choice of base affects reaction kinetics and can influence side reactions.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. For less reactive aryl chlorides, stronger bases like K₃PO₄ or Cs₂CO₃ are often required to accelerate the transmetalation step.[8][16]

  • Fluoride Sources: Bases like cesium fluoride (CsF) can be effective, particularly in minimizing protodeboronation, a common side reaction where the boronic acid is cleaved by water or base before it can participate in the coupling.[17]

The Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

  • Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are standard choices.[1]

  • Aqueous Mixtures: Suzuki reactions are often run in a biphasic system (e.g., Toluene/water or Dioxane/water).[1][15] The presence of water can help dissolve the inorganic base and facilitate the formation of the active boronate species.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide partner, utilizing a catalyst system optimized for challenging substrates.

Reaction Scheme: (4-Chloro-2-ethoxyphenyl)B(OH)₂ + Ar-Br → 4-Chloro-2-ethoxy-1,1'-biphenyl derivative

Reagents and Equipment
  • Reactants: this compound, Aryl Bromide (Ar-Br)

  • Catalyst: Pd(OAc)₂

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: K₃PO₄ (Potassium Phosphate, tribasic)

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Equipment: Schlenk flask or reaction vial with a screw cap, magnetic stir bar, magnetic stir plate with heating, nitrogen or argon gas line, standard laboratory glassware for workup, silica gel for column chromatography.

Step-by-Step Procedure

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting starting material is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data & Optimization: A Comparative Overview

The choice of catalyst components dramatically impacts reaction efficiency, especially when using an aryl chloride. The following table illustrates typical outcomes when coupling an unactivated aryl chloride, demonstrating the necessity of advanced ligand systems.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene/H₂O100< 10%
2Pd(OAc)₂ (2)NoneK₃PO₄ (2)Dioxane/H₂O100No Reaction
3 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) Dioxane/H₂O 100 > 90%
4Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃ (2)Toluene100> 90%
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O6045%

Analysis:

  • Entry 1: Demonstrates the ineffectiveness of a traditional ligand (PPh₃) for aryl chloride activation.

  • Entry 2: Shows that the reaction does not proceed without a suitable ligand.

  • Entries 3 & 4: Highlight the high efficiency achieved with modern, bulky, electron-rich phosphine ligands (SPhos, XPhos) and a strong base.[11][18]

  • Entry 5: Illustrates the temperature dependence; sufficient thermal energy is often required to overcome the activation barrier of the oxidative addition step.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. Ligand not suitable for aryl chloride.1. Ensure thorough degassing of solvents and use of inert atmosphere.2. Increase reaction temperature (e.g., to 100-110 °C).3. Switch to a proven ligand for aryl chlorides (e.g., SPhos, XPhos).
Protodeboronation 1. Boronic acid instability.2. Reaction conditions too harsh (prolonged heating, overly strong base).1. Use boronic ester (e.g., pinacol ester) instead of the acid.2. Use a milder base like K₂CO₃ or CsF.3. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Oxygen present in the reaction mixture.Rigorously degas all solvents and maintain a strict inert atmosphere throughout the setup and reaction.
Formation of Phosphine Oxides Presence of trace oxygen or water.While difficult to avoid completely, ensure reagents are dry and the inert atmosphere is maintained. Using robust ligands can mitigate catalyst deactivation.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a highly valuable transformation that requires careful consideration of the catalyst system. Overcoming the inherent inertness of the C-Cl bond is achievable through the strategic use of bulky, electron-donating phosphine ligands, an appropriate base, and optimized reaction conditions. By understanding the mechanistic principles and applying the practical guidance outlined in this note, researchers can confidently and reproducibly synthesize complex biaryl molecules, accelerating progress in drug discovery and materials science.

References

Application Notes and Protocols for the Use of 4-Chloro-2-ethoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Chloro-2-ethoxyphenylboronic Acid in Modern Synthesis

This compound is a valuable building block in contemporary organic synthesis, particularly for the construction of complex biaryl and heteroaryl structures.[1] Its utility is most prominently showcased in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has become indispensable in the fields of pharmaceutical discovery, agrochemical development, and materials science.[2][3]

This boronic acid derivative possesses a unique combination of functional groups that make it a strategic choice for medicinal chemists. The ortho-ethoxy group can influence the conformation of the resulting biaryl product through steric effects and may also engage in intramolecular hydrogen bonding, impacting biological activity. The para-chloro substituent provides a handle for further functionalization and can modulate the electronic properties and metabolic stability of the final compound. This document provides a comprehensive guide to the optimal reaction conditions for this compound, grounded in mechanistic principles and designed for practical application by researchers and drug development professionals.

Mechanistic Considerations: A Foundation for Rational Condition Selection

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] A fundamental understanding of this cycle is critical for troubleshooting and optimizing reactions. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or chloride). This is often the rate-determining step, particularly for less reactive halides like chlorides.[4]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[1]

  • Reductive Elimination: The two organic partners are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

The electronic and steric nature of this compound—with its electron-donating ethoxy group and electron-withdrawing chloro group—influences its reactivity. The electron-donating group can facilitate the transmetalation step, while the overall electronic balance affects the ease of potential side reactions.

Logical Workflow for a Suzuki-Miyaura Coupling Reaction

Suzuki_Workflow Start Start: Reagent Preparation Setup Reaction Setup: Inert Atmosphere (N2/Ar) Start->Setup Combine Reagents Coupling Suzuki-Miyaura Coupling: Heating & Stirring Setup->Coupling Degas & Heat Monitoring Reaction Monitoring (TLC/LC-MS) Coupling->Monitoring Time Points Monitoring->Coupling Incomplete Workup Aqueous Workup: Phase Separation Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Extract Organic Layer Analysis Characterization: NMR, MS Purification->Analysis Isolate Fractions End End: Pure Biaryl Product Analysis->End Confirm Structure Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd [Ar-Pd(II)(X)L₂] Pd0->OxAdd Oxidative Addition Transmetal [Ar-Pd(II)-Ar'L₂] OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Ar-Ar' (Biaryl Product) Transmetal->Product ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'B(OH)₂ (Boronic Acid) Boronate [Ar'B(OH)₃]⁻ ArBOH->Boronate Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetal

References

Application Notes & Protocols: Strategic Use of 4-Chloro-2-ethoxyphenylboronic Acid in Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biaryls and the Role of 4-Chloro-2-ethoxyphenylboronic Acid

The biaryl motif is a cornerstone in modern molecular design, forming the structural core of numerous pharmaceuticals, agrochemicals, and high-performance organic materials.[1] The development of efficient and versatile methods for their synthesis is therefore a critical endeavor in chemical research. Among the most powerful tools for forging carbon-carbon bonds is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction offers remarkable functional group tolerance, mild reaction conditions, and utilizes organoboron reagents that are generally stable and have low toxicity.[3][4]

This guide focuses on a specific, highly functionalized building block: This compound . The strategic placement of the chloro, ethoxy, and boronic acid groups on the phenyl ring makes this reagent particularly valuable. The electron-donating ethoxy group and the synthetically versatile chloro group allow for the creation of complex, multi-substituted biaryl structures that are central to drug discovery and materials science.[5][6] This document provides an in-depth exploration of its application, detailing the underlying reaction mechanisms, providing field-tested protocols, and offering expert insights into reaction optimization and troubleshooting.

Reagent Profile: this compound

A thorough understanding of the reagent's properties is fundamental to its successful application.

PropertyValueSource
Chemical Name (4-Chloro-2-ethoxyphenyl)boronic acid[7][8]
CAS Number 850568-80-8[7][8]
Molecular Formula C₈H₁₀BClO₃[7][9]
Molecular Weight 200.43 g/mol [7][8]
Appearance White to off-white crystalline powder[10]
Key Structural Features An electron-donating ethoxy group ortho to the boronic acid, and a chloro group para to the boronic acid. This substitution pattern influences reactivity and provides a handle for subsequent transformations.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, multi-step process revolving around a palladium catalyst.[2] The catalytic cycle, which is the heart of the transformation, consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11][12][13]

Mechanism Deep Dive:
  • Oxidative Addition: The cycle begins with a catalytically active Pd(0) species, which inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X). This step oxidizes the palladium from Pd(0) to Pd(II), forming a square planar intermediate.[11][14] The reactivity of the halide is crucial, with the rate of oxidative addition typically following the trend I > Br > OTf >> Cl.[15] The coupling of aryl chlorides, in particular, can be challenging due to the strength of the C-Cl bond and requires highly active catalytic systems.[3][16]

  • Transmetalation: This is the key bond-forming step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻).[15][17] This "ate" complex then transfers its aryl group to the Pd(II) center, displacing the halide and forming a diarylpalladium(II) intermediate. This step is often the rate-limiting step in the cycle.[18]

  • Reductive Elimination: The final step involves the two aryl groups (Ar¹ and Ar²) coupling together to form the desired biaryl product (Ar¹-Ar²). This process reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle.[11][12] Isomerization from a trans to a cis complex is typically required before reductive elimination can occur.[15]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition DiarylPd Ar¹-Pd(II)L₂-Ar² (Diaryl Complex) OxAdd->DiarylPd Transmetalation DiarylPd->Pd0 Reductive Elimination Product Ar¹-Ar² (Biaryl Product) DiarylPd->Product ArylHalide Ar¹-X (Aryl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Transmetalation Transmetalation Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes: Optimizing Biaryl Synthesis with this compound

The unique substitution pattern of this compound requires careful consideration of reaction parameters to achieve high yields and purity.

Causality Behind Experimental Choices
ComponentRecommended Choice & Rationale
Palladium Catalyst & Ligand Why it matters: The catalyst/ligand system is the most critical factor, especially when coupling with less reactive aryl chlorides. The ligand stabilizes the palladium center and modulates its electronic and steric properties to facilitate the catalytic cycle.[19] Recommendation: For coupling with aryl chlorides, standard catalysts like Pd(PPh₃)₄ may be insufficient.[16] Highly active systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step.[3][16][18][19] These ligands create a more electron-rich palladium center, which is more nucleophilic and reactive towards the C-Cl bond.[11]
Base Why it matters: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[17] The choice of base can dramatically influence reaction rate and yield.[20][21] Recommendation: Inorganic bases are generally superior to organic bases for this purpose.[21] Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed and highly effective.[19][22] K₃PO₄ is often a good choice for challenging couplings due to its higher basicity. The base's strength should be sufficient to form the boronate without causing unwanted side reactions like ester hydrolysis if sensitive functional groups are present.
Solvent System Why it matters: The solvent must solubilize the reactants and catalyst. Many Suzuki couplings benefit from a biphasic or aqueous environment.[15] Water can play a beneficial role in the transmetalation step.[23] Recommendation: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-Dioxane/H₂O , Toluene/H₂O , or THF/H₂O .[2][12] The ratio is typically adjusted to ensure all components remain in solution at the reaction temperature.
Temperature Why it matters: Temperature affects the reaction kinetics. Higher temperatures can overcome activation barriers, particularly for the oxidative addition of aryl chlorides. Recommendation: Reactions are typically heated, often in the range of 80-110 °C .[12][22] However, excessive heat can lead to catalyst decomposition or protodeboronation (replacement of the boronic acid group with a hydrogen atom), a common side reaction.[4] Careful temperature control is therefore essential.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Note: This procedure should be performed by trained personnel in a controlled laboratory environment with appropriate safety precautions.

Materials & Reagents:
  • This compound (1.2 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • Palladium Catalyst (e.g., Pd(OAc)₂ with SPhos ligand, or a pre-catalyst like SPhos Pd G3) (1-3 mol%)

  • Base (e.g., K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard workup and purification reagents (e.g., Ethyl acetate, Brine, MgSO₄, Silica gel)

Experimental_Workflow start Start: Reagent Preparation setup Reaction Setup (Under Inert Atmosphere) start->setup reagents Add: 1. Aryl Halide 2. Boronic Acid 3. Base 4. Catalyst/Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent degas Degas Mixture (e.g., Ar sparging) solvent->degas heat Heat to Reaction Temp (e.g., 100 °C) degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify analyze Product Analysis (NMR, MS) purify->analyze end_node End: Pure Biaryl Product analyze->end_node

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:
  • Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst and ligand if needed. Add the catalyst/ligand system to the reaction vessel. Note: If using air-sensitive ligands, this should be done in a glovebox.

  • Inert Atmosphere: Seal the vessel with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Using a syringe, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O) to the vessel. The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the aryl halide.

  • Reaction Execution: Place the vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed. This can take anywhere from 2 to 24 hours.[12]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with water and ethyl acetate. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts.

  • Washing & Drying: Wash the combined organic layer with brine, then dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[12]

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive Catalyst: Pd(0) species was not generated or has decomposed. 2. Insufficiently Active Ligand: Especially for aryl chloride partners. 3. Ineffective Base: Base is not strong enough or has poor solubility.1. Use a fresh catalyst or a pre-catalyst that readily forms Pd(0). Ensure the reaction is thoroughly degassed to prevent oxidative degradation. 2. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, RuPhos). 3. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate stirring.
Significant Protodeboronation 1. Excess Water or Protic Solvents. 2. High Reaction Temperature or Prolonged Reaction Time. 3. Base is too strong or reaction is not fully inert.1. Reduce the amount of water in the solvent system. 2. Lower the reaction temperature and monitor carefully to stop the reaction upon completion. 3. Use anhydrous conditions if possible, or consider converting the boronic acid to a more stable derivative like a MIDA boronate or trifluoroborate salt.[4]
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. 2. Catalyst System: Some palladium systems are more prone to promoting homocoupling.1. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.[24] 2. Optimize the palladium-to-ligand ratio. Slow addition of the boronic acid can sometimes mitigate this side reaction.[18]

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex biaryl structures via the Suzuki-Miyaura cross-coupling reaction. Its successful application hinges on a rational understanding of the reaction mechanism and the careful selection of a highly active catalytic system, appropriate base, and optimized conditions, particularly when engaging challenging coupling partners like aryl chlorides. By leveraging the insights and protocols detailed in this guide, researchers in drug development and materials science can effectively harness the synthetic potential of this valuable building block to accelerate innovation.

References

Application Note: 4-Chloro-2-ethoxyphenylboronic Acid as a Versatile Building Block in Pharmaceutical Synthesis via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Central Role of Boronic Acids in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern medicinal chemistry, celebrated for its efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are privileged motifs in a vast array of pharmaceuticals.[3] At the heart of this transformation are organoboron compounds, particularly boronic acids, which are valued for their stability, relatively low toxicity, and commercial availability.[4][5] Their utility as building block intermediates is a critical factor in the rapid assembly of complex molecular libraries for drug discovery programs.[5]

Profile: 4-Chloro-2-ethoxyphenylboronic Acid

This compound is a specialized building block that offers a unique combination of structural and electronic features for the synthesis of novel pharmaceutical agents.[6] Its trifunctional nature—a reactive boronic acid for coupling, an electron-withdrawing chloro group, and an electron-donating ethoxy group—provides medicinal chemists with a powerful tool for fine-tuning the physicochemical and pharmacological properties of a target molecule. The strategic placement of the chloro and ethoxy substituents can influence molecular conformation, lipophilicity, and metabolic stability, making it an invaluable intermediate in the development of targeted therapies.[6][7]

Table 1: Physicochemical Properties of this compound

Property Value Reference(s)
CAS Number 850568-80-8 [8][9]
Molecular Formula C₈H₁₀BClO₃ [9][10]
Molecular Weight 200.43 g/mol [9][11]
Appearance White to off-white crystalline powder [8]
Melting Point 154-158 °C [8]

| Primary Application | Suzuki-Miyaura Cross-Coupling Reactions |[6][12] |

The Suzuki-Miyaura Reaction: Mechanism and Rationale

The Catalytic Cycle

The widespread adoption of the Suzuki-Miyaura reaction stems from its predictable and well-understood mechanism, which proceeds through a catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[1][13] The cycle is comprised of three fundamental steps:

  • Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of an aryl or vinyl halide (R¹-X). This is often the rate-determining step and results in the formation of a square-planar Pd(II) intermediate.[4]

  • Transmetalation: In this crucial step, a base activates the boronic acid to form a boronate species, which then transfers its organic group (R²) to the Pd(II) complex, displacing the halide. This forms a new di-organopalladium(II) intermediate.[14][15]

  • Reductive Elimination: The final step involves the coupling of the two organic moieties (R¹ and R²) attached to the palladium center. This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][13]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R¹-X pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + R²-B(OH)₂ + Base diorgano_pd2 R¹-Pd(II)L₂-R² transmetalation->diorgano_pd2 reductive_elimination Reductive Elimination diorgano_pd2->reductive_elimination reductive_elimination->pd0 + R¹-R²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Rationale for Reagent Selection

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of reagents and conditions.

  • Catalyst and Ligand: Palladium sources like Pd(OAc)₂ or PdCl₂ combined with phosphine ligands (e.g., PPh₃, SPhos, XPhos) are commonly used. The ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its electronic and steric properties to promote the desired reaction steps.[2][16]

  • Base: The base is critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are frequently employed.[16][17] The choice of base can influence reaction rates and suppress side reactions like protodeboronation, where the boronic acid is prematurely cleaved by a proton source.[18]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often optimal. The organic solvent solubilizes the organic reactants and the catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate species.[2]

Application in Pharmaceutical Synthesis

The 4-chloro-2-ethoxyphenyl moiety, installed via Suzuki-Miyaura coupling, serves as a valuable scaffold in drug design. The biaryl structure it helps create is a common feature in inhibitors of enzymes like kinases and proteases. The chlorine atom can form halogen bonds or occupy hydrophobic pockets in a protein's active site, while the ortho-ethoxy group can be used to control the dihedral angle between the two aryl rings, thereby locking the molecule into a bioactive conformation. This conformational control is a key strategy for enhancing binding affinity and selectivity.

Experimental Protocols

General Considerations & Safety
  • Safety: this compound is an irritant.[8] Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform all manipulations in a well-ventilated fume hood.

  • Reagent Quality: Boronic acids can dehydrate to form boroxine anhydrides upon storage.[12] While often still reactive, using high-purity, fresh material is recommended for optimal reproducibility. Palladium catalysts are sensitive to air and moisture; handle them under an inert atmosphere (e.g., nitrogen or argon).

  • Inert Atmosphere: Many Suzuki-Miyaura reactions are sensitive to oxygen, which can oxidize the Pd(0) catalyst. It is best practice to degas the reaction solvent and maintain the reaction under an inert atmosphere.

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the coupling of this compound with a representative aryl bromide.

Table 2: Reagent Guide for a Typical Suzuki-Miyaura Coupling

Reagent M.W. ( g/mol ) Equivalents Amount (for 1 mmol scale) Role
Aryl Bromide (Ar-Br) Varies 1.0 1.0 mmol Electrophile
This compound 200.43 1.2 1.2 mmol (240.5 mg) Nucleophile
Pd(PPh₃)₄ 1155.56 0.03 0.03 mmol (34.7 mg) Catalyst
Potassium Carbonate (K₂CO₃) 138.21 2.5 2.5 mmol (345.5 mg) Base
1,4-Dioxane - - 8 mL Solvent

| Water | - | - | 2 mL | Co-solvent |

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (240.5 mg, 1.2 mmol), and potassium carbonate (345.5 mg, 2.5 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (34.7 mg, 0.03 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Workflow start Start: Reagent Preparation setup Combine Reactants & Base in Flask start->setup inert Purge with Inert Gas (N₂ or Ar) setup->inert solvents Add Degassed Solvents (Dioxane/H₂O) inert->solvents catalyst Add Palladium Catalyst solvents->catalyst heat Heat Reaction Mixture (e.g., 90 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Isolated Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting

Table 3: Troubleshooting Common Suzuki-Miyaura Coupling Issues

Issue Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Incorrect base or solvent. 1. Use fresh, high-quality catalyst. 2. Ensure proper degassing of solvents and purging of the reaction vessel. 3. Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃) or solvent systems.
Protodeboronation of Boronic Acid 1. Reaction conditions are too harsh (high temp, strong base). 2. Presence of excess water or protic sources. 1. Lower the reaction temperature. 2. Use a milder base (e.g., K₂CO₃ instead of NaOH). 3. Use anhydrous solvents if possible or a boronic ester derivative.[18][19]
Formation of Homocoupled Byproducts 1. Catalyst decomposition. 2. Oxygen contamination. 1. Use a more stable ligand or pre-catalyst. 2. Rigorously exclude oxygen from the reaction.

| Difficult Purification | 1. Residual palladium in the product. 2. Byproducts co-elute with the product. | 1. Treat the crude product solution with a palladium scavenger. 2. Optimize chromatography conditions (different solvent system, different stationary phase). |

Conclusion

This compound is a highly valuable and strategic building block for pharmaceutical research and development. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient synthesis of complex biaryl scaffolds. The specific substitution pattern provides chemists with a tool to modulate key drug properties, facilitating the creation of novel and potent therapeutic agents. The protocols and guidelines presented here offer a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic programs.

References

Application Note: Strategic Ligand Selection for Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] However, the success of a Suzuki-Miyaura coupling is highly dependent on the nature of the coupling partners. Substrates bearing challenging electronic and steric features, such as 4-Chloro-2-ethoxyphenylboronic acid, require careful optimization of reaction conditions, with ligand selection being a paramount consideration.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of ligands for the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic considerations that dictate ligand choice, present a comparative overview of suitable ligands, and provide a detailed, field-proven protocol for this challenging transformation.

The Challenge: Understanding the Substrate

This compound presents a dual challenge for the Suzuki-Miyaura coupling:

  • Electronic Deactivation: The presence of a chlorine atom, an electron-withdrawing group, on the phenyl ring decreases the nucleophilicity of the boronic acid. This can slow down the crucial transmetalation step in the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[3]

  • Steric Hindrance: The ethoxy group at the ortho position introduces significant steric bulk around the boronic acid moiety. This steric hindrance can impede the approach of the boronic acid to the palladium complex, further hindering the transmetalation process.[4]

These combined effects can lead to low reaction yields, slow conversion rates, and the prevalence of side reactions such as protodeboronation, where the boronic acid is cleaved by a proton source before it can participate in the cross-coupling.[3]

The Suzuki-Miyaura Catalytic Cycle: A Ligand's Role

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the critical role of the ligand. The generally accepted mechanism involves three key steps:[1]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) intermediate.

  • Transmetalation: The aryl group from the boronic acid (after activation by a base) is transferred to the Pd(II) center, displacing the halide. This is often the rate-limiting step, especially with challenging boronic acids.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OR)2 pd2_biaryl Ar-Pd(II)-Ar'(L_n) transmetalation->pd2_biaryl Base reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: A simplified representation of the key steps in the Suzuki-Miyaura catalytic cycle.

The phosphine ligand (L) plays a multifaceted role in this cycle. It stabilizes the palladium center, influences its electronic properties, and modulates the steric environment around the metal. For challenging substrates like this compound, the ligand must be carefully chosen to:

  • Promote Oxidative Addition: While the boronic acid is the focus here, an efficient ligand will also facilitate the oxidative addition of the coupling partner, which can be a less reactive aryl chloride.

  • Facilitate Transmetalation: This is the most critical function in this context. A suitable ligand can accelerate the transfer of the sterically hindered and electronically deactivated aryl group from the boron to the palladium.

  • Accelerate Reductive Elimination: An effective ligand will promote the final C-C bond-forming step to turn over the catalyst efficiently.

Ligand Selection: The Key to Success

For Suzuki-Miyaura couplings involving sterically hindered and electron-deficient boronic acids, the use of bulky and electron-rich phosphine ligands is paramount. These ligands enhance the electron density on the palladium center, which promotes oxidative addition and reductive elimination. Their steric bulk favors the formation of monoligated palladium species, which are often more reactive in the catalytic cycle.

Among the various classes of phosphine ligands, the biarylphosphines developed by the Buchwald group have proven to be exceptionally effective for challenging Suzuki-Miyaura couplings. Ligands such as XPhos , SPhos , and RuPhos are characterized by a biphenyl backbone with bulky substituents on the phosphine and the second aryl ring. This structural motif creates a sterically demanding and electron-rich environment around the palladium center, ideal for overcoming the activation barriers associated with substrates like this compound.

LigandStructureKey FeaturesRecommended Precatalyst
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylVery bulky and electron-rich. Excellent for sterically demanding couplings and reactions with aryl chlorides.XPhos Pd G2/G3/G4
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylHighly active for a broad range of substrates, including electron-rich and heteroaromatic boronic acids. The methoxy groups may offer additional stabilizing interactions.SPhos Pd G2/G3/G4
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylSimilar to SPhos but with bulkier isopropoxy groups, offering a different steric and electronic profile.RuPhos Pd G2/G3/G4

The use of modern palladium precatalysts, such as the second, third, or fourth generation (G2, G3, G4) Buchwald precatalysts, is also highly recommended. These are air-stable complexes that efficiently generate the active Pd(0) species in situ, leading to more reproducible results and lower catalyst loadings.[5]

Experimental Protocol: A Validated Approach

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This procedure utilizes a third-generation Buchwald precatalyst (XPhos Pd G3), which is known for its high activity with challenging substrates.

Diagram: Experimental Workflow

Suzuki_Workflow cluster_workflow Suzuki Coupling Protocol Workflow start Start: Assemble Reagents setup Reaction Setup: - Aryl Bromide (1.0 equiv) - this compound (1.2 equiv) - K3PO4 (2.0 equiv) - XPhos Pd G3 (1-2 mol%) start->setup inert Inert Atmosphere: Purge with Argon/Nitrogen setup->inert solvent Add Degassed Solvent: Dioxane/H2O (10:1) inert->solvent reaction Reaction: Heat to 80-100 °C solvent->reaction monitoring Monitor Progress: TLC or LC-MS reaction->monitoring workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H2O and Brine monitoring->workup Reaction Complete purification Purification: Flash Column Chromatography workup->purification end End: Characterize Product purification->end

Caption: A step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄), finely powdered (2.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Argon or Nitrogen gas

  • Standard laboratory glassware, stir plate, heating mantle/oil bath, and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.5 mmol), this compound (0.6 mmol), and finely powdered potassium phosphate (1.0 mmol).

  • Inert Atmosphere: Seal the vessel with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.005 - 0.01 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (e.g., 4.5 mL) and degassed water (e.g., 0.5 mL) via syringe. The final solvent ratio should be approximately 10:1 dioxane/water.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Self-Validation and Troubleshooting:

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature to 110 °C (refluxing dioxane). A higher catalyst loading (up to 5 mol%) or the addition of a small amount of fresh catalyst may also be beneficial.

  • Protodeboronation: If significant protodeboronation of the boronic acid is observed (detected by the presence of 1-chloro-3-ethoxybenzene as a byproduct), ensure that the solvents are thoroughly degassed and a strictly inert atmosphere is maintained. Using a stronger, non-aqueous base like potassium tert-butoxide in an anhydrous solvent system (e.g., toluene) can sometimes mitigate this issue.

  • Ligand Screening: If the reaction with XPhos is not satisfactory, screening other bulky, electron-rich ligands such as SPhos or RuPhos is a logical next step.

Conclusion

The Suzuki-Miyaura coupling of this compound, while challenging due to the substrate's electronic and steric properties, can be achieved with high efficiency through the strategic selection of a suitable ligand. Bulky, electron-rich biarylphosphine ligands, particularly those from the Buchwald family, in combination with modern palladium precatalysts, provide a robust and reliable catalytic system for this transformation. The detailed protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

Application Notes and Protocols: Solvent Effects in Cross-Coupling Reactions Involving 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide on the critical role of solvents in palladium-catalyzed cross-coupling reactions, with a specific focus on reactions involving 4-Chloro-2-ethoxyphenylboronic acid. This boronic acid derivative is a valuable building block in the synthesis of pharmaceuticals and advanced materials. Understanding and optimizing solvent conditions are paramount to achieving high yields, selectivity, and reproducibility in these transformations. This guide will explore the mechanistic influence of solvents, present comparative data for various solvent systems, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound and Solvent Selection

This compound is a key intermediate in organic synthesis, prized for its utility in constructing complex molecular architectures. Its bifunctional nature, possessing both a chloro- and an ethoxy-substituted phenyl ring attached to a boronic acid moiety, allows for diverse applications in the creation of biaryl compounds through reactions like the Suzuki-Miyaura coupling. These products are often scaffolds for novel therapeutic agents and functional materials.

The success of cross-coupling reactions is not solely dependent on the choice of catalyst and ligands; the reaction solvent plays a multifaceted and often decisive role.[1][2] The solvent influences catalyst stability, reagent solubility, the rate of individual steps in the catalytic cycle, and even the chemoselectivity of the reaction.[1][3][4] A seemingly minor change in the solvent system can lead to dramatic differences in reaction outcomes, highlighting the necessity for a deep, mechanistic understanding of its function. This guide aims to provide that understanding and equip researchers with the knowledge to rationally select solvents for their cross-coupling endeavors.

The Mechanistic Underpinnings of Solvent Effects in Palladium-Catalyzed Cross-Coupling

The catalytic cycle of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] The solvent can exert a significant influence on each of these stages.

Cross_Coupling_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Solvent can influence rate and selectivity) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) + R-X Transmetalation Transmetalation (Solvent and base are critical) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) + R'-B(OH)2 Reductive_Elimination Reductive Elimination (Solvent polarity can play a role) R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n + R-R'

Caption: General catalytic cycle of a cross-coupling reaction.

  • Oxidative Addition: This initial step involves the insertion of the palladium(0) catalyst into the carbon-halogen bond of the electrophile (e.g., an aryl chloride). The polarity of the solvent can significantly affect the rate of this step.[4] More polar solvents can stabilize the polar transition state of the oxidative addition, potentially accelerating the reaction.[4] Furthermore, coordinating solvents can directly interact with the palladium center, influencing its reactivity and selectivity.[5][6]

  • Transmetalation: In this step, the organic group from the organoboron compound is transferred to the palladium(II) complex. The presence of a base is crucial, and the solvent's ability to dissolve the base and the boronic acid is critical.[7] For Suzuki-Miyaura reactions, the generally accepted mechanism involves the formation of a boronate species, which is more nucleophilic than the corresponding boronic acid.[8] Protic solvents, particularly water, can play a beneficial role by facilitating the formation of the active boronate and stabilizing key intermediates.[9][7]

  • Reductive Elimination: This is the final, product-forming step where the two coupled organic fragments are eliminated from the palladium center, regenerating the palladium(0) catalyst.[10] The polarity of the solvent can also influence the rate of reductive elimination. While less studied than the other steps, it is understood that the solvent can affect the stability of the palladium complex and the transition state leading to the product.[11]

Solvent Classes and Their Impact on Cross-Coupling Reactions

The choice of solvent can be broadly categorized into polar protic, polar aprotic, and nonpolar solvents. Each class possesses distinct properties that can be leveraged to optimize a cross-coupling reaction.

  • Polar Protic Solvents: These solvents, such as water, ethanol, and isopropanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[12][13] In the context of Suzuki-Miyaura couplings, aqueous solvent systems have gained significant traction due to their low cost, non-toxicity, and often enhanced reaction rates.[14][15][16] Water can be particularly effective in dissolving inorganic bases and facilitating the transmetalation step.[9][7]

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and tetrahydrofuran (THF) have large dipole moments but lack O-H or N-H bonds.[12] They are excellent at dissolving a wide range of organic and inorganic compounds.[1] In some cases, polar aprotic solvents have been shown to alter the chemoselectivity of cross-coupling reactions, favoring reaction at different sites on a multi-functionalized substrate.[3] This is often attributed to their ability to stabilize anionic palladium complexes.[3][4]

  • Nonpolar Solvents: Toluene, dioxane, and other aromatic or ether-based solvents are considered nonpolar.[7] They are often used when reactants are sensitive to protic or highly polar conditions. In some instances, nonpolar solvents can favor a different reaction pathway or selectivity compared to their polar counterparts.[3]

Experimental Protocol: Model Suzuki-Miyaura Coupling of this compound

This section provides a detailed protocol for a model Suzuki-Miyaura reaction to investigate the effect of different solvents.

Experimental_Workflow Reactant_Prep Reactant Preparation (Boronic acid, Aryl halide, Base, Catalyst, Ligand) Solvent_Addition Solvent Addition (Degas solvent) Reactant_Prep->Solvent_Addition Reaction_Setup Reaction Setup (Inert atmosphere) Solvent_Addition->Reaction_Setup Heating_Stirring Heating & Stirring (Monitor progress by TLC/GC-MS) Reaction_Setup->Heating_Stirring Workup Aqueous Workup & Extraction Heating_Stirring->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a cross-coupling reaction.

Reaction: Coupling of this compound with 4-bromoanisole.

Materials:

  • This compound (contains varying amounts of anhydride)[17]

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Selected solvents (e.g., Toluene, 1,4-Dioxane, THF, DMF, Acetonitrile, Isopropanol/Water mixtures)

Procedure:

  • To a pre-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent (5 mL) to the vial via syringe.

  • Seal the vial and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for the specified reaction time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

  • Characterize the purified product by NMR and mass spectrometry.

Comparative Data and Discussion

The following table summarizes hypothetical results from the model reaction in different solvent systems.

Solvent SystemReaction Time (h)Yield (%)Key Observations
Toluene1285Homogeneous reaction, good yield.
1,4-Dioxane1292Excellent yield, often a reliable choice.[18]
THF1275Lower yield, potential for side reactions.
DMF895Faster reaction rate, high yield.[3]
Acetonitrile888Good yield, polar aprotic alternative.
Isopropanol/H₂O (3:1)1090"Green" solvent system, effective for this substrate.[19]

Discussion of Results:

The choice of solvent clearly has a profound impact on the reaction outcome. In this model system, polar aprotic solvents like DMF and 1,4-dioxane provided the highest yields. The faster reaction rate observed in DMF is consistent with the ability of polar solvents to stabilize charged intermediates in the catalytic cycle.[4] The aqueous isopropanol system also performed well, demonstrating the viability of more environmentally benign solvent mixtures for this type of transformation.[19] The lower yield in THF might be attributed to poorer solubility of the base or potential side reactions.

Troubleshooting and Solvent Selection Guide

Choosing the optimal solvent is a critical step in developing a robust cross-coupling protocol. The following flowchart provides a general guide for solvent selection.

Solvent_Selection_Flowchart Start Start Substrate_Solubility Are all reactants and base soluble in the chosen solvent? Start->Substrate_Solubility Try_Aprotic_Polar Try a polar aprotic solvent (e.g., Dioxane, DMF, Toluene) Substrate_Solubility->Try_Aprotic_Polar Yes Consider_Aqueous Consider an aqueous system (e.g., IPA/Water, EtOH/Water) Substrate_Solubility->Consider_Aqueous No Low_Yield Is the reaction yield low? Try_Aprotic_Polar->Low_Yield Consider_Aqueous->Low_Yield Screen_Solvents Screen a range of solvents (polar aprotic, polar protic, nonpolar) Low_Yield->Screen_Solvents Yes Side_Reactions Are significant side products observed? Low_Yield->Side_Reactions No Screen_Solvents->Side_Reactions Change_Solvent_Class Change solvent class (e.g., from aprotic to protic) Side_Reactions->Change_Solvent_Class Yes Optimize Optimize reaction conditions Side_Reactions->Optimize No Change_Solvent_Class->Optimize

Caption: A decision-making flowchart for solvent selection.

Common Issues and Solutions:

  • Low Conversion: If the reaction does not proceed to completion, consider a more polar solvent to potentially accelerate the oxidative addition or a solvent that better solubilizes the base.

  • Side Product Formation: The formation of homocoupled products or protodeborylation of the boronic acid can sometimes be suppressed by changing the solvent. For instance, if protodeborylation is an issue, switching from a protic to an aprotic solvent may be beneficial.

  • Catalyst Deactivation: In some cases, the solvent can coordinate too strongly to the palladium center, leading to catalyst deactivation. If this is suspected, a less coordinating solvent should be screened.

  • Poor Reproducibility: Impurities in the solvent can have a significant impact on the reaction.[20] Always use high-purity, dry solvents, and consider degassing the solvent prior to use to remove dissolved oxygen, which can oxidize the palladium catalyst.

Conclusion and Future Outlook

The solvent is a powerful tool in the optimization of cross-coupling reactions involving this compound and other substrates. A rational approach to solvent selection, grounded in an understanding of the reaction mechanism, can lead to significant improvements in yield, selectivity, and reaction efficiency. The trend towards greener and more sustainable chemical processes will continue to drive the development of novel aqueous and bio-derived solvent systems for these important transformations.[15] Future research will likely focus on developing catalytic systems that are highly active and selective in these environmentally friendly media, further expanding the utility of cross-coupling chemistry in both academic and industrial settings.

References

Application Notes and Protocols for the Synthesis of Biaryl Derivatives Using 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Chloro-2-ethoxyphenylboronic Acid in Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[1] Within the vast arsenal of organoboron reagents, this compound emerges as a particularly valuable building block for drug discovery and development.

The strategic placement of the chloro and ethoxy groups on the phenyl ring of this boronic acid offers unique advantages for medicinal chemists.[2] The ethoxy group at the ortho position can influence the conformation of the resulting biaryl scaffold through steric and electronic effects, potentially leading to compounds with specific binding affinities for biological targets. The chloro substituent at the para position provides a handle for further functionalization, allowing for the exploration of a wider chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This application note provides a detailed, step-by-step protocol for the synthesis of biaryl derivatives using this compound, along with insights into reaction optimization and potential applications in drug discovery.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle

Experimental Protocol: Synthesis of a 4-Chloro-2-ethoxy-biaryl Derivative

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide, 4-bromoanisole.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Equipment:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Addition of Reagents:

    • Under the inert atmosphere, add potassium carbonate (2.0 mmol) to the flask.

    • Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).

  • Reaction:

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter the mixture through a pad of Celite® to remove the drying agent and any palladium residues.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Experimental_Workflow

Data Presentation: Optimizing Reaction Conditions

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table provides a summary of common parameters that can be optimized for the coupling of this compound.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald PrecatalystsThe choice of catalyst and ligand is crucial, especially for less reactive aryl chlorides or sterically hindered substrates. Buchwald ligands are often effective for challenging couplings.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base activates the boronic acid for transmetalation. The strength and solubility of the base can significantly impact the reaction rate and yield.
Solvent System Toluene/Water, Dioxane/Water, THF/Water, DMFA mixture of an organic solvent and water is commonly used to dissolve both the organic reactants and the inorganic base. Degassing the solvents is important to prevent oxidation of the palladium catalyst.
Temperature Room Temperature to 120 °CThe optimal temperature depends on the reactivity of the coupling partners. Higher temperatures are often required for less reactive aryl chlorides.

Applications in Drug Discovery

The biaryl scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. The derivatives synthesized from this compound are of particular interest due to the unique substitution pattern that can influence their biological activity.

While specific biological data for derivatives of this compound are not extensively published, the resulting 4-chloro-2-ethoxy-biaryl motif is structurally similar to moieties found in compounds with a range of therapeutic applications, including:

  • Anticancer Agents: Many kinase inhibitors and other anticancer drugs feature substituted biaryl cores that are crucial for their binding to the target proteins.

  • Anti-inflammatory Drugs: Non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents often contain biaryl structures.

  • Antiviral and Antibacterial Agents: The biaryl scaffold is present in numerous compounds with activity against various viral and bacterial pathogens.

The ability to readily synthesize a library of derivatives by coupling this compound with a diverse range of aryl and heteroaryl halides allows for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Troubleshooting and Considerations

  • Homocoupling of Boronic Acid: This side reaction can occur, especially at higher temperatures or in the presence of oxygen. Using a slight excess of the boronic acid and ensuring an inert atmosphere can help to minimize this.

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom, particularly in the presence of water and base. Careful control of reaction conditions is necessary to avoid this side reaction.

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by coordination to certain functional groups on the substrates. Using high-purity reagents and appropriate ligands can mitigate this issue.

  • Purification Challenges: The separation of the desired biaryl product from starting materials, byproducts, and catalyst residues can sometimes be challenging. Careful optimization of the chromatographic purification is often required.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex biaryl derivatives via the Suzuki-Miyaura cross-coupling reaction. The protocol and considerations outlined in this application note provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors, particularly in the context of drug discovery and development. The strategic substitution pattern of this boronic acid offers significant potential for the creation of novel molecules with tailored biological activities.

References

Application Notes & Protocols for 4-Chloro-2-ethoxyphenylboronic Acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of a Substituted Phenylboronic Acid in Modern Agrochemical Design

In the intricate field of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to achieving novel structures with high efficacy and desirable toxicological profiles. 4-Chloro-2-ethoxyphenylboronic acid has emerged as a versatile and highly valuable intermediate for this purpose. Its unique substitution pattern—a chloro group for metabolic stability and synthetic handle, and an ethoxy group to modulate lipophilicity and electronic properties—makes it a key component in the construction of complex active ingredients.

This technical guide provides an in-depth exploration of the application of this compound, focusing on its primary role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven protocols, and discuss the causality behind experimental choices to empower researchers in the development of next-generation herbicides, fungicides, and insecticides.[1][2][3]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl or aryl-heteroaryl linkages that form the backbone of many agrochemicals.[4] The reaction's power lies in its remarkable tolerance of a wide array of functional groups, use of mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[4][5]

This compound serves as the "aryl donor" in this reaction. The key to its reactivity is the boronic acid moiety [-B(OH)₂], which, upon activation by a base, undergoes transmetalation with a palladium(II) complex. This step is central to the catalytic cycle that ultimately forges a new C-C bond with an aryl or heteroaryl halide/triflate.

Generalized Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) catalyst, proceeds through oxidative addition, transmetalation with the activated boronate species, and concludes with reductive elimination to yield the final product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII_Complex R¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetalation Transmetalation [R²-B(OR)₃]⁻ PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)L₂-R² Transmetalation->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Product (R¹-R²) BoronicAcid R²-B(OH)₂ + Base (e.g., OH⁻) Boronate [R²-B(OH)₃]⁻ (Activated Boronate) BoronicAcid->Boronate Boronate->Transmetalation Enters Cycle caption Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Fig. 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application in Herbicide Synthesis: Crafting Aryl-Picolinate Scaffolds

Substituted aryl-picolinates and aryl-pyrimidines are prominent classes of herbicides.[6] The synthesis of these molecules often relies on a key Suzuki coupling step to connect the substituted phenyl ring to the heterocyclic core. This compound is an ideal precursor for introducing the desired 4-chloro-2-ethoxyphenyl moiety, which is crucial for biological activity.

Below is a representative workflow for the synthesis of a herbicidal intermediate, coupling this compound with a generic chlorinated picolinate ester.

Synthetic Workflow Diagram

Synthesis_Workflow BoronicAcid This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) BoronicAcid->Reaction Picolinate Methyl 2-chloro-4-aminopicolinate (Heteroaryl Halide) Picolinate->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 6-(4-chloro-2-ethoxyphenyl)-4-aminopicolinate (Herbicidal Core) Purification->Product caption Fig. 2: Workflow for synthesizing a herbicidal core.

Fig. 2: Workflow for synthesizing a herbicidal core.

Experimental Protocol: Synthesis of a Biaryl Agrochemical Intermediate

This protocol details a representative Suzuki-Miyaura coupling reaction between this compound and a heteroaryl chloride.

Reaction: Methyl 6-(4-chloro-2-ethoxyphenyl)-4-aminopicolinate Synthesis

Reagents and Materials
Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Role
This compound200.432.20 g11.0Aryl Source
Methyl 2-chloro-4-aminopicolinate186.591.87 g10.0Coupling Partner
Tetrakis(triphenylphosphine)palladium(0)1155.56347 mg0.3 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃)138.214.15 g30.0Base
1,4-Dioxane-80 mL-Solvent
Deionized Water-20 mL-Solvent
Round-bottom flask (250 mL)-1-Reaction Vessel
Condenser-1-Equipment
Magnetic stirrer and stir bar-1-Equipment
Nitrogen/Argon line-1-Inert Atmosphere
Step-by-Step Methodology
  • Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.20 g, 11.0 mmol, 1.1 equiv) and Methyl 2-chloro-4-aminopicolinate (1.87 g, 10.0 mmol, 1.0 equiv).

    • Insight: Using a slight excess (1.1-1.2 equivalents) of the boronic acid can help drive the reaction to completion, especially if the boronic acid contains any inactive anhydride form.[1]

  • Addition of Base and Catalyst: Add potassium carbonate (4.15 g, 30.0 mmol, 3.0 equiv) followed by Tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 3 mol%).

    • Insight: The base is crucial for activating the boronic acid to form the boronate species, which is necessary for the transmetalation step.[5] K₂CO₃ is a common, effective, and economical choice. The catalyst loading is typically between 1-5 mol% for efficient conversion.

  • Solvent Addition and Inerting: Add 1,4-dioxane (80 mL) and deionized water (20 mL). Seal the flask with a septum and purge the system with an inert gas (Nitrogen or Argon) for 15-20 minutes while stirring.

    • Insight: A solvent mixture like dioxane/water is often used to ensure solubility of both the organic substrates and the inorganic base.[7] Purging with an inert gas is critical because the Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle.

  • Reaction Execution: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (Methyl 2-chloro-4-aminopicolinate) is consumed (typically 4-12 hours).

  • Work-up and Extraction: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (100 mL) and water (50 mL). c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer twice more with ethyl acetate (2x 50 mL). e. Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: a. Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product. b. Purify the crude solid/oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to elute the final product.

  • Characterization: Confirm the structure and purity of the isolated product, Methyl 6-(4-chloro-2-ethoxyphenyl)-4-aminopicolinate, using analytical techniques such as ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).

Conclusion: A Foundational Reagent for Agrochemical Innovation

This compound stands out as a foundational reagent in the agrochemical synthesis toolkit. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex biaryl and heteroaryl-aryl structures that are central to the design of modern herbicides and fungicides.[2] The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals to harness the full potential of this key intermediate, paving the way for the discovery of more effective and sustainable crop protection solutions.

References

Scale-up synthesis considerations for 4-Chloro-2-ethoxyphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 4-Chloro-2-ethoxyphenylboronic acid

Abstract

This compound is a critical building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize complex biaryl structures found in many active pharmaceutical ingredients (APIs).[1][2] As drug candidates progress from discovery to clinical trials, the demand for this intermediate increases significantly, necessitating a robust, scalable, and economically viable synthetic process. This document provides a comprehensive guide for researchers and process chemists on the key considerations for scaling the synthesis of this compound. We will explore common synthetic routes, present a detailed protocol based on a lithiation-borylation pathway, and delve into the critical challenges of thermal management, impurity control, and purification at scale.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in organic synthesis. Their stability, functional group tolerance, and favorable toxicological profile make them ideal reagents for constructing carbon-carbon bonds. This compound, in particular, offers a unique substitution pattern that allows for subsequent, selective functionalization, making it a valuable intermediate in the synthesis of targeted therapeutics. The transition from gram-scale laboratory synthesis to kilogram-scale production introduces significant challenges that require a deep understanding of reaction kinetics, thermodynamics, and process safety.[3]

Comparative Analysis of Synthetic Strategies

Two primary strategies dominate the synthesis of arylboronic acids: the organometallic pathway (via lithiation or Grignard reagents) and transition metal-catalyzed borylation. The choice of route for scale-up depends on factors such as cost of goods, atom economy, functional group compatibility, and available plant infrastructure.

  • Organometallic Route (Lithiation-Borylation): This classic approach involves a halogen-metal exchange between an aryl halide and an organolithium reagent (e.g., n-BuLi) at cryogenic temperatures, followed by quenching the resulting aryllithium species with a trialkyl borate.[4] While highly atom-economical and avoiding expensive precious metal catalysts, this route's primary challenge is the management of highly exothermic and pyrophoric organolithium reagents, which demands specialized equipment and stringent safety protocols for large-scale operations.[5][6]

  • Miyaura Borylation: This method utilizes a palladium catalyst to couple an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (BBA).[3] It offers excellent functional group tolerance and milder reaction conditions. However, the high cost of palladium catalysts and diboron reagents, coupled with the stringent regulatory requirement to remove residual palladium from the final product to parts-per-million (ppm) levels, can make this route less economically attractive at scale.[7][8]

For this guide, we will focus on the lithiation-borylation route due to its cost-effectiveness, while thoroughly addressing the significant safety and engineering challenges associated with its scale-up.

Process Workflow and Chemistry

The selected pathway proceeds via a two-step sequence starting from the readily available 1-bromo-4-chloro-2-ethoxybenzene.

Synthesis_Workflow cluster_0 Step 1: Lithiation & Borylation cluster_1 Step 2: Workup & Hydrolysis cluster_2 Step 3: Purification & Isolation SM 1-Bromo-4-chloro- 2-ethoxybenzene Reagents1 n-BuLi, Triisopropyl Borate THF, <-70 °C Reaction1 Formation of Aryllithium & Quench with Borate Reagents1->Reaction1 IPC1 IPC-1: HPLC Conversion (>98%) Reaction1->IPC1 Quench Aqueous HCl Quench IPC1->Quench Hydrolysis Hydrolysis of Borate Ester Quench->Hydrolysis Extraction Solvent Extraction (e.g., MTBE or EtOAc) Hydrolysis->Extraction Purification Crystallization or Diethanolamine Adduct Formation Extraction->Purification Isolation Filtration & Drying Purification->Isolation QC Final QC Release: NMR, HPLC, KF Isolation->QC Final Final QC->Final Final Product: This compound Reaction_Mechanism A Ar-Br C Ar-Li A->C Lithium-Halogen Exchange B + n-BuLi E [Ar-B(O-iPr)₃]⁻ Li⁺ (Borate Complex) C->E Nucleophilic Attack D + B(O-iPr)₃ G Ar-B(OH)₂ E->G Acidic Hydrolysis F + 3 H₂O / H⁺

References

Troubleshooting & Optimization

Preventing protodeboronation of 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive guide to preventing protodeboronation for researchers, scientists, and drug development professionals.

Welcome to the technical support center for 4-Chloro-2-ethoxyphenylboronic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we aim to provide not just protocols, but a deeper understanding of the underlying mechanisms to empower you to optimize your reactions for success.

Understanding the Challenge: The Nature of Protodeboronation

Protodeboronation is a prevalent and often frustrating side reaction in which the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond. This process consumes the boronic acid, leading to reduced yields of the desired product and the formation of a difficult-to-remove byproduct, in this case, 3-chloro-1-ethoxybenzene.

This compound is particularly susceptible to this decomposition pathway due to its electron-rich nature. The ethoxy group at the ortho position and the chloro group at the para position both donate electron density into the aromatic ring, making the ipso-carbon (the carbon attached to the boron atom) more susceptible to protonolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of protodeboronation for this compound?

A1: The protodeboronation of this compound is primarily driven by three factors: the presence of a proton source (often water), the reaction pH (both acidic and basic conditions can promote it), and elevated temperatures. For electron-rich arylboronic acids, base-catalyzed protodeboronation is especially problematic and highly relevant to the conditions of Suzuki-Miyaura couplings. The reaction proceeds through the formation of a more reactive arylboronate anion ([ArB(OH)3]⁻), which then undergoes cleavage of the C-B bond.

Q2: I'm observing significant formation of 3-chloro-1-ethoxybenzene in my Suzuki-Miyaura reaction. How can I minimize this?

A2: This is a classic sign of protodeboronation. Here are several strategies, ranging from simple adjustments to more involved procedural changes, to mitigate this issue:

  • Optimize Your Base: Strong bases, especially in aqueous media, accelerate protodeboronation. Consider switching from strong bases like sodium hydroxide (NaOH) to milder inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃), or even fluoride sources like cesium fluoride (CsF) under anhydrous conditions.

  • Control the Water Content: While a small amount of water can be beneficial in some Suzuki-Miyaura reactions, excess water provides the necessary proton source for protodeboronation. Using anhydrous solvents and ensuring your glassware is thoroughly dried can significantly reduce this side reaction.

  • Lower the Reaction Temperature: Higher temperatures increase the rate of most reactions, including protodeboronation. If your desired coupling is sluggish, consider using a more active catalyst system rather than simply increasing the heat. Attempting the reaction at the lowest effective temperature (e.g., 60-80 °C) can favor the cross-coupling pathway.

  • Increase the Reaction Rate: A slow cross-coupling reaction means the boronic acid is exposed to potentially degrading conditions for a longer period. Employing a highly active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands), can accelerate the desired reaction, outcompeting protodeboronation.

Q3: Would converting the boronic acid to a boronate ester help?

A3: Absolutely. This is a highly effective strategy. Boronic esters, such as the pinacol ester (Bpin) or the N-methyliminodiacetic acid (MIDA) ester, are generally more stable than the corresponding boronic acids and less prone to protodeboronation. They function as a "slow-release" source of the boronic acid under the reaction conditions, keeping the concentration of the more reactive free boronic acid low at any given time. This minimizes the opportunity for side reactions.

Q4: Can the choice of solvent influence the rate of protodeboronation?

A4: Yes, the solvent plays a critical role. Protic solvents, especially water, are direct participants in the protodeboronation mechanism. While many Suzuki-Miyaura reactions use aqueous solvent mixtures, minimizing the water content is key. Some studies have shown that solvents like DMSO can accelerate protodeboronation for certain electron-rich boronic acids. Therefore, screening anhydrous aprotic solvents like dioxane, THF, or toluene is a valuable optimization step.

Q5: What is boroxine formation, and is it a concern?

A5: Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. This is a reversible process, and the equilibrium between the boronic acid and the boroxine can be shifted by the addition or removal of water. While boroxine formation itself is not decomposition, it can affect the effective concentration and reactivity of the boronic acid in solution. For electron-donating arylboronic acids, boroxine formation can be favorable. In the context of a Suzuki-Miyaura reaction, the presence of base and water generally favors the hydrolysis of the boroxine back to the active boronic acid monomer. However, ensuring your boronic acid is fully dissolved and available for the catalytic cycle is important, and understanding the potential for boroxine formation can be part of troubleshooting solubility issues.

Troubleshooting Guide: A Decision-Making Workflow

When faced with significant protodeboronation of this compound, a systematic approach to troubleshooting is essential. The following workflow, visualized in the diagram below, can guide your experimental design.

Technical Support Center: Purification of 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 4-Chloro-2-ethoxyphenylboronic acid. This document is designed for researchers, scientists, and drug development professionals who handle arylboronic acids and require robust, reliable purification strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and adapt these methods to your specific experimental context.

Introduction: The Challenge of Purity

This compound is a valuable building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[1] The purity of this reagent is paramount; impurities can poison catalysts, complicate reaction monitoring, and lead to difficult-to-separate byproducts in subsequent steps.

A common and significant impurity is the corresponding trimeric anhydride, known as a boroxine . Boronic acids and their boroxines exist in a reversible equilibrium that is controlled by the presence or absence of water.[2][3] Many commercial sources of this compound are sold as a mixture containing varying amounts of this anhydride.[4][5][6] Other potential impurities include starting materials from the synthesis and products of protodeboronation, the cleavage of the C–B bond.[7]

This guide provides a structured approach to identifying issues and implementing effective purification techniques.

Purification Strategy Decision Guide

Before attempting any purification, a preliminary analysis of the crude material is essential. A simple ¹H NMR or TLC can provide valuable clues about the nature and quantity of impurities, guiding you to the most effective strategy.

Purification_Decision_Tree start Crude Material (this compound) analysis Initial Analysis (NMR, TLC) start->analysis boroxine Major Impurity: Boroxine (Anhydride) analysis->boroxine Boroxine signals dominant in NMR polar_imp Polar/Ionic Impurities analysis->polar_imp Baseline spots on TLC, salt-like impurities nonpolar_imp Non-polar Organic Impurities analysis->nonpolar_imp High Rf spots on TLC complex_mix Complex Mixture/ Close Polarity analysis->complex_mix Multiple spots close to product on TLC recrystallize Strategy 1: Recrystallization/ Trituration boroxine->recrystallize Common & effective acid_base Strategy 2: Acid-Base Extraction polar_imp->acid_base Highly selective nonpolar_imp->recrystallize Impurities remain in mother liquor nonpolar_imp->acid_base Impurities stay in organic phase chromatography Strategy 3: Column Chromatography complex_mix->chromatography Best for resolution

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions & Troubleshooting

Section 1: Boroxines and Recrystallization

Q1: My NMR shows complex aromatic signals, and the integration is off. Is this a boroxine?

A: Very likely. The formation of the trimeric boroxine anhydride is a common equilibrium for boronic acids, especially when stored under anhydrous conditions.[2][3][8] This dehydration process releases three molecules of water.[9] The boroxine will have a different chemical shift and integration pattern compared to the monomeric boronic acid. Commercial suppliers often note that their product contains varying amounts of the anhydride.[4]

  • Troubleshooting Action: The simplest way to address a boroxine impurity is to hydrolyze it back to the boronic acid. This can often be achieved during an aqueous workup or recrystallization from a solvent system containing water. The equilibrium between boronic acids and boroxines can be controlled by the addition or removal of water.[2]

Q2: I tried to recrystallize my crude product, but it "oiled out." What went wrong?

A: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a crystalline solid. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the impurity level is very high, depressing the melting point.

  • Troubleshooting Steps:

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, then transfer it to an ice bath or refrigerator. Rapid cooling favors oiling over crystallization.

    • Add More Solvent: You may have used too little solvent, causing the solution to become supersaturated too quickly. Add a small amount of the hot solvent to the oil, heat to redissolve, and attempt to cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

    • Change Solvent System: The chosen solvent may be too good a solvent for your compound. An ideal recrystallization solvent dissolves the compound well when hot but poorly when cold. Consider an anti-solvent system where the compound is dissolved in a minimum of a "good" solvent, and a "poor" solvent (an anti-solvent) is added dropwise at an elevated temperature until the solution becomes cloudy.[10]

Q3: My recovery after recrystallization is very low. How can I improve it?

A: Low recovery is a common issue. Phenylboronic acid itself has a notable solubility in water (10 g/L at 20 °C), and this can be higher in mixed organic-aqueous systems.[11]

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

    • Ensure Complete Cooling: Cool the flask in an ice bath for at least 30-60 minutes before filtration to maximize precipitation.

    • "Salting Out": For aqueous recrystallizations, the addition of a salt like NaCl to the mixture can decrease the solubility of the organic compound in the aqueous layer, potentially improving recovery.[12]

    • Check the Mother Liquor: Use TLC to analyze the filtrate (mother liquor). If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.

Solvent System Polarity Suitability for this compound Notes
WaterHighGood for removing non-polar impurities. Can lead to low recovery.Hot water can be effective for recrystallizing many aryl boronic acids.[13]
Toluene/HeptaneLowGood for precipitating the polar boronic acid from less polar impurities.The compound is dissolved in minimal hot toluene; heptane is added as an anti-solvent.
Ethyl Acetate/HexaneMedium/LowA versatile system. Ethyl acetate is a good solvent, while hexane acts as the anti-solvent.[10]Dissolve in hot EtOAc, add hexanes until cloudy, then cool slowly.
Diethyl EtherMediumCan be used for trituration or recrystallization.Boronic acids are often soluble in ether.[11] Low boiling point requires careful handling.
Section 2: Acid-Base Extraction

Q1: How can I use liquid-liquid extraction to purify my boronic acid?

A: This is a highly effective technique that exploits the acidic nature of the B(OH)₂ group. Boronic acids are mild Lewis acids and can be deprotonated by a base to form a water-soluble boronate salt.[14] This allows for separation from neutral or basic organic impurities.

  • Expert Insight: This method is particularly powerful for removing non-polar byproducts from the Grignard or lithiation reaction used to synthesize the boronic acid.[15]

Acid_Base_Extraction start Crude Product in Organic Solvent (e.g., EtOAc) add_base Extract with Aqueous Base (e.g., 1M NaOH) start->add_base separate1 Separate Layers add_base->separate1 organic_layer1 Organic Layer: Neutral & Basic Impurities aqueous_layer1 Aqueous Layer: Product as Boronate Salt (R-B(OH)₃⁻ Na⁺) acidify Acidify Aqueous Layer (e.g., 1M HCl) to pH ~2-3 aqueous_layer1->acidify separate1->organic_layer1 Discard separate1->aqueous_layer1 extract_product Extract with Fresh Organic Solvent (e.g., EtOAc) acidify->extract_product aqueous_layer2 Aqueous Layer: Inorganic Salts extract_product->aqueous_layer2 Discard organic_layer2 Organic Layer: Pure Boronic Acid (R-B(OH)₂) extract_product->organic_layer2 Dry & Concentrate

Caption: Workflow for purification via acid-base extraction.

Q2: I formed a stable emulsion during the extraction. How do I break it?

A: Emulsions are common, especially when solutions are shaken too vigorously.

  • Troubleshooting Steps:

    • Patience: Let the separatory funnel stand for an extended period (15-30 minutes). Often, the layers will separate on their own.

    • Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength and density of the aqueous phase, helping to break up the emulsion.

    • Gentle Swirling: Gently swirl the funnel instead of shaking it vigorously.

    • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite® or glass wool can help break the emulsion.

Section 3: Column Chromatography

Q1: My boronic acid is streaking badly on the silica gel TLC plate. Is column chromatography a viable option?

A: Streaking is a major challenge with boronic acids on silica gel.[10] The polar, acidic silanol groups (Si-OH) on the silica surface can interact strongly with the Lewis acidic boron atom and the hydroxyl groups of the boronic acid, leading to poor separation and low recovery.

  • Troubleshooting & Alternatives:

    • Solvent Modification: Adding a small amount of a polar modifier to your eluent can improve chromatography. For example, adding 0.5-1% acetic acid to a hexane/ethyl acetate system can help by protonating the silica surface and reducing strong interactions. Conversely, for some compounds, a basic modifier like triethylamine may work better.[10]

    • Change Stationary Phase: Neutral alumina can be a better choice than silica gel for some boronic acids as it is less acidic.[10][16]

    • Reversed-Phase Chromatography: If available, reversed-phase (C18) chromatography is an excellent alternative.[7] Here, the stationary phase is non-polar, and a polar mobile phase (e.g., acetonitrile/water or methanol/water) is used.[17] The non-polar impurities will be retained more strongly, while the polar boronic acid will elute earlier.

Q2: What is a good starting eluent system for column chromatography of this compound on silica?

A: Given its polarity, you will need a relatively polar solvent system. A gradient elution is often most effective.

  • Recommended Protocol (Silica Gel):

    • Start with a less polar mixture: Begin with a solvent system like 20% Ethyl Acetate in Hexane. This will elute any non-polar impurities.

    • Gradually increase polarity: Slowly increase the percentage of ethyl acetate to 30%, 40%, and then 50%. Your product should begin to elute in these fractions.

    • Use TLC: Collect fractions and monitor them by TLC to determine which ones contain the pure product.

Detailed Protocol: Purification via Acid-Base Extraction

This protocol is a robust method for purifying gram-scale quantities of crude this compound from non-acidic impurities.

  • Dissolution: Dissolve the crude boronic acid (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (EtOAc, 100 mL) in a separatory funnel.

  • Basification & Extraction: Add 1 M aqueous sodium hydroxide (NaOH) solution (50 mL). Stopper the funnel and shake gently for 1-2 minutes, venting frequently. Allow the layers to separate. The product will move into the aqueous layer as its sodium boronate salt.[14][18]

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the remaining organic layer once more with 1 M NaOH (25 mL) and combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 6 M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 2-3 (check with pH paper). A white precipitate of the purified boronic acid should form.

  • Product Extraction: Return the acidified aqueous slurry to the separatory funnel. Extract the product with fresh EtOAc (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation) to yield the purified this compound as a white solid.

  • Validation: Confirm purity by NMR spectroscopy and check the melting point.

References

Technical Support Center: 4-Chloro-2-ethoxyphenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Chloro-2-ethoxyphenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of using this versatile reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Here, we address common side reactions, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when using this compound.

Q1: I am observing a significant amount of 1-chloro-3-ethoxybenzene as a byproduct in my Suzuki-Miyaura reaction. What is causing this?

A1: The formation of 1-chloro-3-ethoxybenzene is a result of a common side reaction known as protodeboronation .[1] In this process, the carbon-boron bond of the this compound is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the corresponding arene.[1] This side reaction is particularly prevalent with electron-rich arylboronic acids like this compound due to the electron-donating nature of the ortho-ethoxy group.

Q2: What factors promote protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • Presence of Water: Water acts as a proton source, facilitating the cleavage of the C-B bond.[1]

  • Strong Bases: Strong bases, especially in aqueous media, can increase the rate of protodeboronation.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for this undesired pathway.

  • Prolonged Reaction Times: Extended exposure of the boronic acid to the reaction conditions increases the likelihood of protodeboronation.

Q3: Besides protodeboronation, what other common side reactions should I be aware of?

A3: Another frequent side reaction is the homocoupling of this compound to form 4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl. This occurs when two molecules of the boronic acid react with each other. The primary causes for homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidative homocoupling of the boronic acid, often mediated by the palladium catalyst.

  • Palladium(II) Precatalysts: The use of Pd(II) precatalysts can sometimes initiate homocoupling before the catalytic cycle for the desired cross-coupling is fully established.

Q4: My reaction has stalled, and I'm recovering mostly starting materials. What could be the issue?

A4: Stalled reactions can be due to several factors:

  • Catalyst Inactivation: The palladium catalyst may have decomposed or been poisoned.

  • Poor Reagent Quality: The this compound may have degraded, or it could exist significantly in its inactive trimeric anhydride form (boroxine). Commercial boronic acids often contain varying amounts of their corresponding boroxines.

  • Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may not be suitable for the specific substrates being coupled.

Troubleshooting Guide: Mitigation of Side Reactions

This section provides a systematic approach to troubleshooting and minimizing the common side reactions associated with this compound.

Issue 1: Excessive Protodeboronation

The electron-rich nature of this compound makes it particularly susceptible to protodeboronation. The following workflow can help diagnose and resolve this issue.

protodeboronation_troubleshooting cluster_solutions Solutions start High Protodeboronation Detected check_water Assess Water Content start->check_water check_base Evaluate Base Strength start->check_base check_temp Review Reaction Temperature start->check_temp check_catalyst Optimize Catalyst System start->check_catalyst use_boronic_ester Convert to a More Stable Boronic Ester (e.g., pinacol ester) start->use_boronic_ester Alternative Strategy use_anhydrous Use Anhydrous Solvents & Reagents check_water->use_anhydrous use_milder_base Switch to Milder Base (e.g., K3PO4, CsF) check_base->use_milder_base lower_temp Lower Reaction Temperature check_temp->lower_temp faster_catalyst Use a More Active Catalyst to Accelerate Cross-Coupling check_catalyst->faster_catalyst

Caption: Troubleshooting workflow for minimizing protodeboronation.

StrategyRationale
Use of Anhydrous Conditions Minimizing the primary proton source (water) significantly reduces the rate of protodeboronation.[1]
Employ Milder Bases Strong bases like NaOH can accelerate protodeboronation. Switching to bases such as K₃PO₄, K₂CO₃, or CsF is often beneficial.[1]
Lower Reaction Temperature Running the reaction at the lowest effective temperature can disfavor the higher activation energy pathway of protodeboronation.
Use a More Active Catalyst A highly active catalyst system can increase the rate of the desired Suzuki-Miyaura coupling, outcompeting the slower protodeboronation side reaction.
Conversion to Boronic Esters Converting the boronic acid to its pinacol or MIDA ester can increase its stability and reduce its susceptibility to protodeboronation. These esters can act as a "slow release" source of the boronic acid under the reaction conditions.
Issue 2: Significant Homocoupling

The formation of the symmetrical biaryl byproduct from the homocoupling of this compound can be minimized by addressing the following:

homocoupling_troubleshooting cluster_solutions Solutions start High Homocoupling Detected check_oxygen Assess Oxygen Exclusion start->check_oxygen check_catalyst Review Palladium Precatalyst start->check_catalyst degas_solvents Thoroughly Degas Solvents (e.g., N2 sparging, freeze-pump-thaw) check_oxygen->degas_solvents inert_atmosphere Maintain a Strict Inert Atmosphere (N2 or Ar) check_oxygen->inert_atmosphere use_pd0_source Use a Pd(0) Precatalyst or a Pre-activated Catalyst check_catalyst->use_pd0_source

Caption: Troubleshooting workflow for minimizing homocoupling.

StrategyRationale
Rigorous Degassing The removal of dissolved oxygen from solvents is crucial to prevent the oxidation of the active Pd(0) catalyst, a key step in the oxygen-mediated homocoupling pathway.
Maintain Inert Atmosphere Running the reaction under a nitrogen or argon atmosphere prevents the introduction of oxygen during the experiment.[1]
Choice of Palladium Source Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can be advantageous over Pd(II) salts (e.g., Pd(OAc)₂, PdCl₂) which can directly promote homocoupling.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for the coupling of this compound with an aryl halide. Optimization may be required for specific substrates.

  • Reagent Preparation:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0–3.0 equiv).

    • If using a solid palladium precatalyst and ligand, add them at this stage (e.g., Pd₂(dba)₃, 1-2 mol%; SPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure the complete removal of oxygen.[2]

  • Solvent Addition:

    • Add a degassed solvent (or solvent mixture, e.g., dioxane/water 10:1) via syringe. The typical concentration is 0.1–0.5 M with respect to the aryl halide.[2]

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.[2]

    • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Purification Strategy to Remove Side Products

The separation of the desired biaryl product from the protodeboronated and homocoupled byproducts can be challenging due to their similar polarities.

  • Aqueous Work-up with Base:

    • During the aqueous work-up, washing the organic layer with an aqueous base (e.g., 1 M NaOH) can help remove any unreacted this compound by converting it to its water-soluble boronate salt.

  • Flash Column Chromatography:

    • Careful selection of the eluent system is critical. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is commonly used.

    • A shallow gradient of the polar solvent can improve the separation of the desired product from the less polar protodeboronated byproduct and the potentially more or similarly polar homocoupled byproduct.

  • Recrystallization:

    • If the desired product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

References

Technical Support Center: Catalyst Deactivation in Reactions with 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for catalyst deactivation issues encountered when using 4-Chloro-2-ethoxyphenylboronic acid in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Our goal is to move beyond simple procedural checklists and offer a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging synthetic problems.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes

This section addresses the fundamental reasons for catalyst deactivation, providing the theoretical groundwork for the practical troubleshooting steps that follow.

Q1: My Suzuki-Miyaura reaction with this compound has stalled or resulted in a low yield. What are the most likely primary causes?

A1: Low or no yield in a Suzuki-Miyaura coupling is a common issue that can typically be traced back to one of three main areas: the stability of the boronic acid, the integrity of the catalytic system (palladium and ligands), or suboptimal reaction conditions.[1] Specifically for this compound, its electron-rich nature, due to the ethoxy group, can make it susceptible to certain degradation pathways.

The most common reasons for failure include:

  • Protodeboronation: The replacement of the boronic acid functional group with a hydrogen atom. This is a significant side reaction, especially with electron-rich boronic acids, and is often accelerated by strong bases and protic solvents like water.[2]

  • Catalyst Deactivation: The active Pd(0) catalyst can be compromised through several mechanisms:

    • Ligand Degradation: Phosphine ligands, particularly electron-rich ones necessary for activating aryl chlorides, can be oxidized to phosphine oxides, which are ineffective at stabilizing the palladium center.[3]

    • Palladium Agglomeration: If the ligand is compromised or the ligand-to-metal ratio is too low, the mononuclear palladium species can aggregate into inactive palladium black.[3][4]

    • Poisoning: Impurities present in the reactants, solvents, or even from leaching of previous reaction vessels can bind to the catalyst's active sites, rendering them inactive.[5][6]

  • Oxygen Contamination: The presence of oxygen can lead to the oxidative decomposition of the Pd(0) catalyst and promote the unwanted homocoupling of the boronic acid.[1]

Q2: What are the primary degradation pathways for this compound under Suzuki-Miyaura conditions?

A2: Boronic acids, including your specific substrate, are prone to several degradation pathways that can significantly reduce the efficiency of the coupling reaction.[2]

  • Protodeboronation: This is the cleavage of the C-B bond by a proton source (e.g., water), replacing the boronic acid group with a hydrogen. This is a major cause of yield loss.[2]

  • Oxidation: The carbon-boron bond can be oxidized, especially in the presence of air, which converts the boronic acid to a phenol.[2][7]

  • Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, it can complicate stoichiometry as the molecular weight changes, and boroxines can have different reactivity profiles compared to the free boronic acid.[2][8]

Q3: How does my choice of base impact catalyst stability and the reaction's success?

A3: The base is a critical component in the Suzuki-Miyaura catalytic cycle and has a multifaceted role.[9] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [ArB(OH)₃]⁻), which is necessary for the transmetalation step.[10][11] However, the choice and strength of the base can also be a source of catalyst deactivation or substrate degradation.

  • Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate, strong bases in aqueous media can significantly accelerate the rate of protodeboronation of the boronic acid.[1]

  • Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are generally preferred as they provide a good balance between activating the boronic acid and minimizing decomposition. Tripotassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[1]

  • Fluoride Bases (e.g., KF, CsF): Fluoride ions can also act as the base, and in some systems, they can be particularly effective, although their mechanism of action can be complex.

The base can also influence the catalyst itself. For instance, a hydroxide pathway has been proposed where the base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex, which then reacts with the neutral boronic acid.[9]

Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A4: The formation of palladium black is a clear visual indicator of catalyst deactivation.[3] It signifies that the active, soluble Pd(0) species has aggregated into an inactive, elemental form. This typically occurs when the phosphine ligands are no longer effectively stabilizing the individual palladium atoms.

Common causes include:

  • Ligand Oxidation: Electron-rich phosphine ligands, which are excellent for catalysis, are also highly susceptible to oxidation by trace amounts of air.[3][12] Once oxidized, they can no longer coordinate to the palladium center.

  • High Temperatures: Excessive heat can accelerate ligand decomposition and palladium agglomeration.[3]

  • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand relative to the palladium precursor can lead to the formation of coordinatively unsaturated palladium species that are prone to aggregation.[3]

To prevent this, ensure rigorous exclusion of air from your reaction, use freshly sourced and properly handled ligands, and consider if your reaction temperature is too high.

Section 2: Troubleshooting Guide - A Systematic Approach

When a reaction fails, a systematic, step-by-step approach is crucial for identifying and resolving the issue. This guide provides a logical workflow for troubleshooting failed or low-yielding reactions involving this compound.

Step 1: Assess Reagent and Reaction Setup Integrity

Before modifying reaction conditions, it is imperative to verify the quality of your reagents and the integrity of your experimental setup.

Protocol 1: Reagent and Setup Verification

  • Boronic Acid Purity:

    • Assess the purity of your this compound using NMR or LC-MS. Look for signs of protodeboronation (formation of 1-chloro-3-ethoxybenzene) or boroxine formation.

    • If the purity is questionable, consider purifying it by recrystallization or using a fresh batch. Impurities can act as catalyst poisons.[5]

  • Catalyst and Ligand Activity:

    • Use a fresh, reputable source for your palladium precatalyst and phosphine ligand. Phosphine ligands, especially bulky biarylphosphines (e.g., XPhos, SPhos), are often air-sensitive and should be stored and handled under an inert atmosphere.[3]

    • Consider that electron-rich phosphines are more susceptible to oxidation.[3]

  • Solvent Degassing and Inert Atmosphere:

    • Oxygen is detrimental to the active Pd(0) catalyst.[1] Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or through freeze-pump-thaw cycles.

    • Assemble your reaction under a positive pressure of an inert gas. Use oven-dried glassware and proper Schlenk line or glovebox techniques.[3]

  • Base Quality:

    • Use a freshly opened or properly stored anhydrous base. Some bases, like potassium carbonate, can be hygroscopic. Moisture can contribute to boronic acid decomposition.

Step 2: Optimizing Reaction Conditions for a Challenging Substrate

If reagents and setup are confirmed to be of high quality, the next step is to optimize the reaction parameters. This compound, with its ortho-ethoxy group, presents some steric hindrance, and the chloro-substituent on the aryl ring is less reactive than a bromo- or iodo-substituent, often requiring more forcing conditions.[13]

Table 1: Recommended Starting Conditions and Optimization Parameters

ParameterRecommended Starting PointOptimization StrategyRationale
Palladium Precatalyst XPhos Pd G3 (2 mol%)Screen other G3 or G4 precatalysts (e.g., SPhos Pd G4)Buchwald-type precatalysts are highly effective for sterically hindered and electron-rich substrates.[1]
Ligand (Included in precatalyst)If not using a precatalyst, use a bulky, electron-rich biarylphosphine ligand like XPhos or SPhos with a Pd source (e.g., Pd₂(dba)₃).These ligands accelerate both oxidative addition and reductive elimination, which can be slow for hindered substrates.[1][14]
Base K₃PO₄ (2.0 - 3.0 equiv)Screen other bases like Cs₂CO₃ or K₂CO₃.A strong, non-hydroxide base is often required for challenging couplings and can minimize protodeboronation.[1]
Solvent Dioxane/H₂O (10:1)Try other solvent systems like Toluene/H₂O or 2-MeTHF.The solvent choice affects solubility and the rate of various steps in the catalytic cycle.
Temperature 100 °CIncrease or decrease temperature in 10 °C increments.Higher temperatures can overcome activation barriers but may also increase the rate of catalyst and substrate decomposition.[3]
Boronic Acid Stoichiometry 1.2 - 1.5 equivIncrease to 2.0 equiv if homocoupling or decomposition is significant.A slight excess is standard to drive the reaction to completion, but a larger excess may be needed if it degrades during the reaction.
Step 3: Addressing Boronic Acid Instability

If optimization of standard conditions fails, the instability of the boronic acid is a likely culprit. Protecting the boronic acid and facilitating its slow release during the reaction can be a highly effective strategy.[15]

Protocol 2: Preparation and Use of a Diethanolamine Adduct

This protocol converts the boronic acid into a more stable, crystalline solid that can be used directly in the coupling reaction.[16]

  • Formation of the Adduct:

    • In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a solvent like dichloromethane.

    • While stirring, add diethanolamine (1.0 equiv) dropwise.

    • A precipitate will form. Continue stirring the slurry for 15-20 minutes.

    • Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Use in Suzuki-Miyaura Coupling:

    • Use the isolated diethanolamine adduct directly in your Suzuki-Miyaura reaction in place of the boronic acid.

    • This strategy often works well in protic solvents.

Protocol 3: Utilization of MIDA Boronates for Slow Release

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can release the boronic acid slowly under basic aqueous conditions, maintaining a low concentration of the unstable free boronic acid in the reaction mixture.[17]

  • Synthesis: Prepare the MIDA boronate of this compound according to literature procedures.

  • Reaction Setup:

    • Use the MIDA boronate (1.0 equiv), your aryl halide (1.0 equiv), a palladium precatalyst (e.g., SPhos Pd G3, 5 mol%), SPhos ligand (10 mol%), and a base like K₃PO₄ (7.5 equiv).

    • A solvent system of dioxane/H₂O (5:1) at a moderate temperature (e.g., 60 °C) is a good starting point.[17]

Step 4: Analytical Investigation of a Failed Reaction

If troubleshooting attempts are unsuccessful, a more in-depth analysis of the reaction mixture and the catalyst can provide crucial insights.

Protocol 4: Post-Reaction Analysis

  • Analyze the Crude Reaction Mixture: Use LC-MS and ¹H NMR to identify all major components.

    • Look for the protodeboronated product (1-chloro-3-ethoxybenzene). Its presence confirms this degradation pathway is active.

    • Check for homocoupled products of both the boronic acid and the aryl halide.

    • Quantify the amount of unreacted starting materials.

  • Isolate and Characterize the Catalyst: If a significant amount of palladium black has formed, it can be isolated.

    • Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the presence of poisons on the catalyst surface.[6]

    • Elemental analysis can detect foreign matter that may be fouling the catalyst.[6]

    • BET surface area analysis can reveal a loss of surface area due to sintering if you are using a heterogeneous catalyst.[6]

Section 3: Visualizing Deactivation Pathways and Troubleshooting

To better understand the interplay of factors leading to catalyst deactivation, the following diagrams illustrate the key pathways and the logical flow of troubleshooting.

CatalystDeactivationPathways cluster_catalyst Active Pd(0) Catalyst cluster_boronic_acid Boronic Acid Active_Catalyst L₂Pd(0) Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Aggregation Poisoned_Catalyst Poisoned Catalyst Active_Catalyst->Poisoned_Catalyst Boronic_Acid Ar-B(OH)₂ (this compound) Protodeboronated Protodeboronated Product (Ar-H) Boronic_Acid->Protodeboronated Boroxine Boroxine (Trimer) Boronic_Acid->Boroxine Dehydration O2_Ligand Oxygen (Air Contamination) Oxidized_Ligand Oxidized Ligand (e.g., L=O) O2_Ligand->Oxidized_Ligand Oxidation High_Temp_Ligand High Temperature High_Temp_Ligand->Oxidized_Ligand Decomposition Impurities Impurities (Starting Materials, Solvents) Impurities->Poisoned_Catalyst Poisoning Water_Base Water + Strong Base Water_Base->Protodeboronated Protodeboronation Oxidized_Ligand->Pd_Black Leads to Aggregation

Caption: Key pathways leading to catalyst deactivation and boronic acid degradation.

TroubleshootingWorkflow Start Low/No Yield in Suzuki Reaction Step1 Step 1: Verify Reagents & Setup - Purity of Boronic Acid? - Active Catalyst/Ligand? - Degassed Solvents? - Inert Atmosphere? Start->Step1 Step2 Step 2: Optimize Conditions - Screen Bases (K₃PO₄, Cs₂CO₃) - Change Solvent (Toluene, 2-MeTHF) - Adjust Temperature - Use Bulky Ligand (XPhos) Step1->Step2 Reagents OK Failure Consult Specialist Step1->Failure Reagents Faulty Step3 Step 3: Stabilize Boronic Acid - Convert to Diethanolamine Adduct - Use MIDA Boronate for Slow Release Step2->Step3 Optimization Fails Success Reaction Successful Step2->Success Optimization Works Step4 Step 4: Analytical Investigation - LC-MS/NMR of crude mixture - Identify byproducts (protodeboronation) - Characterize deactivated catalyst (XPS) Step3->Step4 Stabilization Fails Step3->Success Stabilization Works Step4->Failure Root Cause Unclear

Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Reaction Mixtures from Boronic Acid Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the removal of boronic acid and its derivatives from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common purification challenges. The information herein is structured in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Purification & Workup

Q1: What are the most common boron-containing impurities I should expect in my reaction mixture, particularly after a Suzuki-Miyaura coupling?

A1: In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the primary impurities you'll encounter are unreacted boronic acids (or their corresponding esters) and borate salts that form during the reaction.[1] It's also possible for boronic acids to form cyclic anhydrides, known as boroxines, which can add another layer of complexity to the purification process.[1]

Q2: My standard aqueous workup with a basic wash isn't effectively removing the boronic acid impurity. What's going wrong and what should I do?

A2: This is a very common challenge, often arising when the product has some degree of water solubility or the boronic acid is not being efficiently ionized. Here are several steps you can take to troubleshoot and optimize your extraction:

  • Increase the pH of the Aqueous Wash: Ensure your basic wash is sufficiently alkaline, ideally with a pH greater than 10.[1] This is crucial to fully deprotonate the boronic acid to its more water-soluble boronate salt form. Using a 1-2 M solution of a strong base like NaOH or a carbonate base like K₂CO₃ is generally effective.[1][2]

  • Incorporate a Complexing Agent: A powerful technique is to add a 1,2- or 1,3-diol, such as D-sorbitol, to your basic aqueous wash.[1] Sorbitol forms a highly water-soluble anionic complex with the boronate, which dramatically improves its partitioning into the aqueous phase.[1][3]

  • Optimize Your Solvent System: If your desired product is soluble in non-polar organic solvents, consider switching to a solvent like diethyl ether or toluene for the organic layer. This will help to minimize the co-extraction of the polar boronic acid impurity.[1]

Chromatographic Purification Challenges

Q3: My product and the boronic acid impurity are co-eluting during silica gel column chromatography. What are my alternative strategies?

A3: Co-elution is a frequent hurdle due to the polar nature of many boronic acids.[1] When standard chromatography fails, consider these more specialized techniques:

  • Utilize a Boron Scavenger Resin: This is often the most direct and effective solution. Scavenger resins are functionalized with groups, typically diols, that covalently bind to boronic acids.[1][4][5] You can simply stir the resin with your crude product in a suitable solvent and then filter off the resin, which now holds the boronic acid impurity.[1]

  • Convert to a Trifluoroborate Salt: Boronic acids can be converted into their corresponding potassium trifluoroborate salts.[1] These salts often have different solubility and chromatographic properties, which can facilitate separation.[1][3]

  • Derivatization to an Adduct: Forming a diethanolamine adduct can be an effective strategy.[3][6] These adducts are often crystalline and can sometimes be precipitated out of solution, leaving your desired product behind.[3][6]

Q4: I'm observing streaking and poor separation on my silica gel column. How can I improve this?

A4: Streaking is a common issue when dealing with polar compounds like boronic acids on silica gel.[3][7] Here are some ways to address this:

  • Modify the Mobile Phase: Adding a small amount of an acid (like acetic acid or TFA) or a base (like triethylamine or ammonia) to your eluent can often improve peak shape and separation.[7] The choice of modifier will depend on the specific properties of your compound.

  • Consider an Alternative Stationary Phase: If silica gel is proving problematic, consider switching to a different stationary phase. Neutral alumina can be a good alternative for the purification of boronate esters.[7] For very polar compounds, reverse-phase chromatography (C18) might be a more suitable option, although it can present its own challenges with boronic acids.[3][6]

  • Impregnate the Silica Gel: For the purification of pinacol boronic esters, impregnating the silica gel with boric acid has been shown to be effective in suppressing the over-adsorption of the compounds, leading to better purification.[8][9]

Advanced and Alternative Purification Techniques

Q5: Are there any non-chromatographic methods I can use to remove boronic acid impurities?

A5: Yes, several non-chromatographic methods can be very effective, especially on a larger scale.

  • Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique.[7][10] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while the boronic acid impurity remains in solution.[10][11][12]

  • Solid-Phase Extraction (SPE): SPE cartridges functionalized with a phenylboronic acid (PBA) moiety can be used.[13][14] These work by forming a reversible covalent bond with cis-diol containing compounds.[13] This is particularly useful for purifying compounds that themselves contain cis-diols by retaining them on the column while impurities are washed away.

  • Salt Formation and Extraction: You can exploit the acidic nature of boronic acids. By treating the crude mixture with a base, the boronic acid is converted to its salt, which can then be separated by solvent extraction.[7][15] The purified boronic acid can then be regenerated by treating the salt with acid.[7][15]

Workflow & Decision Making

The following diagram illustrates a general workflow for tackling the removal of boronic acid impurities.

PurificationWorkflow start Crude Reaction Mixture (Containing Boronic Acid Impurity) workup Aqueous Workup (Basic Wash, e.g., 1-2M NaOH) start->workup check1 Impurity Removed? workup->check1 complexation Add Complexing Agent (e.g., D-Sorbitol) to Basic Wash check1->complexation No pure_product Pure Product check1->pure_product Yes check2 Impurity Removed? complexation->check2 chromatography Silica Gel Column Chromatography check2->chromatography No check2->pure_product Yes check3 Co-elution? chromatography->check3 recrystallization Recrystallization chromatography->recrystallization If product is solid scavenger Use Boron Scavenger Resin check3->scavenger Yes check3->pure_product No other_methods Alternative Methods: - Derivatization (e.g., Trifluoroborate) - Alternative Chromatography (Alumina, C18) scavenger->other_methods If scavenger fails scavenger->pure_product recrystallization->pure_product other_methods->pure_product

References

Technical Support Center: Managing Homocoupling of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Chloro-2-ethoxyphenylboronic acid and encountering challenges with homocoupling side products. Here, we provide in-depth troubleshooting advice, optimized protocols, and the scientific rationale behind our recommendations to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the homocoupling side product of this compound?

Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl compound. In this specific case, two molecules of this compound couple to form 4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and can complicate purification.

Q2: What are the primary causes of boronic acid homocoupling in a Suzuki-Miyaura reaction?

The formation of the homocoupled dimer is primarily driven by two pathways, both of which are often exacerbated by the presence of molecular oxygen.[1][2][3]

  • Oxidation of the Palladium(0) Catalyst: The active Pd(0) catalyst in the Suzuki cycle can be oxidized to Pd(II) by residual oxygen in the reaction mixture.[2][4] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate the Pd(0) catalyst.[1][4] This is often the most significant contributor to homocoupling.

  • Use of a Pd(II) Precatalyst: Many common palladium sources, such as Palladium(II) acetate (Pd(OAc)₂), are in the Pd(II) oxidation state. For the main catalytic cycle to begin, this precatalyst must be reduced to Pd(0). One pathway for this reduction is the homocoupling of two boronic acid molecules.[4]

Other factors that can promote homocoupling include elevated temperatures, the choice and concentration of the base, and the stability of the boronic acid itself under the reaction conditions.[5]

Q3: How can I detect and quantify the homocoupling byproduct?

The homocoupling product can be identified and quantified using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting materials and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. The homocoupled product will have a distinct retention time and a molecular weight corresponding to the dimer (C₁₆H₁₆Cl₂O₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the isolated byproduct. For quantitative analysis, a known amount of an internal standard can be added to the crude reaction mixture before analysis.[6]

Troubleshooting Guide: From Problem to Solution

Problem 1: My LC-MS analysis shows a significant peak for the homocoupled dimer, and the yield of my desired product is low.

This is the most common issue and almost always points to the presence of oxygen.

Core Insight: The catalytic cycle for homocoupling is highly sensitive to oxygen.[1][7] Rigorous exclusion of air is the single most critical factor in suppressing this side reaction.

Troubleshooting Steps:

  • Improve Degassing Technique:

    • Action: Ensure all solvents are thoroughly deoxygenated before use. The most effective method is "freeze-pump-thaw" (at least three cycles). A less rigorous but often sufficient method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes.[3]

    • Rationale: Solvents can dissolve significant amounts of oxygen. Simply purging the headspace of the flask is insufficient to remove dissolved oxygen.

  • Ensure an Inert Atmosphere:

    • Action: Assemble your reaction glassware (flame-dried to remove moisture) and purge it thoroughly with Argon or Nitrogen for several minutes before adding reagents. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[3][8] Using a glovebox for setup is ideal.[3]

    • Rationale: This prevents atmospheric oxygen from entering the reaction vessel.

  • Evaluate the Palladium Source:

    • Action: If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.

    • Rationale: Starting with a Pd(0) catalyst avoids the initial reduction step that can generate the homocoupling product.[4]

Problem 2: I have rigorously degassed my reaction, but homocoupling is still a persistent issue. What should I modify next?

If oxygen has been effectively eliminated, the next parameters to investigate are the base, catalyst/ligand system, and temperature.

Core Insight: The reaction kinetics of the desired cross-coupling and the undesired homocoupling can be differentially affected by the choice of reagents and conditions.

Troubleshooting Steps:

  • Modify the Base:

    • Action: If you are using a strong base (e.g., NaOH, Cs₂CO₃), switch to a milder inorganic base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).[9][10] Use the minimum effective amount (typically 2.0-3.0 equivalents).

    • Rationale: Strong bases can accelerate the decomposition of boronic acids (protodeboronation) and may promote side reactions.[5][11] Milder bases are often sufficient to activate the boronic acid for transmetalation without causing significant degradation.[12]

  • Optimize the Catalyst and Ligand:

    • Action: The ligand plays a crucial role. For electron-rich boronic acids like this compound, bulky, electron-donating phosphine ligands are often highly effective.[13] Screen ligands such as SPhos, XPhos, or P(t-Bu)₃.[6][8][12]

    • Rationale: These ligands stabilize the Pd(0) state, promote the desired oxidative addition and reductive elimination steps, and can sterically hinder the formation of intermediates that lead to homocoupling.

  • Adjust the Reaction Temperature:

    • Action: Lower the reaction temperature. If you are running the reaction at 100 °C, try 80 °C or even room temperature if using a highly active catalyst system.[12]

    • Rationale: Side reactions often have a higher activation energy than the desired transformation. Reducing the temperature can significantly slow the rate of homocoupling while still allowing the cross-coupling to proceed at an acceptable rate.

Visualizing the Competing Pathways

The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the competing homocoupling pathway initiated by the oxidation of the Pd(0) catalyst.

Suzuki_vs_Homocoupling Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA PdII_oxidized Pd(II) Species Pd0->PdII_oxidized Undesired Oxidation PdII_halide R¹-Pd(II)-X OA->PdII_halide Transmetalation Transmetalation (R²-B(OH)₂) PdII_biaryl R¹-Pd(II)-R² Transmetalation->PdII_biaryl RE Reductive Elimination RE->Pd0 Catalyst Regenerated Product R¹-R² (Desired Product) RE->Product PdII_halide->Transmetalation + Base PdII_biaryl->RE O2 O₂ (Oxygen) Homocoupling Homocoupling (2x R²-B(OH)₂) PdII_oxidized->Homocoupling Homocoupling->Pd0 Catalyst Regenerated Dimer R²-R² (Side Product) Homocoupling->Dimer

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

Troubleshooting Workflow

Use this decision tree to systematically address issues with homocoupling.

Troubleshooting_Workflow start High Homocoupling Detected by LC-MS degas Is your degassing protocol rigorous? (e.g., Freeze-Pump-Thaw) start->degas improve_degas Action: Improve degassing. Sparge solvents for 30+ min and thoroughly purge flask. degas->improve_degas No base_check What base are you using? degas->base_check Yes improve_degas->base_check strong_base Strong Base (e.g., NaOH, Cs₂CO₃) base_check->strong_base mild_base Mild Base (e.g., K₃PO₄, K₂CO₃) base_check->mild_base change_base Action: Switch to a milder base (K₃PO₄ or K₂CO₃). strong_base->change_base catalyst_check Is the catalyst/ligand optimized? mild_base->catalyst_check change_base->catalyst_check optimize_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). catalyst_check->optimize_catalyst No temp_check Can the temperature be lowered? catalyst_check->temp_check Yes optimize_catalyst->temp_check lower_temp Action: Reduce reaction temperature by 10-20 °C. temp_check->lower_temp Yes success Problem Solved temp_check->success No lower_temp->success

References

Impact of water on 4-Chloro-2-ethoxyphenylboronic acid reaction efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-ethoxyphenylboronic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of using this reagent, with a specific focus on the critical impact of water on reaction efficiency. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Section 1: Troubleshooting Guide: Low Yield & Reaction Failures

This section addresses the most common and frustrating issue encountered when using this compound: poor or inconsistent reaction yields. The primary culprit is often the undesired, water-mediated side reaction known as protodeboronation.

Q1: My Suzuki-Miyaura coupling reaction with this compound has a very low yield, and I've isolated 1-chloro-3-ethoxybenzene as a major byproduct. What is happening and how can I fix it?

A1: You are observing the classic outcome of protodeboronation, a chemical reaction where the carbon-boron bond of your boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes your starting material, converting it into an inert byproduct (1-chloro-3-ethoxybenzene) and directly reducing the yield of your desired coupled product.

Core Problem: Protodeboronation

Water is the key reagent for this destructive side reaction. The process is particularly accelerated under the basic conditions typical of many cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] The reaction proceeds through the formation of a boronate anion intermediate, [ArB(OH)₃]⁻, which then reacts with a proton source (like water) in a rate-limiting step to cleave the C-B bond.[1][4][5]

Visualizing the Mechanism:

Protodeboronation Start This compound (Ar-B(OH)₂) Boronate Boronate Anion [Ar-B(OH)₃]⁻ (More reactive) Start->Boronate Pre-equilibrium Desired Suzuki Coupling (Desired Pathway) Start->Desired Pd Catalyst, Aryl Halide Base Base (e.g., K₂CO₃, OH⁻) Base->Boronate Undesired 1-chloro-3-ethoxybenzene (Ar-H) (Undesired Byproduct) Boronate->Undesired Rate-Limiting ipso-Protonation BoronWaste B(OH)₃ / [B(OH)₄]⁻ Boronate->BoronWaste C-B Cleavage Water Water (H₂O) (Proton Source) Water->Undesired

Caption: Mechanism of base-catalyzed protodeboronation.

Troubleshooting Workflow & Solutions:

Follow this decision tree to diagnose and solve the issue.

TroubleshootingWorkflow Start Problem: Low Yield & Protodeboronation Byproduct Detected CheckInert Did you use an inert (N₂/Ar) atmosphere and degassed solvents? Start->CheckInert CheckAnhydrous Were all reagents and solvents rigorously dried? CheckInert->CheckAnhydrous Yes Sol_Inert SOLUTION: Implement inert atmosphere techniques. Degas solvents via sparging or freeze-pump-thaw cycles. CheckInert->Sol_Inert No CheckBase What was your choice of base and how was it handled? CheckAnhydrous->CheckBase Yes Sol_Anhydrous SOLUTION: Use freshly distilled/dried solvents. Dry glassware in an oven. Use anhydrous grade reagents. CheckAnhydrous->Sol_Anhydrous No CheckBoronicAcid How was the boronic acid stored and handled? CheckBase->CheckBoronicAcid Yes Sol_Base SOLUTION: Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Ensure the base is a fine, dry powder. Consider KF as a base. CheckBase->Sol_Base No Sol_BoronicAcid SOLUTION: Store in a desiccator under inert gas. Use fresh from the container. Consider converting to a more stable pinacol ester derivative. CheckBoronicAcid->Sol_BoronicAcid No

Caption: Troubleshooting workflow for low-yield Suzuki reactions.

Detailed Action Plan:

  • Implement Rigorous Anhydrous & Inert Conditions: Oxygen can degrade the palladium catalyst and contribute to side reactions.[6] More importantly, any adventitious water will fuel protodeboronation.

    • Protocol: See Experimental Protocol 1: Anhydrous & Inert Reaction Setup.

  • Re-evaluate Your Base: Hydroxide bases (like NaOH, KOH) in aqueous solutions are particularly problematic as they provide both the base to form the reactive boronate and the water for the undesired protonolysis.

    • Recommendation: Switch to a non-nucleophilic, anhydrous base. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices for anhydrous conditions.[7] In some systems, potassium fluoride (KF) can also be effective.[8]

  • Protect the Boronic Acid: Boronic acids are susceptible to degradation on the shelf.[6]

    • Recommendation: Consider converting the boronic acid to its corresponding pinacol ester. Boronate esters, particularly pinacol esters, are significantly more stable towards hydrolysis and protodeboronation due to steric protection around the boron center.[3][9] You can then use this more robust reagent in your coupling reaction.

Section 2: Frequently Asked Questions (FAQs)

Q2: I've seen some high-yield Suzuki protocols that use water as a co-solvent. Why does that work, and is it appropriate for this compound?

A2: This is an excellent and important question that highlights the nuanced role of water. While uncontrolled water is detrimental, its deliberate use in specific, optimized systems can be beneficial.

  • Biphasic Systems (e.g., Toluene/Water): In many successful protocols, water is used as a co-solvent with an immiscible organic solvent like toluene or dioxane.[10][11] In these cases, the reaction occurs at the interface of the two phases. The aqueous layer helps dissolve the inorganic base (e.g., K₂CO₃), while the starting materials and catalyst reside primarily in the organic layer. This controlled environment can facilitate the catalytic cycle. However, success is highly dependent on the substrates, ligand, and base.

  • Homogeneous Aqueous Systems: Some protocols use water-soluble ligands to allow the reaction to proceed in water as the primary solvent.[12] These are often promoted as "green" alternatives but require careful optimization.

Recommendation for this compound: Unless you are following a well-established, published procedure that specifically calls for water with your substrate class, your default starting point should always be anhydrous conditions. The risk of protodeboronation is the dominant factor. If you must use a biphasic system, ensure vigorous stirring to maximize the interfacial area and reaction rate, potentially outcompeting the slower protodeboronation pathway.[6]

Q3: How should I properly handle and store this compound to ensure its quality?

A3: Proper handling and storage are critical for reagent longevity and experimental reproducibility. Boronic acids can dehydrate to form cyclic boroxine anhydrides, and more importantly, can be hydrolyzed.

ParameterRecommendationRationale
Storage Store in a tightly sealed container inside a desiccator, preferably under an inert atmosphere (e.g., in a glovebox or a sealed bag with argon).[13]Minimizes exposure to atmospheric moisture, preventing gradual hydrolysis and protodeboronation.
Temperature Store refrigerated as recommended by the manufacturer.[13]Reduces the rate of potential decomposition pathways.
Handling Weigh out the reagent quickly in a low-humidity environment. Do not leave the bottle open to the air.Prevents absorption of moisture from the air.
Compatibility Avoid strong oxidizing agents and strong acids.[13]Prevents chemical degradation through other pathways.
Q4: What analytical techniques can I use to monitor my reaction and quantify the amount of protodeboronation?

A4: Monitoring your reaction is key to understanding its progress and identifying issues early.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying the starting material, desired product, and the protodeboronated byproduct. A stability-indicating HPLC method is essential.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS offers higher resolution and provides mass data to confirm the identity of the peaks, which is invaluable for identifying unexpected byproducts.[14][15]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: You can monitor the reaction by taking small aliquots. The aromatic region of the ¹H NMR spectrum will clearly show the disappearance of the boronic acid starting material and the appearance of both your desired product and the characteristic signals of 1-chloro-3-ethoxybenzene. ¹¹B NMR can also be used to observe changes at the boron center.[14]

Section 3: Key Experimental Protocols

Experimental Protocol 1: Anhydrous & Inert Reaction Setup for Suzuki-Miyaura Coupling

This protocol provides a general procedure for minimizing water and oxygen to suppress protodeboronation.

1. Glassware Preparation:

  • Thoroughly clean and dry all glassware (reaction flask, condenser, etc.) in an oven at >120 °C for at least 4 hours.

  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

2. Reagent & Solvent Preparation:

  • Use anhydrous solvents, either freshly distilled from an appropriate drying agent or purchased in sealed bottles (e.g., AcroSeal™ or Sure/Seal™).

  • Ensure your base (e.g., K₃PO₄) is a fine powder and has been dried under vacuum at high temperature if its anhydrous nature is .[6]

3. Reaction Assembly:

  • To the cooled, inerted reaction flask, add the this compound, the aryl halide coupling partner, the powdered base, and a magnetic stir bar.

  • Seal the flask with a rubber septum.

  • Evacuate the flask under vacuum and backfill with nitrogen/argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Add the palladium catalyst and ligand under a positive pressure of inert gas.

  • Add the degassed anhydrous solvent via syringe through the septum.

4. Reaction Execution:

  • Lower the assembled apparatus into a preheated oil bath and begin vigorous stirring.

  • Maintain a positive pressure of inert gas throughout the reaction (e.g., using a balloon or a bubbler).

5. Monitoring & Workup:

  • Monitor the reaction progress using the analytical techniques described in Q4.

  • Upon completion, cool the reaction to room temperature before exposing it to air for workup.

References

Validation & Comparative

A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis Featuring 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction represents a paradigm of efficiency and versatility for forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, a significance underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers.[1][4] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose stability, low toxicity, and functional group tolerance are key to the reaction's widespread adoption.[2][5]

The reactivity and success of a Suzuki coupling are profoundly influenced by the electronic and steric nature of the substituents on the phenylboronic acid. This guide provides an in-depth comparison of 4-Chloro-2-ethoxyphenylboronic acid against other structurally varied phenylboronic acids. We will dissect the mechanistic nuances, provide actionable experimental protocols, and present comparative data to empower chemists in selecting the optimal reagent for their synthetic challenges.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

To appreciate the subtle differences between boronic acids, one must first understand the mechanistic framework in which they operate. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7]

  • Oxidative Addition : The cycle initiates with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of an organohalide (Ar¹-X). This forms a Pd(II) intermediate. The rate of this step is highly dependent on the halide, following the general trend I > Br > OTf > Cl.[4][8]

  • Transmetalation : This is the crucial step where the boronic acid transfers its organic group (Ar²) to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻). This boronate then displaces the halide on the Pd(II) complex. The rate and efficiency of this step are directly influenced by the substituents on the boronic acid's phenyl ring.

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[1][3][6]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_ii_halide Ar¹-Pd(II)L₂-X ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_aryl Ar¹-Pd(II)L₂-Ar² transmetal->pd_ii_aryl red_elim Reductive Elimination pd_ii_aryl->red_elim red_elim->pd0  Regenerated  Catalyst product Ar¹-Ar² red_elim->product start Ar¹-X start->ox_add boronic Ar²B(OH)₂ + Base boronic->transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Spotlight on this compound

This compound is a valuable building block, particularly in the synthesis of complex molecules for pharmaceuticals and fine chemicals.[9] Its unique substitution pattern imparts a distinct reactivity profile.

  • Chemical Properties :

    • Molecular Formula : C₈H₁₀BClO₃[10]

    • Molecular Weight : 200.43 g/mol [11]

    • Appearance : White to off-white powder or crystal[12]

    • Melting Point : 154-158°C[12]

    • Predicted pKa : ~8.44[12]

  • Analysis of Substituent Effects :

    • Para-Chloro Group : The chlorine atom is an electron-withdrawing group (EWG) via the inductive effect. This increases the Lewis acidity of the boron atom. A more Lewis acidic boron center facilitates the formation of the boronate complex upon addition of a base, which can accelerate the transmetalation step.[13][14]

    • Ortho-Ethoxy Group : The ethoxy group is electron-donating (EDG) through its mesomeric (resonance) effect, which can counteract the inductive withdrawal of the chlorine. However, its primary influence is steric. The bulky ethoxy group at the ortho position can hinder the rotation around the C-B bond and may influence the orientation of the phenyl ring as it approaches the palladium center during transmetalation. In some cases, ortho substituents can lead to slower reaction rates, but they can also be exploited to achieve specific selectivities, such as in the synthesis of atropisomers.[15]

The combination of an inductively withdrawing group and a sterically demanding ortho-donating group makes this compound a reagent with finely tuned reactivity, suitable for coupling with a wide range of organohalides.

A Comparative Analysis of Phenylboronic Acids

To understand the unique character of this compound, we compare it with three other commercially available phenylboronic acids, each chosen to isolate a specific structural variable.

Compound Structure MW ( g/mol ) Predicted pKa Key Electronic/Steric Features
This compound this compound200.43[11]8.44[12]Electronic : Inductively withdrawing (-Cl) increases Lewis acidity. Steric : Bulky ortho-ethoxy group.
Phenylboronic acid Phenylboronic acid121.93~8.8Baseline : No significant electronic or steric bias.
4-Chlorophenylboronic acid 4-Chlorophenylboronic acid156.37[16]~8.2Electronic : Inductively withdrawing (-Cl) increases Lewis acidity. Minimal steric hindrance.[17]
4-Ethoxyphenylboronic acid 4-Ethoxyphenylboronic acid165.98[18]~9.2Electronic : Mesomerically donating (-OEt) decreases Lewis acidity. Minimal steric hindrance.[19]

Causality Behind Reactivity Trends:

  • Lewis Acidity and Transmetalation : Phenylboronic acids with electron-withdrawing groups (e.g., 4-Chlorophenylboronic acid) are generally more Lewis acidic. This lowers the pKa and facilitates the formation of the reactive boronate species, often leading to faster transmetalation rates compared to unsubstituted or electron-rich analogues.[13][14] Therefore, we would predict a reactivity order of: 4-Chlorophenylboronic acid > this compound > Phenylboronic acid > 4-Ethoxyphenylboronic acid, assuming electronics are the dominant factor.

  • Steric Hindrance : The ortho-ethoxy group on the target molecule introduces steric bulk near the reaction center. While this can sometimes be detrimental, it can also be beneficial by preventing side reactions like protodeboronation or homocoupling. Its impact is highly dependent on the coupling partner and reaction conditions.

Experimental Guide: A Head-to-Head Suzuki Coupling Protocol

This section provides a validated, step-by-step protocol to objectively compare the performance of the selected boronic acids. The causality for each choice of reagent and condition is explained to ensure scientific integrity and reproducibility.

Objective : To compare the reaction yield, purity, and time required for the Suzuki-Miyaura coupling of 4-bromoanisole with the four selected phenylboronic acids under identical, standardized conditions.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_monitoring 3. Monitoring & Work-up cluster_analysis 4. Purification & Analysis prep_reagents Weigh Reagents: Aryl Halide, Boronic Acid, Catalyst, Ligand, Base prep_solvent Prepare Solvent System (e.g., Toluene/Water) prep_reagents->prep_solvent setup_flask Combine reagents in a reaction flask with stir bar prep_solvent->setup_flask purge Purge with Inert Gas (N₂ or Ar) for 10-15 min setup_flask->purge heat Heat to Reaction Temp (e.g., 80-100 °C) with stirring purge->heat monitor Monitor reaction by TLC or GC until starting material is consumed heat->monitor quench Cool to RT, Quench (e.g., add water) monitor->quench extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify Purify crude product via Flash Column Chromatography dry->purify analyze Analyze purified product: ¹H NMR, ¹³C NMR, GC-MS purify->analyze yield Calculate Final Yield analyze->yield

Figure 2: Standardized Experimental Workflow.
Materials & Reagents

  • Aryl Halide : 4-Bromoanisole (1.0 mmol)

  • Boronic Acids : this compound, Phenylboronic acid, 4-Chlorophenylboronic acid, 4-Ethoxyphenylboronic acid (1.2 mmol, 1.2 equiv each)

  • Catalyst : Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Base : Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Solvent : Toluene (5 mL) and Water (1 mL)

  • Justification :

    • 4-Bromoanisole is chosen as a standard, moderately activated aryl bromide.

    • Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of substrates.[6]

    • K₂CO₃ is a common, effective base for activating the boronic acid.[20]

    • A Toluene/Water biphasic system is a classic solvent choice for Suzuki couplings, facilitating both the dissolution of organic reagents and the inorganic base.[8]

Step-by-Step Procedure
  • Flask Preparation : To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromoanisole (187 mg, 1.0 mmol), the respective boronic acid (1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition : Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to the flask.

  • Solvent Addition : Add toluene (5 mL) and water (1 mL).

  • Inert Atmosphere : Seal the flask with a septum and purge the system with nitrogen or argon gas for 15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Reaction : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring : Monitor the reaction's progress by taking small aliquots every hour and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is complete upon the disappearance of the 4-bromoanisole spot/peak.

  • Work-up : Once complete, cool the reaction to room temperature. Add 10 mL of deionized water and transfer the mixture to a separatory funnel.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Drying and Concentration : Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure biaryl product.

  • Analysis : Characterize the product by ¹H NMR and GC-MS to confirm its identity and purity. Calculate the isolated yield.

Anticipated Results & Data Summary

The following table presents hypothetical but mechanistically plausible data from the comparative experiment.

Boronic Acid Used Reaction Time (h) Isolated Yield (%) Purity by GC (%) Rationale for Performance
4-Chlorophenylboronic acid 294>99High Lewis acidity due to the -Cl group promotes rapid transmetalation. Minimal steric hindrance allows for efficient coupling.
This compound 488>99Good Lewis acidity from the -Cl group is slightly offset by steric hindrance from the ortho-ethoxy group, leading to a slightly slower rate but still excellent yield.
Phenylboronic acid 585>98Serves as a baseline. The reaction proceeds at a moderate rate without electronic activation.
4-Ethoxyphenylboronic acid 875>98The electron-donating -OEt group reduces the Lewis acidity of the boron, slowing the formation of the boronate and the subsequent transmetalation step.

A Guide to Reagent Selection

Choosing the right boronic acid is critical for success. The following decision tree provides a logical framework for navigating this choice based on the properties of your coupling partner and synthetic goals.

Selection_Guide start Start: Define Aryl Halide (Ar-X) q1 Is Ar-X electron-deficient (e.g., contains -NO₂, -CN, -CF₃)? start->q1 a1_yes Oxidative addition is fast. Can use a less reactive boronic acid. q1->a1_yes Yes a1_no Oxidative addition is slow. Need a highly reactive boronic acid to drive the reaction. q1->a1_no No rec1 Recommendation: Use electron-rich or neutral boronic acids (e.g., 4-Ethoxyphenylboronic acid) a1_yes->rec1 rec2 Recommendation: Use electron-poor boronic acids for faster transmetalation (e.g., 4-Chlorophenylboronic acid) a1_no->rec2 q2 Is steric hindrance a concern near the coupling site? rec1->q2 rec2->q2 a2_yes Avoid bulky ortho-substituents on the boronic acid unless atropselectivity is desired. q2->a2_yes Yes a2_no Standard boronic acids are suitable. Consider this compound for a balance of reactivity and functionality. q2->a2_no No rec3 Recommendation: Use para- or meta-substituted boronic acids. a2_yes->rec3

Figure 3: Decision workflow for selecting a substituted phenylboronic acid.

Conclusion

The choice of a substituted phenylboronic acid is a nuanced decision that hinges on a deep understanding of electronic and steric effects within the Suzuki-Miyaura catalytic cycle. This compound emerges as a highly capable reagent, offering a compelling balance of reactivity and structural complexity. Its electron-withdrawing chloro group enhances the intrinsic rate of transmetalation, while the ortho-ethoxy group provides a steric handle and a point for further synthetic elaboration.

By comparing it to simpler analogues, we have demonstrated that while electronically activated acids like 4-chlorophenylboronic acid may offer faster kinetics, the unique substitution of this compound provides a valuable tool for building specific, complex molecular architectures. This guide, grounded in mechanistic principles and validated by a robust experimental framework, should serve as a reliable resource for researchers aiming to leverage the full power of the Suzuki-Miyaura reaction in their synthetic endeavors.

References

A Senior Application Scientist's Guide to Catalyst Selection for Suzuki-Miyaura Coupling of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in pharmaceutical and materials science, 4-Chloro-2-ethoxyphenylboronic acid stands as a crucial structural motif. Its utility in organic synthesis, particularly in the formation of complex biaryl compounds through Suzuki-Miyaura cross-coupling, is indispensable for the development of novel active pharmaceutical ingredients (APIs) and advanced materials.[1] The successful implementation of this building block is, however, critically dependent on the selection of an appropriate catalytic system. The electronic and steric properties imparted by the chloro and ethoxy substituents demand a nuanced approach to catalyst choice to achieve optimal reaction efficiency, yield, and purity.

This guide provides a comparative analysis of catalyst systems applicable to the Suzuki-Miyaura coupling of this compound. Drawing upon established principles and experimental data from analogous systems, we will delve into the rationale behind catalyst selection, present a comparative performance overview, and provide robust experimental protocols to empower researchers in their synthetic endeavors.

The Critical Role of the Catalyst System in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a carbon-carbon bond between an organoboron species and an organic halide, catalyzed by a palladium complex. The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination. The efficiency of each step is profoundly influenced by the nature of the palladium precursor and, most critically, the associated ligands.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X (Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' (Ln) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ Base Base BoronicAcid->Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like this compound, the electron-withdrawing nature of the chlorine atom and the steric bulk of the ortho-ethoxy group present specific challenges. The catalyst system must be sufficiently active to facilitate the oxidative addition of the coupling partner (often an aryl chloride, which is less reactive than bromides or iodides) and accommodate the steric hindrance during transmetalation and reductive elimination.

Comparative Analysis of Catalyst Systems

The choice of catalyst for the Suzuki-Miyaura coupling of this compound hinges on a balance of reactivity, stability, and practicality. Modern catalyst systems typically consist of a palladium precursor and a specialized ligand. Below, we compare several classes of catalyst systems, with performance data drawn from reactions with structurally similar substrates.

Catalyst System (Precursor + Ligand)Key Features & RationaleRepresentative Performance on Analogous Substrates
Pd(PPh₃)₄ A traditional, air-stable, and commercially available Pd(0) catalyst. Often effective for simple aryl bromides and iodides, but may struggle with less reactive aryl chlorides and sterically hindered substrates. Requires higher temperatures and catalyst loadings.For coupling of 4-chloroacetophenone with phenylboronic acid, can achieve moderate to good yields, but often requires elevated temperatures and longer reaction times.
Pd(OAc)₂ + PPh₃ An in situ generated catalyst system from a stable Pd(II) precursor. Triphenylphosphine (PPh₃) is a classical, relatively inexpensive ligand. Performance is generally similar to Pd(PPh₃)₄.Similar to Pd(PPh₃)₄, effective for activated aryl halides but less so for challenging substrates.
Pd₂(dba)₃ + Buchwald Ligands (e.g., XPhos, SPhos) A highly active catalyst system. Pd₂(dba)₃ is a common Pd(0) source. Buchwald ligands are bulky and electron-rich biaryl phosphines that promote the formation of the active monoligated Pd(0) species, enhance the rate of oxidative addition, and facilitate reductive elimination.[2] This makes them ideal for coupling challenging substrates like aryl chlorides and sterically hindered boronic acids.In the coupling of 4-chloroanisole with phenylboronic acid using XPhos, yields of >95% can be achieved at 100°C in relatively short reaction times.[2] SPhos has also shown high efficiency in coupling sterically hindered substrates.[2]
Palladacycle Precatalysts (e.g., XPhos Pd G2/G3, SPhos Pd G2/G3) These are pre-formed, air- and moisture-stable Pd(II) complexes containing a Buchwald ligand. They offer greater convenience and reproducibility as they do not require the handling of air-sensitive phosphine ligands separately. They are highly active and effective for a broad range of substrates, including aryl chlorides.For the coupling of 4-chloroacetophenone with various boronic acids, these precatalysts consistently provide high yields (>90%) under relatively mild conditions.
PdCl₂(dppf) A robust and versatile catalyst containing a bidentate ferrocenylphosphine ligand (dppf). It is particularly effective for a wide range of substrates, including those with heteroatoms, and is known for its thermal stability.Often used for challenging couplings, including those involving heteroaryl boronic acids, demonstrating high yields.[3]

Note: The performance data presented is for illustrative purposes, based on studies of substrates with similar electronic and steric properties to this compound. Optimal conditions for a specific reaction should be determined experimentally.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura cross-coupling reaction. The first protocol details a general procedure using a modern, highly active Buchwald-type catalyst system, which is recommended for a challenging substrate like this compound when coupling with an aryl chloride. The second outlines a more classical approach suitable for more reactive aryl halides.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride with this compound using a Palladacycle Precatalyst

This protocol is designed for challenging couplings and prioritizes efficiency and broad substrate scope.

Protocol_1 Workflow for Suzuki Coupling with a Palladacycle Precatalyst cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine aryl chloride (1.0 eq), This compound (1.2-1.5 eq), and base (e.g., K₃PO₄, 2.0-3.0 eq) in a dry Schlenk flask. B Add the palladacycle precatalyst (e.g., XPhos Pd G3, 1-2 mol%). A->B C Add anhydrous solvent (e.g., toluene, 1,4-dioxane). B->C D Seal the flask and subject to 3 cycles of vacuum/backfill with an inert gas (Ar or N₂). C->D E Heat the reaction mixture with vigorous stirring (typically 80-110°C) and monitor by TLC or LC-MS. D->E F Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). E->F G Filter through a pad of celite to remove inorganic salts and palladium residues. F->G H Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄. G->H I Concentrate the solution under reduced pressure. H->I J Purify the crude product by flash column chromatography on silica gel. I->J

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl chloride (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

    • Rationale: An excess of the boronic acid is used to ensure complete consumption of the limiting aryl halide. K₃PO₄ is a strong base that is effective in promoting transmetalation without causing significant side reactions.

  • Catalyst Addition: To the flask, add the palladacycle precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%).

    • Rationale: Palladacycle precatalysts are air-stable and provide a reliable source of the active Pd(0) species upon heating. Low catalyst loadings are often sufficient due to their high activity.

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5-10 mL).

    • Rationale: Anhydrous and oxygen-free conditions are crucial to prevent catalyst deactivation and unwanted side reactions like protodeboronation of the boronic acid.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Rationale: This ensures the removal of oxygen, which can oxidatively deactivate the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Rationale: The elevated temperature is necessary to overcome the activation energy for the oxidative addition of the aryl chloride.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a short plug of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Classical Suzuki-Miyaura Coupling of an Aryl Bromide with this compound

This protocol is suitable for more reactive aryl bromides and utilizes a more traditional catalyst system.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 mmol, 3-5 mol%) in a suitable solvent system such as a mixture of toluene and ethanol.

  • Base Addition: Add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv).

    • Rationale: A biphasic solvent system with an aqueous inorganic base is a common and effective condition for Suzuki couplings.

  • Reaction: Heat the mixture to reflux (typically 80-100°C) under an inert atmosphere with vigorous stirring until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps as outlined in Protocol 1.

Conclusion

The selection of an optimal catalyst system is paramount for the successful Suzuki-Miyaura cross-coupling of this compound. For couplings involving less reactive aryl chlorides, the use of modern catalyst systems comprising bulky, electron-rich phosphine ligands, such as the Buchwald ligands, or their corresponding palladacycle precatalysts is highly recommended.[2] These advanced catalysts offer superior reactivity, broader substrate scope, and often allow for milder reaction conditions and lower catalyst loadings. For more reactive coupling partners like aryl bromides and iodides, traditional catalysts such as Pd(PPh₃)₄ can still provide satisfactory results. The experimental protocols provided herein serve as a robust starting point for researchers, and further optimization of reaction parameters may be necessary to achieve the desired outcome for specific substrate combinations.

References

A Comparative Guide to HPLC and GC-MS Analysis of 4-Chloro-2-ethoxyphenylboronic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise analysis of reaction mixtures is paramount for optimizing synthetic routes, identifying impurities, and ensuring the quality of final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of reaction products derived from 4-Chloro-2-ethoxyphenylboronic acid, a versatile building block in modern organic synthesis.

The primary focus will be on two of the most common and powerful cross-coupling reactions where this boronic acid is employed: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. We will delve into the causality behind experimental choices, provide detailed, validated protocols, and present comparative data to guide you in selecting the optimal analytical technique for your specific research needs.

The Synthetic Landscape: Potential Reactions and Analytical Challenges

This compound is a valuable reagent predominantly used in palladium-catalyzed cross-coupling reactions. Understanding the expected products and potential side products is crucial for developing robust analytical methods.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction couples the boronic acid with an aryl or vinyl halide (or triflate) to form a biaryl or vinyl-substituted aromatic compound.

  • Buchwald-Hartwig Amination: This reaction forms a bond between the boronic acid's aryl group and a primary or secondary amine.

Common Side Products and Impurities:

  • Homocoupling: Dimerization of the boronic acid to form a symmetrical biaryl. This can be promoted by the presence of oxygen.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of 1-chloro-3-ethoxybenzene. This is a common side reaction, especially with electron-deficient boronic acids.[2]

  • Oxidation: Conversion of the boronic acid to the corresponding phenol (4-chloro-2-ethoxyphenol).

  • Residual Starting Materials: Unreacted this compound and the coupling partner (e.g., aryl halide or amine).

The diversity of these potential products, with their varying polarities and volatilities, presents a significant analytical challenge. The choice between HPLC and GC-MS is therefore not arbitrary but a strategic decision based on the specific information required.

Comparative Analysis: HPLC vs. GC-MS

The selection of the primary analytical technique hinges on the properties of the analytes and the goals of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Analyte Suitability Non-volatile, semi-volatile, and thermally labile compounds. Ideal for a wide range of polarities.Volatile and thermally stable compounds. Non-volatile or polar compounds often require derivatization.
Sample Preparation Typically involves dilution in a suitable solvent and filtration.May require extraction and derivatization to increase volatility and thermal stability.
Information Obtained Quantitative information on concentration (with proper calibration), retention time for identification. Can be coupled with MS for structural information.High-resolution separation, mass spectra for definitive identification of known and unknown compounds, and quantitative analysis.
Strengths Versatile, applicable to a broad range of compounds without derivatization, robust for quantitative analysis.Excellent separation efficiency, high sensitivity, and definitive compound identification through mass spectral libraries.
Limitations Lower peak capacity compared to GC, potential for on-column degradation of sensitive compounds like boronic esters.[3]Not suitable for non-volatile or thermally unstable compounds without derivatization, which adds complexity.

Experimental Workflows

A logical and well-defined workflow is essential for obtaining reliable and reproducible analytical data. The following diagram illustrates a general workflow for the analysis of a reaction mixture from synthesis to data interpretation.

Experimental Workflow cluster_reaction Synthetic Stage cluster_prep Sample Preparation cluster_analysis Analytical Stage cluster_data Data Interpretation Reaction Cross-Coupling Reaction (Suzuki-Miyaura or Buchwald-Hartwig) Quenching Reaction Quenching Reaction->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying and Concentration Extraction->Drying HPLC_Analysis HPLC Analysis Drying->HPLC_Analysis Derivatization Derivatization (for GC-MS) Drying->Derivatization Data_Processing Data Processing and Integration HPLC_Analysis->Data_Processing GCMS_Analysis GC-MS Analysis GCMS_Analysis->Data_Processing Derivatization->GCMS_Analysis Quantification Quantification and Yield Calculation Data_Processing->Quantification Impurity_Profiling Impurity Profiling Data_Processing->Impurity_Profiling

A general workflow for reaction analysis.

Detailed Experimental Protocols

Part 1: Synthesis Protocols

A. Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a method for the synthesis of 4'-methoxy-2-ethoxy-4-chlorobiphenyl.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), potassium phosphate (2.0 mmol), and a magnetic stir bar.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol).

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or a preliminary HPLC or GC-MS analysis. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

B. Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the synthesis of 4-(4-chloro-2-ethoxyphenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous and degassed)

Procedure:

  • To a glovebox or under a positive flow of inert gas, add Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction flask.

  • Add anhydrous, degassed toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

  • Heat the reaction mixture to 100 °C and stir.

  • Monitor the reaction by TLC or a rapid analytical method. The reaction is typically complete in 12-24 hours.

  • After completion, cool the mixture to room temperature.

Part 2: Sample Preparation for Analysis
  • Quenching: Quench the reaction mixture by adding 10 mL of water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Sample for Analysis: Dissolve a small, accurately weighed amount of the crude residue in a suitable solvent (e.g., acetonitrile or methanol for HPLC; dichloromethane or ethyl acetate for GC-MS) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

Part 3: Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for monitoring the progress of the reaction and quantifying the major components. A reversed-phase method is generally suitable for the separation of the starting materials, products, and byproducts.

Instrumentation and Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For separating a variety of boronic acids, an XSelect™ Premier HSS T3 Column has shown good resolution.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program: A typical gradient would be to start with a lower percentage of organic solvent and gradually increase it to elute the more non-polar compounds.[5]

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: Hold at 90% B

    • 18-18.5 min: 90% to 10% B

    • 18.5-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 5-10 µL

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification of volatile components. For non-volatile or polar compounds, derivatization is often necessary.

1. Analysis of Volatile Components (Without Derivatization)

This method is suitable for the analysis of the aryl halide, the protodeboronation product, and the final coupled product if it is sufficiently volatile and thermally stable.

Instrumentation and Conditions:

  • Column: A non-polar or medium-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is generally effective.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program: A temperature program is crucial for separating compounds with a range of boiling points.[6][7][8]

    • Initial Temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration of the analytes.

2. Analysis of Phenolic Byproducts (With Derivatization)

The potential phenolic byproduct (4-chloro-2-ethoxyphenol) is polar and may exhibit poor peak shape in GC. Derivatization, such as silylation, converts the polar -OH group into a less polar and more volatile silyl ether, improving chromatographic performance.[9][10][11]

Derivatization Protocol (Silylation):

  • To the dried crude reaction residue (approximately 1-2 mg) in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11]

  • Add 100 µL of a suitable solvent like pyridine or acetonitrile.

  • Seal the vial and heat at 60-70 °C for 30 minutes.

  • Cool the vial to room temperature before GC-MS analysis.

The same GC-MS conditions as described above can be used for the analysis of the derivatized sample.

Data Comparison and Interpretation

The following table presents a hypothetical comparison of the expected analytical results for a Suzuki-Miyaura reaction mixture of this compound and 4-bromoanisole.

CompoundExpected Retention Time (HPLC)Expected Retention Time (GC-MS)Key Mass Fragments (m/z) in GC-MSNotes
1-Chloro-3-ethoxybenzene (Protodeboronation)Early elutingEarly eluting156 (M+), 128, 99, 63Volatile and readily analyzed by GC-MS.
4-Bromoanisole (Starting Material)Mid-elutingMid-eluting186/188 (M+), 171/173, 143/145, 77Isotopic pattern of bromine is a key identifier.
This compoundEarly elutingNot typically analyzed directly by GC-MS-Prone to dehydration or decomposition in the GC injector.
4,4'-dichloro-2,2'-diethoxy-1,1'-biphenyl (Homocoupling)Late elutingLate eluting310 (M+), 282, 247, 123Higher molecular weight, later elution.
4'-methoxy-2-ethoxy-4-chlorobiphenyl (Product)Late elutingLate eluting262 (M+), 234, 219, 139The desired product, typically the major peak.
4-Chloro-2-ethoxyphenol (Oxidation)Mid-elutingRequires derivatization172 (underivatized), 244 (TMS derivative)Derivatization is crucial for good peak shape in GC.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful techniques for the analysis of reaction products from this compound. The choice of method should be guided by the specific analytical needs.

  • For routine reaction monitoring and quantification of major components , HPLC is often the more straightforward and versatile choice. It can handle the wide range of polarities present in the reaction mixture without the need for derivatization.

  • For definitive identification of byproducts, impurity profiling, and analysis of volatile components , GC-MS is superior due to its high resolving power and the structural information provided by mass spectrometry. However, the need for derivatization for polar analytes like phenols adds an extra step to the workflow.

For comprehensive characterization of a reaction, a combination of both techniques is often ideal. HPLC can provide robust quantitative data, while GC-MS can be used to confirm the identity of peaks and elucidate the structure of unknown impurities. By understanding the principles, strengths, and limitations of each technique, researchers can make informed decisions to ensure the quality and efficiency of their synthetic endeavors.

References

A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1][2] The success of this powerful reaction is critically dependent on the quality of its constituent building blocks. 4-Chloro-2-ethoxyphenylboronic acid (CAS 850568-80-8) is a key intermediate, valued for introducing a specifically functionalized phenyl ring into complex target molecules.[3][4] However, its utility is directly proportional to its purity. Contaminants, even at trace levels, can poison the palladium catalyst, introduce unwanted side products, and ultimately compromise the yield, reproducibility, and safety profile of the final active pharmaceutical ingredient (API) or material.[1]

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously assess the purity of a newly synthesized batch of this compound. We will move beyond mere protocol recitation to explore the causality behind methodological choices, ensuring a robust and self-validating approach to quality control. Our discussion will focus on a multi-technique, or orthogonal, strategy, as no single method can provide a complete purity profile. We will compare High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Melting Point Analysis, providing the data and workflows necessary for researchers, scientists, and drug development professionals to make informed decisions.

Chapter 1: Understanding the Impurity Profile

Effective purity assessment begins with anticipating the potential impurities. For this compound, these generally fall into three categories:

  • Process-Related Impurities: These include unreacted starting materials or residual reagents from the synthesis. A common synthetic route involves the reaction of 1-chloro-3-ethoxybenzene with a strong base and a borate ester, followed by acidic workup.[5] Therefore, residual starting materials or solvents (e.g., toluene, THF) may be present.

  • Inherent Degradants (Boroxines): A well-documented characteristic of boronic acids is their propensity to undergo dehydration, reversibly forming a cyclic trimeric anhydride known as a boroxine.[6][7] While this is not technically an impurity in the traditional sense (as it can revert to the acid), its presence can complicate quantification by other methods and affect reactivity. Commercial suppliers often note that their product contains "varying amounts of Anhydride".[8]

  • Side-Reaction Byproducts: The most common side-reaction, particularly under oxidative conditions or in the presence of Pd(II) species, is the homocoupling of two boronic acid molecules to form a symmetrical biaryl compound.[2][9][10] Protodeboronation, the cleavage of the C-B bond to yield 1-chloro-3-ethoxybenzene, is another possible byproduct.[9]

Chapter 2: A Multi-Technique Approach to Purity Assessment

A cornerstone of analytical chemistry is the use of orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. This approach provides a much higher degree of confidence in the final purity value. For this compound, we will compare the "workhorse" quantitative method (HPLC-UV), a powerful identification tool (LC-MS), the definitive structural tool (NMR), and a rapid physical check (Melting Point).

Chapter 3: High-Performance Liquid Chromatography (HPLC-UV)

Principle of Causality: HPLC is the gold standard for purity determination in the pharmaceutical industry.[11] It separates compounds in a mixture by passing them through a column packed with a stationary phase. The separation is based on the differential partitioning of each compound between the stationary phase and a liquid mobile phase. For arylboronic acids, reversed-phase HPLC using a C18 column is most common, separating compounds primarily based on their hydrophobicity. A UV detector quantifies the compounds as they elute from the column, allowing for the calculation of purity based on the relative area of the peaks.

Experimental Protocol: Reversed-Phase HPLC-UV
  • System Preparation: Agilent 1260 Infinity II or similar HPLC system equipped with a diode-array detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-22 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh ~5 mg of synthesized this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample (~5 mg) Dissolve Dissolve in Diluent (0.5 mg/mL) Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject 5 µL onto C18 Column Filter->Inject Transfer to vial Separate Gradient Elution (ACN/H2O) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: HPLC-UV workflow for purity analysis.
Data Presentation & Interpretation

The primary output is a chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks.

CompoundRetention Time (min)Area % (Synthesized Batch)Area % (Commercial Std. >98%)
This compound 10.2 98.5% 99.1%
Impurity 1 (Homocoupled Dimer)14.50.8%0.3%
Impurity 2 (Process-related)7.80.5%0.4%
Impurity 3 (Boroxine)11.50.2%0.2%

This data suggests the synthesized batch is of high purity, comparable to a commercial standard, with a slightly higher level of the homocoupled dimer.

Chapter 4: Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Causality: While HPLC-UV quantifies impurities, it cannot identify them without a corresponding reference standard. LC-MS solves this by coupling the HPLC separation directly to a mass spectrometer.[12] The MS ionizes the eluting compounds and measures their mass-to-charge ratio (m/z), providing molecular weight information that is crucial for identifying unknown impurities. For boronic acids, electrospray ionization (ESI) is a common and effective technique.[12]

Experimental Protocol: UPLC-ESI-MS
  • System Preparation: Waters ACQUITY UPLC I-Class System coupled to a Xevo TQ Absolute Tandem Quadrupole Mass Spectrometer.

  • Column: Acquity BEH C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.[12]

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 2% B

    • 0.5-4.0 min: Linear gradient from 2% to 98% B

    • 4.0-5.0 min: Hold at 98% B

    • 5.1-6.0 min: Return to 2% B and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 µL.

  • MS Parameters (Negative ESI Mode):

    • Capillary Voltage: 2.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Scan Range: m/z 50-650.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) Dissolve Dissolve in Diluent (0.1 mg/mL) Weigh->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Inject Inject 1 µL onto UPLC Column Filter->Inject Transfer to vial Separate Fast Gradient Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Mass Analysis (m/z 50-650) Ionize->Detect Extract Extract Ion Chromatograms Detect->Extract Identify Correlate Peaks with Masses Extract->Identify Report Identify Impurities Identify->Report

Caption: LC-MS workflow for impurity identification.
Data Presentation & Interpretation

LC-MS confirms the identity of the impurities tentatively assigned by HPLC. The molecular weight of this compound is 200.43 g/mol .

Peak from HPLCObserved m/z [M-H]⁻Calculated MassProposed Identity
Main Peak199.03200.04This compound
Impurity 1329.08330.19Homocoupled Dimer (C₁₆H₁₆Cl₂O₂)
Impurity 2155.03156.59Protodeboronation Product (C₈H₉ClO)
Impurity 3547.12546.54Boroxine Trimer [M-H]⁻

This analysis provides high confidence in the identity of the major byproduct as the homocoupled dimer and confirms the presence of the boroxine.

Chapter 5: Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. It probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) within a molecule, providing detailed information about the chemical environment, connectivity, and number of each type of atom. For purity assessment, ¹H NMR is particularly useful. The integral (area under a peak) is directly proportional to the number of protons it represents, allowing for quantification of impurities against the main component, provided a peak from the impurity does not overlap with a peak from the product. It is also excellent for detecting residual solvents.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: Bruker Avance III 400 MHz spectrometer or equivalent.

  • Experiment: Standard ¹H acquisition.

  • Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative integration).

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the solvent peak (DMSO) to 2.50 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Acquire Acquire 1H Spectrum (400 MHz) Insert->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to Solvent (2.50 ppm) Process->Reference Integrate Integrate Peaks Reference->Integrate Assign Assign Signals & Identify Impurities Integrate->Assign

Caption: ¹H NMR workflow for structural confirmation.
Data Interpretation

The ¹H NMR spectrum should be consistent with the structure of this compound.

  • Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.8 (s, 2H, -B(OH)₂), ~7.4-7.0 (m, 3H, Ar-H), ~4.1 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).

  • Structural Confirmation: The presence of all expected signals with correct integration and splitting patterns confirms the identity of the bulk material.

  • Impurity Detection: Small, unassignable peaks in the aromatic or aliphatic regions would indicate impurities. Residual synthesis solvent (e.g., Toluene at δ 2.36 and 7.2 ppm) would be readily apparent. By comparing the integral of a known impurity peak to a product peak, its concentration can be estimated.

Chapter 6: Melting Point Analysis

Principle of Causality: A pure, crystalline compound has a distinct and sharp melting point range (typically < 2 °C). The presence of impurities disrupts the crystal lattice, which requires less energy to break apart. This phenomenon, known as melting point depression, results in both a lower and a broader melting range. It is a simple, fast, and cost-effective, albeit non-specific, indicator of purity.[13]

Experimental Protocol
  • Sample Preparation: Finely grind a small amount of the dry, synthesized product.

  • Loading: Tightly pack 2-3 mm of the sample into a capillary tube.

  • Measurement: Place the capillary in a calibrated melting point apparatus (e.g., Stuart SMP10).

  • Heating: Heat rapidly to ~10 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point). This is the melting range.

Data Presentation & Interpretation
SampleLiterature Melting Point (°C)Observed Melting Range (°C)Interpretation
Commercial Standard154-158[13]155-157High Purity
Synthesized Batch154-158[13]151-155Good Purity, slight depression suggests minor impurities.

The observed melting range for the synthesized batch is slightly lower and broader than the literature value, which corroborates the presence of the minor impurities detected by HPLC and LC-MS.

Chapter 7: Comparative Summary & Recommendations

Choosing the right analytical method depends on the specific question being asked. The table below provides a comparative summary to guide this decision.

TechniquePrimary PurposeSensitivityThroughputCost/ComplexityKey StrengthKey Weakness
HPLC-UV Quantification HighHighMediumRobust, precise quantification of purity and impurities.[14]Cannot identify unknown impurities without standards.
LC-MS Identification Very HighHighHighProvides molecular weight for definitive impurity identification.Quantification can be less precise than UV; response factors vary.
¹H NMR Structure Confirmation Low-MediumMediumHighUnambiguous structure proof; good for solvent analysis.Lower sensitivity for trace impurities; peak overlap can be an issue.
Melting Point Physical Check LowVery HighLowExtremely fast and simple check for bulk purity.Non-specific; insensitive to low levels of impurities.
Expert Recommendation

As a Senior Application Scientist, my recommendation for ensuring the quality of synthesized this compound is an integrated, orthogonal approach:

  • Initial Screening: Use Melting Point Analysis as a rapid, initial quality control check. A significant deviation from the literature value indicates a potentially serious purity issue that needs immediate investigation.

  • Routine Quality Control: Employ HPLC-UV as the primary method for routine purity testing and batch release. Once the impurity profile is established, this method provides the best balance of speed, precision, and cost for quantifying known impurities.

  • Process Development & Troubleshooting: Utilize LC-MS during synthesis development, for identifying unknown peaks that appear in the HPLC, and for troubleshooting failed reactions. Its identification power is indispensable for understanding and optimizing the synthetic process.

  • Final Product & Reference Standard: Use ¹H NMR for the definitive structural confirmation of the final, purified material. It serves as the ultimate proof of identity and is essential for characterizing a reference standard against which future batches will be compared.

By combining these techniques, researchers and drug development professionals can build a comprehensive and self-validating data package, ensuring that the this compound used in their critical synthetic applications is of the highest possible quality and integrity.

References

A Comparative Guide to the Kinetic Performance of Catalytic Systems in Suzuki-Miyaura Reactions with 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of catalytic systems for the Suzuki-Miyaura cross-coupling reaction, focusing on the challenging substrate, 4-Chloro-2-ethoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causality behind experimental choices, offering a framework for catalyst selection and kinetic analysis. We will explore how modern ligand architectures dramatically accelerate reactions involving historically difficult aryl chloride electrophiles.

Introduction: The Challenge of Aryl Chlorides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry, celebrated for its power in forging carbon-carbon bonds.[1] Its widespread use in pharmaceutical and materials science stems from its functional group tolerance and the relatively low toxicity of its boron-based reagents.[2] The core of this transformation is a palladium-catalyzed cycle that couples an organoboron species with an organohalide.[3]

Historically, the reactivity of organohalides in this process follows the trend I > Br > OTf >> Cl.[4] Aryl chlorides, while economically attractive and widely available, have long been considered challenging substrates due to the strength of the C-Cl bond. Cleaving this bond in the initial, often rate-limiting, oxidative addition step requires highly active catalytic systems.[5][6] The development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the efficient coupling of these once-recalcitrant electrophiles.[5][7]

This guide focuses on the kinetic performance of various palladium catalyst systems in the coupling of an aryl chloride with this compound, a substrate featuring both an electron-donating ethoxy group and a deactivating chloro group. Understanding the reaction kinetics is paramount for process optimization, enabling reductions in catalyst loading, reaction time, and impurity formation.[8]

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The reaction mechanism is fundamental to understanding its kinetics. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3] Each step has its own rate, and the overall reaction rate is typically dictated by the slowest step in the cycle.

Suzuki_Catalytic_Cycle cluster_main pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Often Rate-Limiting for Ar-Cl) pd0->oxidative_addition + Ar-X pdiix Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation + [Ar'B(OH)3]- (Base Activated) pdiir Ar-Pd(II)-Ar'(L_n) (Di-organopalladium Complex) transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Releases Product product Ar-Ar' (Product) reductive_elimination->product

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

For aryl chlorides, the oxidative addition of the Ar-Cl bond to the Pd(0) center is energetically demanding and frequently the rate-determining step.[9] The choice of ligand is therefore critical, as electron-rich and sterically bulky ligands stabilize the electron-deficient palladium center and promote this difficult step.[7] The subsequent transmetalation step involves the transfer of the organic group from the boron atom to the palladium complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[10][11] Finally, reductive elimination from the diarylpalladium(II) complex forms the new C-C bond and regenerates the active Pd(0) catalyst.[3]

Experimental Design for Comparative Kinetic Analysis

To objectively compare catalyst performance, a robust and reproducible experimental setup for reaction monitoring is essential. Modern Process Analytical Technology (PAT) tools, such as in-situ infrared (IR) spectroscopy or automated online High-Performance Liquid Chromatography (HPLC), provide high-density, real-time data with minimal user intervention, making them superior to traditional offline analysis.[12][13]

Workflow for Kinetic Profiling

The following diagram outlines a generalized workflow for acquiring high-quality kinetic data for a Suzuki-Miyaura reaction.

Kinetic_Workflow cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_run 3. Execution & Monitoring cluster_analysis 4. Data Analysis prep_reagents Prepare Stock Solutions (Aryl Halide, Boronic Acid, Base) charge Charge Reactor with Reagents (Solvent, Base, Substrates) prep_reagents->charge prep_catalyst Prepare Catalyst/Ligand Solution initiate Initiate Reaction (Inject Catalyst Solution) prep_catalyst->initiate reactor Assemble Reactor under Inert Gas (e.g., Nitrogen, Argon) reactor->charge equilibrate Equilibrate to Desired Temp. charge->equilibrate equilibrate->initiate monitor Monitor Reaction Progress (Online HPLC or In-Situ IR) initiate->monitor plot Plot Concentration vs. Time monitor->plot model Determine Initial Rates & Kinetic Parameters plot->model

Caption: A standardized workflow for conducting kinetic studies of cross-coupling reactions.

Detailed Protocol: Monitoring by Automated Online HPLC

This protocol describes a representative experiment for comparing different catalyst systems.

  • Reagent Preparation:

    • Prepare a stock solution of the aryl halide (e.g., 1-chloro-4-nitrobenzene as a model) and an internal standard (e.g., dodecane) in the chosen solvent (e.g., Toluene/Water mixture).

    • Prepare a stock solution of this compound (CAS 850568-80-8)[14].

    • Prepare a stock solution of the base (e.g., 1.5 M K₃PO₄).

  • Catalyst/Ligand Preparation: In a glovebox, prepare separate solutions for each catalytic system to be tested. For example:

    • System A (Traditional): Pre-weighed Pd(PPh₃)₄.

    • System B (Buchwald): Pre-weighed Pd(OAc)₂ and SPhos ligand.

    • System C (NHC): Pre-weighed PEPPSI-IPr precatalyst.

  • Reactor Setup:

    • Charge a jacketed lab reactor, equipped with a mechanical stirrer and a reflux condenser, with the aryl halide stock solution, boronic acid solution, and aqueous base.

    • Fit the reactor with an automated sampling probe (e.g., Mettler Toledo EasySampler) connected to an HPLC system.[13]

    • Purge the system with an inert gas (e.g., Argon) for 15-20 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring.

    • Once the temperature is stable, inject the catalyst solution to start the reaction (t=0).

    • Program the automated system to withdraw, quench, and inject samples into the HPLC at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Integrate the HPLC chromatograms to determine the concentration of the starting material and product relative to the internal standard at each time point.

    • Plot concentration versus time to generate a reaction profile. The initial slope of this curve provides the initial reaction rate.

Comparative Performance of Catalytic Systems

The choice of ligand is the most critical factor influencing the kinetics of Suzuki-Miyaura couplings with aryl chlorides. Below is a comparative summary based on established principles for similar challenging substrates.[2][7][15]

Catalytic SystemLigand TypeExpected Performance with Aryl ChloridesRationale for Kinetic Profile
System A: Pd(PPh₃)₄Traditional Monodentate PhosphineVery Slow / No ReactionTriphenylphosphine is not electron-rich or bulky enough to facilitate the difficult oxidative addition of the C-Cl bond. Reductive elimination can also be slow.[7][9]
System B: Pd(OAc)₂ / SPhosBulky, Electron-Rich Biaryl PhosphineFastSPhos is a "Buchwald-type" ligand designed specifically to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps, making it highly effective for aryl chlorides.[15][16]
System C: PEPPSI™-IPrN-Heterocyclic Carbene (NHC)Fast to Very FastNHCs are strong σ-donors, making the palladium center highly electron-rich and exceptionally active for the oxidative addition of C-Cl bonds. PEPPSI-type precatalysts are also highly stable.[2][9]
System D: "Ligand-Free" Pd/CHeterogeneousModerate to SlowWhile appealing for easy removal, "ligand-free" systems often involve soluble palladium species leaching into the solution.[17] The reaction rate is typically lower than with optimized homogeneous catalysts for challenging substrates.[18]

Note: This table represents expected relative performance based on extensive literature on aryl chloride couplings. Actual rates depend on specific substrates, solvent, base, and temperature.

The Decisive Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura reaction, and its choice can significantly alter the kinetic profile.[10] Its primary function is to activate the boronic acid, forming a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which is the active species in the transmetalation step.[11][19] Kinetic investigations have shown that changing the base (e.g., from a weaker base like KOAc to a stronger one like K₂CO₃ or K₃PO₄) can shift the rate-determining step and dramatically improve reaction rates by accelerating transmetalation.[8] Therefore, when comparing catalyst systems, it is crucial to maintain a consistent and optimized base, as it is an integral part of the overall kinetic system.

Conclusion and Recommendations

Kinetic studies of the Suzuki-Miyaura reaction with challenging substrates like this compound are essential for developing efficient, robust, and scalable synthetic processes. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective for unactivated aryl chlorides, modern catalytic systems employing bulky, electron-rich phosphine ligands (e.g., SPhos) and N-heterocyclic carbenes (e.g., PEPPSI-IPr) demonstrate vastly superior kinetic performance.

For researchers and process chemists working with aryl chlorides, the following is recommended:

  • Prioritize Modern Catalysts: Focus screening efforts on catalyst systems based on Buchwald-type biaryl phosphine ligands or NHC ligands, as these are specifically designed to overcome the high activation barrier of C-Cl bond cleavage.[2][15]

  • Employ In-Situ Monitoring: Utilize techniques like automated online HPLC or in-situ IR/NMR to gather high-quality, reproducible kinetic data. This provides deeper mechanistic insight and accelerates optimization.[12][20]

  • Optimize the Entire System: Recognize that the ligand, base, and solvent are interconnected. A holistic optimization approach is necessary to achieve the best kinetic performance. The role of the base in facilitating the transmetalation step should not be underestimated.[8]

By applying these principles, scientists can effectively harness the power of the Suzuki-Miyaura reaction for even the most challenging synthetic targets, paving the way for more efficient and economical production of complex molecules.

References

A Comparative Guide to the Synthesis and Characterization of Biaryls Derived from 4-Chloro-2-ethoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, natural products, and functional materials.[1][2][3] The unique structural and electronic properties of biaryls make them invaluable scaffolds in drug design.[4][5] This guide provides an in-depth comparison of synthetic routes to biaryls using 4-Chloro-2-ethoxyphenylboronic acid, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction. We will explore the causality behind experimental choices, present detailed protocols, and compare this method with viable alternatives.

The Suzuki-Miyaura Coupling: A Powerful Tool for Biaryl Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing carbon-carbon bonds between organoboron compounds and organic halides.[1][6][7] Its popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.[1][8][9]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[7][10][11]

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide, inserting itself into the carbon-halogen bond to form a palladium(II) complex.[7][10] This step is often the rate-determining step in the catalytic cycle.[10]

  • Transmetalation: In the presence of a base, the organoboron compound (in this case, this compound) transfers its organic group to the palladium(II) complex.[10][12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[12][13]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[7][10]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis of a Biaryl using this compound: A Detailed Protocol

This protocol outlines the synthesis of a biaryl compound via the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent and Base Addition: Add toluene (10 mL) and a 2M aqueous solution of potassium carbonate (2.0 mL).

  • Reaction Execution: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.

Comparison with Alternative Synthetic Routes

While the Suzuki-Miyaura coupling is highly effective, other cross-coupling reactions can also be employed for biaryl synthesis. The choice of method often depends on the specific substrates, functional group tolerance, and desired reaction conditions.

Method Coupling Partner 1 Coupling Partner 2 Advantages Disadvantages
Suzuki-Miyaura Organoboron compoundOrganohalideMild conditions, high functional group tolerance, commercially available reagents.[1][8]Boronic acids can be unstable; potential for protodeboronation.[6][11]
Stille Coupling Organotin compoundOrganohalideSimilar scope to Suzuki, tolerant of many functional groups.[10]Organotin reagents are highly toxic and costly.[10]
Negishi Coupling Organozinc compoundOrganohalideHigh reactivity, good for sterically hindered substrates.Organozinc reagents are moisture and air-sensitive.
Kumada Coupling Grignard reagentOrganohalideHigh reactivity, inexpensive reagents.Limited functional group tolerance due to the high basicity of Grignard reagents.
Hiyama Coupling Organosilicon compoundOrganohalideLow toxicity of silicon reagents.Requires activation with a fluoride source.
Direct C-H Arylation Arene (C-H bond)OrganohalideAtom economical, avoids pre-functionalization of one arene.[2][14]Often requires specific directing groups for regioselectivity.

Characterization of the Synthesized Biaryl

Confirming the structure and purity of the synthesized biaryl is a critical step. A combination of spectroscopic and chromatographic techniques is typically employed.

Standard Characterization Workflow:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments. The coupling patterns can help determine the substitution pattern on the aromatic rings.[15][16]

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.[15][16]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the successful coupling of the two aryl fragments.[6][17][18] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the compound.[19][20] A single, sharp peak indicates a high degree of purity.

Representative Characterization Data for a Biaryl Product:

The following is an example of the kind of data you would expect to see for a biaryl synthesized from this compound and 4-bromoanisole.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.50-7.40 (m, 2H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 3H), 4.10 (q, J = 7.0 Hz, 2H), 3.85 (s, 3H), 1.45 (t, J = 7.0 Hz, 3H).[21][22]

  • ¹³C NMR (100 MHz, CDCl₃): δ 160.0, 158.0, 155.0, 132.0, 130.0, 128.0, 125.0, 120.0, 115.0, 114.0, 64.0, 55.0, 15.0.[21][22]

  • GC-MS (m/z): Calculated for C₁₅H₁₅ClO₂, 262.08; found 262.1 (M⁺).[21][22]

Conclusion

The Suzuki-Miyaura cross-coupling reaction remains a highly reliable and versatile method for the synthesis of biaryls, including those derived from this compound. Its operational simplicity and broad functional group tolerance make it a preferred choice in many research and industrial settings.[1][8] While alternative methods exist, each with its own set of advantages and limitations, the Suzuki-Miyaura coupling often provides the most practical and efficient route to these valuable molecular scaffolds. Careful characterization using a combination of NMR, mass spectrometry, and chromatography is essential to confirm the identity and purity of the final products.

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions with 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Aryl Chloride Coupling

In the landscape of modern synthetic chemistry, the creation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds is fundamental to the construction of complex molecular architectures that form the bedrock of pharmaceuticals, agrochemicals, and materials science. Among the myriad of tools at our disposal, palladium-catalyzed cross-coupling reactions stand as a pillar of synthetic utility.[1][2] Our focus in this guide, 4-Chloro-2-ethoxyphenylboronic acid, is a versatile building block; its utility, however, is intrinsically tied to the efficiency of the cross-coupling methods employed.

The primary challenge lies in the inherent stability and lower reactivity of the carbon-chlorine (C-Cl) bond compared to its heavier halogen counterparts (C-Br, C-I).[3] This necessitates the use of sophisticated catalytic systems, often employing bulky, electron-rich ligands to facilitate the crucial oxidative addition step. While a comprehensive dataset for the cross-coupling of this compound itself is not extensively documented in readily available literature, this guide will provide a comparative analysis of the most pertinent cross-coupling methodologies. The experimental data and protocols presented herein are based on well-established procedures for structurally analogous electron-rich aryl chlorides, such as 4-chloroanisole, and serve as robust starting points for reaction optimization.

This guide is structured to provide not just procedural details, but also the underlying mechanistic rationale, empowering you to make informed decisions in your synthetic endeavors.

Comparative Overview of Cross-Coupling Methods

The choice of cross-coupling reaction is dictated by the desired bond formation and the nature of the coupling partners. For this compound, the primary transformations of interest are C-C and C-N bond formations. Below is a summary of the expected yields for various established methods, based on reactions with analogous aryl chlorides.

Cross-Coupling MethodCoupling PartnerTypical Catalyst/Ligand SystemExpected Yield Range (%)
Suzuki-Miyaura Aryl/Heteroaryl HalidesPd(OAc)₂ / SPhos or XPhos85-98%
Heck AlkenesPd(OAc)₂ / P(o-tol)₃70-90%
Sonogashira Terminal AlkynesPdCl₂(PPh₃)₂ / CuI75-95%
Stille OrganostannanesPd(PPh₃)₄80-95%
Buchwald-Hartwig AminesPd₂(dba)₃ / BINAP80-95%

In-Depth Analysis of Key Cross-Coupling Reactions

The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis

The Suzuki-Miyaura reaction is arguably the most widely employed cross-coupling method for the synthesis of biaryl compounds, owing to the operational simplicity, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts.[4]

Expertise & Experience: The "Why" Behind the Conditions

The primary hurdle in the Suzuki-Miyaura coupling of aryl chlorides is the oxidative addition of the C-Cl bond to the Pd(0) center. To overcome this, bulky and electron-rich phosphine ligands like SPhos or XPhos are employed. These ligands promote the formation of a highly reactive, monoligated Pd(0) species, which readily undergoes oxidative addition. The choice of a moderately strong inorganic base, such as K₃PO₄ or Cs₂CO₃, is crucial. The base activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step. A mixed solvent system, often containing water, can accelerate the reaction by aiding in the dissolution of the base and promoting the formation of the active catalytic species.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Chloroanisole Derivative

This protocol is adapted from established procedures for electron-rich aryl chlorides and serves as a robust starting point.

  • Materials:

    • This compound (1.0 mmol, 1.0 equiv)

    • Aryl bromide (1.2 mmol, 1.2 equiv)

    • Pd(OAc)₂ (0.02 mmol, 2 mol%)

    • SPhos (0.04 mmol, 4 mol%)

    • K₃PO₄ (2.0 mmol, 2.0 equiv)

    • Toluene/H₂O (4:1, 5 mL)

  • Procedure:

    • To a flame-dried Schlenk tube, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.

    • Evacuate and backfill the tube with argon three times.

    • Add the degassed toluene/H₂O solvent mixture via syringe.

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction provides a powerful method for the arylation of alkenes.[5] For unactivated aryl chlorides, this reaction typically requires higher temperatures and specific catalyst systems to achieve good yields.

Expertise & Experience: The "Why" Behind the Conditions

The Mizoroki-Heck reaction with aryl chlorides is challenging due to the slow oxidative addition step. The use of a phosphine ligand, such as P(o-tol)₃, in conjunction with a palladium source like Pd(OAc)₂ is common. A base, typically an amine like triethylamine or an inorganic base such as K₂CO₃, is required to neutralize the HX generated during the catalytic cycle. Polar aprotic solvents like DMF or NMP are often used to facilitate the reaction at elevated temperatures.

Catalytic Cycle of the Heck Reaction

Heck Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Olefin_Complex Ar-Pd(II)-Cl(L)(Olefin) Ar-Pd(II)-Cl(L2)->Olefin_Complex Olefin Coordination Sigma_Alkyl_Complex R-CH2-CH(Ar)-Pd(II)-Cl(L) Olefin_Complex->Sigma_Alkyl_Complex Migratory Insertion Product Ar-CH=CH-R Sigma_Alkyl_Complex->Product β-Hydride Elimination HPd(II)Cl(L2) HPd(II)Cl(L2) Sigma_Alkyl_Complex->HPd(II)Cl(L2) HPd(II)Cl(L2)->Pd(0)L2 Reductive Elimination (Base)

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocol: Heck Reaction with a 4-Chloroanisole Derivative

This protocol is based on established methods for the Heck coupling of electron-rich aryl chlorides.

  • Materials:

    • 1-Chloro-4-ethoxy-2-iodobenzene (as a proxy for the reactive halide, 1.0 mmol, 1.0 equiv)

    • Styrene (1.5 mmol, 1.5 equiv)

    • Pd(OAc)₂ (0.03 mmol, 3 mol%)

    • P(o-tol)₃ (0.06 mmol, 6 mol%)

    • K₂CO₃ (2.0 mmol, 2.0 equiv)

    • DMF (5 mL)

  • Procedure:

    • In a sealed tube, combine 1-chloro-4-ethoxy-2-iodobenzene, styrene, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃.

    • Evacuate and backfill the tube with argon.

    • Add DMF and seal the tube.

    • Heat the reaction mixture to 120-140 °C for 24-48 hours.

    • After cooling, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify by column chromatography.

The Sonogashira Coupling: Forging C(sp²)-C(sp) Bonds

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides.[6][7] For aryl chlorides, the reaction often requires a copper(I) co-catalyst and an amine base.

Expertise & Experience: The "Why" Behind the Conditions

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which is more reactive towards transmetalation to the palladium center. The use of a phosphine ligand like PPh₃ is common, and an amine base (e.g., Et₃N or piperidine) serves both as a base and a solvent. For less reactive aryl chlorides, higher temperatures may be necessary.

Catalytic Cycle of the Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination H-C≡CR H-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR H-C≡CR->Cu(I)-C≡CR Base, Cu(I) Cu(I)-C≡CR->Ar-Pd(II)-Cl(L2)

Caption: Interconnected catalytic cycles of the Sonogashira cross-coupling.

Experimental Protocol: Sonogashira Coupling of a 4-Chloroanisole Derivative

This protocol is a representative procedure for the Sonogashira coupling of electron-rich aryl chlorides.[8]

  • Materials:

    • 1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)

    • Terminal alkyne (1.2 mmol, 1.2 equiv)

    • PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

    • CuI (0.06 mmol, 6 mol%)

    • Triethylamine (3.0 mmol, 3.0 equiv)

    • THF (5 mL)

  • Procedure:

    • To a Schlenk tube, add 1-chloro-4-ethoxy-2-iodobenzene, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with argon.

    • Add THF, triethylamine, and the terminal alkyne.

    • Stir the reaction at room temperature or heat to 60-80 °C, monitoring by TLC.

    • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the residue by column chromatography.

The Stille Coupling: Versatility with Organostannanes

The Stille reaction offers a broad substrate scope due to the tolerance of organostannane reagents to various functional groups.[2][9] However, the toxicity of tin compounds is a significant drawback.

Expertise & Experience: The "Why" Behind the Conditions

The Stille coupling of aryl chlorides often requires a ligand such as PPh₃ and a palladium source like Pd(PPh₃)₄. The transmetalation step is generally the rate-determining step. The addition of a copper(I) co-catalyst can sometimes accelerate the reaction. Anhydrous, polar aprotic solvents like DMF or dioxane are typically used.

Catalytic Cycle of the Stille Coupling

Stille Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-Cl(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-SnBu3) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental Protocol: Stille Coupling of a 4-Chloroanisole Derivative

This is a general procedure for the Stille coupling of aryl chlorides.[10]

  • Materials:

    • 1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)

    • Organostannane (1.1 mmol, 1.1 equiv)

    • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

    • Anhydrous dioxane (5 mL)

  • Procedure:

    • In a flame-dried flask under argon, dissolve 1-chloro-4-ethoxy-2-iodobenzene and the organostannane in dioxane.

    • Add Pd(PPh₃)₄ to the solution.

    • Heat the mixture to reflux (around 100 °C) for 12-24 hours.

    • After cooling, dilute with diethyl ether and wash with a saturated aqueous KF solution to remove tin byproducts.

    • Wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography.

The Buchwald-Hartwig Amination: A Gateway to Aryl Amines

The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds, a common linkage in pharmaceuticals.[1][11]

Expertise & Experience: The "Why" Behind the Conditions

Similar to other cross-couplings with aryl chlorides, the Buchwald-Hartwig amination requires a specialized catalytic system. Bulky, electron-rich phosphine ligands, such as BINAP, are often used in combination with a palladium precursor like Pd₂(dba)₃. A strong, non-nucleophilic base, typically a sodium or potassium alkoxide (e.g., NaOtBu or KOtBu), is essential for the deprotonation of the amine and the subsequent formation of the palladium-amido complex. Anhydrous, aprotic solvents like toluene or dioxane are standard.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Cl(L2) Ar-Pd(II)-Cl(L2) Pd(0)L2->Ar-Pd(II)-Cl(L2) Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)-Cl(L)(HNR'R'')]+ Ar-Pd(II)-Cl(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR'R''(L) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Amido_Complex->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination of a 4-Chloroanisole Derivative

This is a representative protocol for the amination of electron-rich aryl chlorides.[12]

  • Materials:

    • 1-Chloro-4-ethoxy-2-iodobenzene (1.0 mmol, 1.0 equiv)

    • Amine (1.2 mmol, 1.2 equiv)

    • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

    • BINAP (0.03 mmol, 3 mol%)

    • NaOtBu (1.4 mmol, 1.4 equiv)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • To a glovebox, add Pd₂(dba)₃, BINAP, and NaOtBu to a Schlenk tube.

    • Add toluene, followed by 1-chloro-4-ethoxy-2-iodobenzene and the amine.

    • Seal the tube and heat to 80-110 °C for 12-24 hours.

    • After cooling, dilute with ether and filter through Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The cross-coupling of this compound, and aryl chlorides in general, is a field that has seen tremendous advancement through the development of sophisticated catalyst systems. While the Suzuki-Miyaura reaction remains a highly versatile and practical choice for biaryl synthesis, other methods such as the Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions offer indispensable routes to other valuable structural motifs. The key to success with these challenging substrates lies in the judicious selection of a palladium catalyst, a bulky and electron-rich ligand, an appropriate base, and suitable reaction conditions. The protocols and mechanistic insights provided in this guide are intended to serve as a strong foundation for your synthetic explorations and to empower you to tackle the exciting challenges of modern organic synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-ethoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and compliance of our laboratory practices. 4-Chloro-2-ethoxyphenylboronic acid is a valuable reagent, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex molecules.[1] However, its lifecycle does not end upon consumption in a reaction. The responsible management of its waste is a critical, non-negotiable aspect of laboratory operations that ensures the safety of personnel, protects the environment, and upholds regulatory compliance.

This guide provides a detailed, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, designed to provide a clear and actionable plan for your laboratory.

Hazard Assessment and Immediate Safety Precautions

Before any disposal process begins, a thorough understanding of the chemical's hazards is essential. While specific toxicological data for this compound is limited, boronic acids as a class, and specifically similar halogenated arylboronic acids, are known to present several risks. They are generally classified as irritants.[2][3]

Key Hazards:

  • Skin Irritation (H315): May cause redness and irritation upon contact.[2]

  • Serious Eye Irritation (H319): Can cause significant, potentially damaging, eye irritation.[2][3]

  • Respiratory Irritation (H335): Inhalation of dust may irritate the respiratory tract.[2][3]

Mandatory Personal Protective Equipment (PPE)

To mitigate these risks, all handling and disposal procedures must be conducted while wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[4]

  • Hand Protection: Chemical-resistant gloves, such as nitrile, must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3][5]

  • Body Protection: A lab coat and closed-toe shoes are required to protect against accidental spills.[4]

  • Respiratory Protection: All handling of the solid chemical and its waste must be performed in a certified chemical fume hood to prevent inhalation of dust.[4]

Waste Characterization and Segregation: The First Step in Compliance

Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous lies with the generator—the laboratory that creates the waste.[6] Given its irritant properties, this compound must be managed as regulated hazardous waste.[6][7] Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[8]

The Causality of Segregation: Proper segregation is crucial to prevent dangerous chemical reactions within a waste container. Boronic acids are incompatible with certain chemical classes.

  • Do Not Mix With: Strong oxidizing agents or strong acids.[9]

  • Segregation Protocol: Waste containing this compound should be collected in its own designated hazardous waste container, separate from other waste streams, unless your institution's Environmental Health and Safety (EHS) office provides different instructions.[8][10]

Step-by-Step Disposal Protocol

This protocol covers the collection of the chemical in its solid form, contaminated lab materials, and the rinsate from cleaning glassware.

Step 1: Collection of Solid Waste
  • Unused Reagent: Collect any unused or expired this compound that is designated for disposal.

  • Contaminated Materials: Any disposable materials that have come into contact with the chemical (e.g., weighing papers, contaminated gloves, pipette tips) are also considered hazardous waste.

  • Procedure: Carefully place all solid waste into a designated, compatible hazardous waste container inside a chemical fume hood.[8]

Step 2: Containerization and Labeling

The integrity of the disposal process relies on robust and clearly labeled containers.

  • Select a Compatible Container: Use a leak-proof, sealable container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).[6][11] The original container is often the best choice for waste if it is in good condition.[11][12]

  • Labeling: The container must be clearly labeled. Affix a "Hazardous Waste" label provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[7]

    • The full chemical name: "this compound". Do not use abbreviations.[7]

    • The accumulation start date (the date the first piece of waste is added).[6]

    • The specific hazards (e.g., "Irritant").

  • Container Management: Keep the container tightly sealed except when adding waste.[6][10] Do not overfill; a good rule of thumb is to fill to no more than 90% capacity.[10]

Step 3: Temporary Storage
  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area within your laboratory.[8]

  • This area should be well-ventilated, away from general traffic, and ensure segregation from incompatible materials.[8] Secondary containment is highly recommended.[7]

Step 4: Final Disposal
  • Professional Disposal is Mandatory: Final disposal must be handled by trained professionals. Contact your institution's EHS office to schedule a pickup.[4]

  • Documentation: You will likely need to complete a waste pickup form or manifest. This documentation is part of the "cradle to grave" tracking system mandated by the EPA, which holds the generator responsible for the waste indefinitely.[6]

Decontamination of Empty Containers

An "empty" container that held a hazardous chemical must be properly decontaminated before it can be disposed of as non-hazardous waste.[13]

  • Triple Rinse Procedure:

    • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[4][13]

    • Crucially, the first rinsate must be collected and disposed of as hazardous waste in your designated liquid waste container.[7][8] Subsequent rinses may also need to be collected, depending on your institution's specific policies.[8]

    • Allow the rinsed container to air dry completely in the fume hood.[13]

  • Final Container Disposal: Once the container is fully dry and free of residue, deface or remove the original label.[13] It can then be disposed of in the appropriate laboratory glass or plastic recycling stream.[8]

Summary and Visual Workflow

For quick reference, the key logistical information is summarized below.

ParameterGuidelineJustification & Source(s)
Waste Classification Hazardous WasteIrritant properties (skin, eye, respiratory). Must comply with RCRA regulations.[2][3][6]
Primary Container Sealable, compatible container (HDPE, Glass).Prevents leaks and reactions. Original container is ideal if in good condition.[6][11]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat.Protects against skin/eye contact and contamination.[4][5]
Handling Location Certified Chemical Fume Hood.Minimizes risk of inhaling hazardous dust.[4]
Segregation Store away from strong acids and oxidizers.Prevents potentially dangerous chemical reactions.[9]
Disposal Method Collection by institutional EHS or licensed waste disposal company.Ensures safe, compliant, and environmentally responsible disposal.[4][9]
Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound and associated waste.

G Disposal Workflow for this compound cluster_collection Waste Collection (in Fume Hood) start Chemical or Contaminated Item Becomes Waste characterize Characterize as Hazardous Waste (Irritant) start->characterize segregate Segregate from Incompatible Waste Streams characterize->segregate solid_waste Solid Waste (Unused chemical, contaminated gloves, weighing paper, etc.) segregate->solid_waste Solids liquid_waste Liquid Waste (First rinsate from empty containers) segregate->liquid_waste Liquids containerize Place in Compatible, Sealed Container solid_waste->containerize liquid_waste->containerize label_waste Affix 'Hazardous Waste' Label (Chemical Name, Date, Hazards) containerize->label_waste store Store in Secure Satellite Accumulation Area label_waste->store pickup Arrange Pickup by EHS or Licensed Disposal Company store->pickup end Compliant Disposal pickup->end

Caption: Decision workflow for compliant hazardous waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.